Product packaging for Eptazocine(Cat. No.:CAS No. 72522-13-5)

Eptazocine

Cat. No.: B1227872
CAS No.: 72522-13-5
M. Wt: 231.33 g/mol
InChI Key: ZOWQTJXNFTWSCS-IAQYHMDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eptazocine is a member of tetralins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO B1227872 Eptazocine CAS No. 72522-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWQTJXNFTWSCS-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024513
Record name (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72522-13-5
Record name (-)-Eptazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72522-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eptazocine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208ZLI77S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eptazocine's Mechanism of Action on Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine is a benzomorphan (B1203429) derivative opioid analgesic characterized by a mixed agonist-antagonist profile at opioid receptors. This technical guide provides a detailed overview of its mechanism of action, focusing on its interactions with mu (μ), kappa (κ), and delta (δ) opioid receptors. The document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. This compound primarily functions as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1][2][3] This unique profile contributes to its analgesic effects while potentially offering a reduced risk of abuse and respiratory depression compared to MOR agonists.[3]

Introduction

This compound is an opioid analgesic used for the management of moderate to severe pain.[4] Its pharmacological activity is rooted in its distinct interaction with the major opioid receptor subtypes: μ (MOR), δ (DOR), and κ (KOR). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound's clinical profile is defined by its agonistic activity at the KOR and antagonistic activity at the MOR.[1][3][6][7][8][9][10][11][12]

Interaction with Opioid Receptors

This compound's mechanism of action is characterized by its differential activity at the opioid receptor subtypes.

  • Kappa-Opioid Receptor (KOR): this compound is a KOR agonist.[1][3][6][7][8][9][10][11][12] Activation of KORs by this compound is believed to be the primary driver of its analgesic properties.[11][12]

  • Mu-Opioid Receptor (MOR): this compound acts as a MOR antagonist.[1][2][8][10][11][12] This antagonism is significant as it may mitigate some of the undesirable side effects associated with MOR agonists, such as respiratory depression and abuse liability.[3]

  • Delta-Opioid Receptor (DOR): The activity of this compound at the DOR is not as well-characterized in the available literature.

Quantitative Data

Table 1: Radioligand Binding Data for this compound

LigandPreparationAssay ConditionIC50 (µM)Reference
[3H]-NaloxoneRat brain synaptic membraneAbsence of Na+ and GTP7.83 ± 1.57[5]

Table 2: Functional Antagonism Data for this compound

AgonistAntagonistPreparationKe (nM)Reference
This compoundNaloxoneMouse vas deferens325[1]
This compoundMR-2266 (κ-selective)Mouse vas deferens33.2[1]

Signaling Pathways

Upon binding to the KOR, this compound initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.[5]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds G_Protein_inactive Gi/o-GDP (Inactive) KOR->G_Protein_inactive Activates G_Protein_active Gi/o-GTP (Active) G_Protein_inactive->G_Protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_active->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: this compound-induced KOR signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves standard pharmacological assays. While specific protocols for this compound are not detailed in the provided search results, the following are representative methodologies for opioid receptor research.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor. It typically involves a competitive binding format where an unlabeled ligand (e.g., this compound) competes with a radiolabeled ligand for binding to receptor-expressing membranes.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-naloxone, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U-69,593 for KOR).

    • Add varying concentrations of the unlabeled competitor (this compound).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plates to allow the binding to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Assay_Setup Set up Assay Plate (Radioligand, this compound) Prepare_Membranes->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Methodology:

  • Membrane Preparation:

    • Prepare receptor-expressing membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound (this compound).

    • Include a basal control (no agonist) and a positive control (a known full agonist).

  • Initiation and Incubation:

    • Add [35S]GTPγS to initiate the reaction.

    • Incubate the plates at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration.

    • Wash the filters and measure radioactivity via scintillation counting.

  • Data Analysis:

    • Plot the [35S]GTPγS binding (as a percentage of the positive control's maximal stimulation) against the logarithm of the agonist concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture:

    • Use cells stably expressing the opioid receptor of interest.

  • Assay Setup:

    • Plate the cells in a multi-well format.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (this compound).

    • Stimulate adenylyl cyclase with forskolin.

  • Incubation:

    • Incubate the cells to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the IC50 value for the inhibition of cAMP production.

Logical Relationship of this compound's Mixed Agonist-Antagonist Profile

The dual action of this compound as a KOR agonist and a MOR antagonist is central to its pharmacological profile.

Eptazocine_Profile cluster_receptors Opioid Receptors cluster_effects Pharmacological Effects This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist MOR Mu-Opioid Receptor (MOR) This compound->MOR Antagonist Analgesia Analgesia KOR->Analgesia Contributes to Reduced_Side_Effects Reduced MOR-mediated Side Effects (e.g., Respiratory Depression, Abuse Liability) MOR->Reduced_Side_Effects Leads to

Caption: this compound's mixed agonist-antagonist profile.

Conclusion

This compound exhibits a complex mechanism of action at opioid receptors, primarily characterized by its agonism at the kappa-opioid receptor and antagonism at the mu-opioid receptor. This profile is responsible for its analgesic effects and may offer a more favorable side-effect profile compared to traditional mu-opioid receptor agonists. While the qualitative aspects of its pharmacology are established, further research is needed to provide a comprehensive quantitative characterization of its binding affinities and functional potencies at all three opioid receptor subtypes. The experimental protocols outlined in this guide provide a framework for conducting such detailed investigations.

References

Eptazocine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a potent opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] It was first introduced in Japan in 1987 for the management of pain.[1] This technical guide provides an in-depth overview of the chemical structure and a modern synthetic route to this compound, tailored for professionals in the fields of medicinal chemistry and drug development.

Chemical Structure of this compound

This compound, a member of the benzomorphan (B1203429) class of opioids, possesses a rigid pentacyclic structure. Its chemical and physical properties are summarized below.

Systematic and Trivial Names
  • IUPAC Name: (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol[2]

  • CAS Name: (1S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol[3]

  • Common Synonyms: (-)-Eptazocine, Sedapain[4]

  • Hydrobromide Salt CAS Name: 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)-

Molecular Formula and Weight
CompoundMolecular FormulaMolar Mass (g·mol−1)
This compoundC15H21NO231.339[2]
This compound HydrobromideC15H22BrNO312.25[3]
Stereochemistry

This compound has two stereocenters, and the pharmacologically active enantiomer is the (-)-(1S,6S) isomer.[4] The absolute stereochemistry is crucial for its interaction with opioid receptors.

Eptazocine_Structure cluster_structure Chemical Structure of this compound cluster_details Key Structural Features img A Benzene Ring with Hydroxyl Group (Pharmacophore) B Bridged Azocine Ring System C N-methyl Group D Two Chiral Centers (1S, 6S configuration)

Caption: Chemical structure and key features of this compound.

Synthesis of this compound

A novel and efficient asymmetric synthesis for this compound hydrobromide has been developed, commencing from 1-methyl-7-methoxy-2-tetralone. This process involves an enantioselective phase-transfer catalyzed alkylation and a Mannich reaction to construct the core tricyclic structure.[4]

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This multi-step synthesis is designed to be practical and scalable, delivering the final product in high yield and purity.[4]

Eptazocine_Synthesis cluster_workflow Asymmetric Synthesis of this compound Hydrobromide A 1-methyl-7-methoxy-2-tetralone B Enantioselective Phase-Transfer Catalyzed Alkylation A->B Allyl bromide, Phase-transfer catalyst C (S)-1-methyl-1-(2-propenyl)-7-methoxy-2-tetralone B->C D Ozonolysis C->D O3, then Me2S E (S)-1-methyl-1-acetonyl-7-methoxy-2-tetralone D->E F Mannich Reaction E->F Methylamine hydrochloride, Paraformaldehyde G Tricyclic Intermediate F->G H Reduction G->H NaBH4 I (1S,6S)-1,4-dimethyl-10-methoxy-2,3,4,5,6,7-hexahydro-1H-1,6-methanobenzo[e]azonine H->I J Demethylation I->J BBr3 K This compound J->K L Salt Formation (HBr) K->L M This compound Hydrobromide L->M

Caption: Workflow for the asymmetric synthesis of this compound Hydrobromide.

Quantitative Data

The following table summarizes key quantitative data for the synthesis.

StepReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)
Alkylation1-methyl-7-methoxy-2-tetralone, Allyl bromideN-(p-trifluoromethylbenzyl)cinchonidinium bromide, CsOH·H2OToluene0>95
Reduction of Tricyclic IntermediateTricyclic IntermediateNaBH4Methanol (B129727)0 to RT~90
DemethylationMethoxy IntermediateBBr3Dichloromethane (B109758)-78 to RT~85
Overall Excellent [4]
Experimental Protocols

To a solution of compound 4 (20 g, 0.087 mol) in methanol (200 mL), sodium borohydride (B1222165) (NaBH4) (1.98 g, 0.053 mol) was added in portions at 0 °C. The mixture was stirred at this temperature for 20 minutes and then acidified to pH 6 with acetic acid (20 mL). The solvent was removed under reduced pressure. The resulting residue was dissolved in dichloromethane (200 mL) and washed with a 10% aqueous sodium carbonate (Na2CO3) solution (200 mL). The aqueous layer was further extracted with dichloromethane (200 mL). The combined organic layers were dried, filtered, and concentrated to yield the hydroxy intermediate (20 g, 99% yield).[4]

To a solution of intermediate 15 (3.0 g, 11.56 mmol) in methanol (40 mL), sodium borohydride (NaBH4) (0.48 g, 12.70 mmol) was added with stirring at 0 °C. The reaction mixture was then stirred at room temperature for 2 hours. Following this, it was acidified to pH 6 with a 2 M hydrochloric acid solution. The solvent was evaporated under reduced pressure. The residue was taken up in water (30 mL) and basified to pH 11 with a 30% aqueous sodium hydroxide (B78521) (NaOH) solution. The aqueous layer was extracted three times with ethyl acetate (B1210297) (30 mL each).[4]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects through its interaction with opioid receptors in the central nervous system.[2] It is characterized as a mixed κ-opioid receptor agonist and μ-opioid receptor antagonist.[1] The activation of the κ-opioid receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release, which contributes to its analgesic properties.[2]

Eptazocine_Signaling cluster_pathway This compound Signaling Pathway at the κ-Opioid Receptor This compound This compound KOR κ-Opioid Receptor (GPCR) This compound->KOR Agonist Binding Gi_Go Gi/G0 Protein KOR->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Levels Lead to...

Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.

References

Eptazocine: A Preclinical Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eptazocine is an opioid analgesic that has been investigated for its pain-relieving properties. It is characterized as a mixed agonist-antagonist with a distinct pharmacological profile, primarily acting as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[1][2] This unique mechanism of action suggests a potential for providing analgesia with a reduced risk of the abuse and respiratory depression commonly associated with mu-opioid agonists. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various animal models, based on available preclinical data. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of novel analgesics.

Pharmacodynamics

This compound's primary mechanism of action involves its interaction with opioid receptors in the central nervous system.[3] Its analgesic effects are predominantly mediated through the activation of kappa-opioid receptors, while its antagonism at mu-opioid receptors may mitigate some of the undesirable side effects of traditional opioids.[1]

Receptor Binding Profile

In vitro studies have demonstrated this compound's affinity for opioid receptors. In rat brain synaptic membranes, this compound exhibited a concentration-dependent inhibition of [3H]-naloxone binding with an IC50 of 7.83 ± 1.57 µM.[3] Further studies in isolated guinea pig ileum and mouse vas deferens preparations have suggested that this compound acts as a mu-receptor antagonist and a preferential kappa-receptor agonist.[4]

Table 1: In Vitro Receptor Binding Affinity of this compound

PreparationLigandParameterValueAnimal Model
Rat brain synaptic membrane[3H]-naloxoneIC507.83 ± 1.57 µMRat
Mouse brain synaptic membrane[3H]-naloxoneSignificant decrease at 10 µM-Mouse
Mouse brain synaptic membrane[3H]-ethylketocyclazocineSignificant decrease at 10 µM-Mouse
Signaling Pathway

As a kappa-opioid receptor agonist, this compound is expected to activate intracellular signaling pathways typical for G-protein coupled receptors (GPCRs) of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, contributing to its analgesic effect.

G_Protein_Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Agonist G_protein Gi/o Protein KOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase (AC) G_protein->AdenylylCyclase Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to Ca_channel->Analgesia Leads to K_channel->Analgesia Leads to

Figure 1: Simplified signaling pathway of this compound via the kappa-opioid receptor.

In Vivo Pharmacodynamic Effects

A range of in vivo studies in mice, rats, and dogs have characterized the pharmacodynamic effects of this compound.

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Animal Models

EffectAnimal ModelDose RangeRoute of AdministrationObservations
AnalgesiaMice1-10 mg/kg-Prolonged survival time in KCN-induced hypoxia.[5]
AnalgesiaMice3, 10 mg/kg-Prolonged survival time in hypobaric hypoxia.[5]
AnalgesiaMice--Failure to decrease analgesic effect after successive administration in acetic acid-induced writhing, pressure, and wheel cage methods.[1]
AnalgesiaRats--Tolerance observed in the tail flick method after successive administration.[1]
SedationMiceLow doses-Observed.[6]
AtaxiaRatsHigh doses-Observed.[6]
Decreased Spontaneous Locomotor ActivityMice--Measured by wheel cage and Animex methods.[6]
Increased Spontaneous Locomotor ActivityRats-Open-field methodObserved.[6]
Impaired Motor PerformanceMice-Rotarod and traction testsObserved.[6]
Decreased Body TemperatureMice--Observed.[6]
Potentiation of Pentobarbital-induced Sleeping TimeMice--Observed.[6]
Inhibition of Fighting BehaviorMice-Electric shock-inducedObserved.[6]
Inhibition of Avoidance BehaviorRats-Shuttle and Skinner boxesObserved.[6]
Cardiorespiratory EffectsDogs1 mg/kgi.v.Increased heart rate, left ventricular dP/dt, and cardiac output.[7]
Cardiorespiratory EffectsDogs3 mg/kgi.v.Decreased blood pressure, left ventricular dP/dt, cardiac output, and left ventricular end-diastolic pressure.[7]

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound in animal models is limited in the publicly available literature. Most of the detailed pharmacokinetic studies have been conducted on pentazocine (B1679294), a structurally related compound. While this data can offer some comparative insights, it is crucial to note that these are distinct chemical entities and their pharmacokinetic properties may differ significantly.

Qualitative Pharmacokinetic Information

Studies on pentazocine in rats indicate rapid absorption from the gastrointestinal tract, with peak serum levels reached at 15 minutes and a biological half-life of 2.0 hours.[8] Following intravenous administration in rats, the occupancy of specific opioid receptors by pentazocine decreased rapidly within 10 minutes.[9] This suggests fast binding kinetics and a rapid disappearance from the brain compartment.[9]

Comparative Pharmacokinetics: this compound vs. Pentazocine

A study comparing the development of tolerance between this compound, pentazocine, and morphine in mice and rats suggested species-specific differences and different mechanisms of tolerance development, implying potential pharmacokinetic and/or pharmacodynamic distinctions.[1]

Due to the lack of specific quantitative data for this compound, the following table presents pharmacokinetic parameters for pentazocine in rats to provide a general reference for a compound of a similar class.

Table 3: Pharmacokinetic Parameters of Pentazocine in Rats (for comparative purposes)

ParameterValueRoute of AdministrationDoseAnimal Model
Tmax15 minOral-Rat
t1/22.0 hrOral-Rat

Note: This data is for pentazocine, not this compound, and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments cited in the study of this compound and related compounds.

Analgesic Assays

Analgesic_Assays cluster_assays Analgesic Assay Workflow cluster_stimuli Types of Nociceptive Stimuli Animal_Prep Animal Preparation (e.g., Mice, Rats) Drug_Admin Drug Administration (e.g., this compound, Vehicle) Animal_Prep->Drug_Admin Nociceptive_Stimulus Application of Nociceptive Stimulus Drug_Admin->Nociceptive_Stimulus Response_Measurement Measurement of Behavioral Response Nociceptive_Stimulus->Response_Measurement Thermal Thermal (Hot Plate, Tail Flick) Nociceptive_Stimulus->Thermal Chemical Chemical (Acetic Acid Writhing) Nociceptive_Stimulus->Chemical Mechanical Mechanical (Pressure Test) Nociceptive_Stimulus->Mechanical Data_Analysis Data Analysis (e.g., Latency, Writhing Count) Response_Measurement->Data_Analysis

Figure 2: General experimental workflow for analgesic assays in animal models.

  • Hot Plate Test: This test is used to assess the response to thermal pain.

    • Apparatus: A metal plate that can be heated to a constant temperature.

    • Procedure: An animal, typically a mouse or rat, is placed on the heated surface. The latency to a behavioral response, such as licking a paw or jumping, is recorded. A cut-off time is established to prevent tissue damage.

    • Species: Mice, Rats.

  • Tail-Flick Test: This assay also measures the response to a thermal stimulus.

    • Apparatus: A device that applies a focused beam of heat to the animal's tail.

    • Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the stimulus is measured. A cut-off time is implemented.

    • Species: Rats, Mice.

  • Acetic Acid-Induced Writhing Test: This is a chemical method for inducing visceral pain.

    • Procedure: A dilute solution of acetic acid is injected intraperitoneally into a mouse. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a specific period.

    • Species: Mice.

Administration Routes
  • Intravenous (i.v.) Injection:

    • Procedure: The drug is dissolved in a suitable vehicle and injected directly into a vein, typically the tail vein in rodents or a cephalic or saphenous vein in dogs. This route ensures 100% bioavailability.

    • Animal Models: Mice, Rats, Dogs.[7]

  • Subcutaneous (s.c.) Injection:

    • Procedure: The drug solution is injected into the loose skin on the back of the animal.

    • Animal Models: Mice, Rats.

  • Intraperitoneal (i.p.) Injection:

    • Procedure: The drug is injected into the peritoneal cavity.

    • Animal Models: Mice, Rats.

  • Oral Gavage (p.o.):

    • Procedure: A specific volume of the drug formulation is administered directly into the stomach using a gavage needle.

    • Animal Models: Mice, Rats.

Bioanalytical Methods

While specific analytical methods for this compound were not detailed in the search results, the quantification of similar compounds like pentazocine in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC).[9][10]

HPLC_Method Sample Biological Sample (e.g., Plasma, Brain Tissue) Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction HPLC HPLC System (Column, Mobile Phase) Extraction->HPLC Detection Detector (e.g., UV, Fluorescence, MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 3: General workflow for the bioanalytical quantification of a drug in biological samples using HPLC.

Conclusion

This compound demonstrates a compelling pharmacodynamic profile as a kappa-opioid receptor agonist and mu-opioid receptor antagonist in various animal models. Its analgesic properties have been observed in several preclinical pain models. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic parameters. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to better understand its therapeutic potential and to guide future drug development efforts. The experimental protocols and pharmacodynamic data summarized in this guide provide a foundational resource for researchers in the field of pain and analgesia.

References

The Genesis of a Novel Analgesic: An In-depth Technical Guide to the Discovery and Development of Eptazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine, a potent analgesic, represents a significant milestone in the management of moderate to severe pain. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial synthesis to its establishment as a clinically valuable therapeutic agent. It delves into the intricate details of its mechanism of action, preclinical pharmacology, and the pivotal clinical investigations that shaped its trajectory. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative pharmacological data, and a historical perspective on the evolution of this unique opioid analgesic.

Introduction: The Quest for a Safer Opioid

The development of this compound was born out of the persistent need for effective analgesics with improved safety profiles compared to traditional opioids. This compound, known by its brand name Sedapain, was first introduced in Japan by Morishita in 1987.[1] It emerged as a promising agent in the class of mixed agonist-antagonist opioids, a group of compounds designed to provide potent pain relief while mitigating the undesirable side effects associated with pure μ-opioid receptor agonists, such as respiratory depression and dependence.

Discovery and Synthesis

This compound was developed by Nichi-Iko Pharmaceutical Co., Ltd.[2] The company, established in 1965, has a history of producing a range of pharmaceutical products.[3][4][5] The launch of SEDAPAIN injection in 1987 marked a significant achievement for the company in the field of central nervous system analgesics.[3]

Chemical Synthesis

A novel and practical asymmetric synthesis for this compound hydrobromide has been developed.[6] The process begins with 1-methyl-7-methoxy-2-tetralone and utilizes a phase-transfer asymmetric catalysis with N-(p-trifluoromethylbenzyl)cinchonidinium bromide to achieve high yield and purity.[6] The synthesis involves key steps such as alkylation and a Mannich cyclization to construct the tricycle compound.[6]

Mechanism of Action: A Dual-Acting Opioid Modulator

This compound exerts its analgesic effects through a unique dual mechanism of action at opioid receptors.[2] It acts as a potent agonist at the kappa (κ)-opioid receptor and an antagonist at the mu (μ)-opioid receptor.[2] This mixed pharmacological profile is central to its therapeutic efficacy and improved side-effect profile.

Kappa-Opioid Receptor Agonism

Activation of the κ-opioid receptor by this compound is the primary driver of its analgesic properties. The signaling cascade initiated by κ-opioid receptor activation is complex and involves multiple intracellular pathways.

  • G-Protein Coupling: Upon agonist binding, the κ-opioid receptor couples to pertussis toxin-sensitive inhibitory G-proteins, primarily of the Gαi/o and Gαz families.[7][8] This leads to the dissociation of the Gα and Gβγ subunits.[8]

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

    • Ion Channel Regulation: The Gβγ subunits modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[7] This results in neuronal hyperpolarization and reduced neurotransmitter release, thereby dampening the transmission of pain signals.

    • MAPK Pathway Activation: this compound-induced κ-opioid receptor activation also triggers several mitogen-activated protein kinase (MAPK) cascades, including the phosphorylation of ERK1/2, p38, and JNK.[7] These pathways are implicated in both the analgesic and potentially some of the aversive effects of κ-opioid receptor agonists.

Kappa Opioid Receptor Signaling Pathway Figure 1: this compound's Kappa Opioid Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR G_protein Gαi/o/z βγ KOR->G_protein activates MAPK MAPK Cascade (ERK, p38, JNK) KOR->MAPK activates G_alpha Gαi/o/z-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel inhibits K_channel K⁺ Channel G_beta_gamma->K_channel activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition Analgesia Analgesia MAPK->Analgesia Neuronal_Inhibition->Analgesia

Figure 1: this compound's Kappa Opioid Receptor Signaling
Mu-Opioid Receptor Antagonism

The antagonism of the μ-opioid receptor by this compound is a key feature that differentiates it from traditional opioids. By blocking this receptor, this compound can reduce the incidence of μ-opioid-mediated side effects such as respiratory depression, euphoria, and physical dependence.

Preclinical Pharmacology

The pharmacological profile of this compound has been extensively characterized in a variety of preclinical models.

Receptor Binding Affinity

Early studies investigated the interaction of this compound with opioid receptors. In one study, this compound demonstrated a concentration-dependent inhibition of [3H]-naloxone specific binding to rat brain synaptic membranes with an IC50 of 7.83 +/- 1.57 μM in the absence of sodium and GTP.[9] The same study showed that this compound also significantly decreased the specific binding of [3H]-ethylketocyclazocine, a kappa receptor ligand.[9]

CompoundReceptorBinding Affinity (Ki/IC50)SpeciesReference
This compoundOpioid (general)IC50: 7.83 +/- 1.57 μMRat[9]
(-)-Pentazocineκ-OpioidKi: 7.6 nMHuman[7]
(-)-Pentazocineμ-OpioidKi: 3.2 nMHuman[7]
(-)-Pentazocineδ-OpioidKi: 62 nMHuman[7]
In Vivo Analgesic Activity

This compound has demonstrated significant analgesic effects in various animal models of pain.

  • Hot Plate Test: This test measures the response latency of an animal to a thermal stimulus. This compound would be expected to increase the latency to a pain response (e.g., paw licking or jumping).

  • Acetic Acid-Induced Writhing Test: This model assesses visceral pain. This compound has been shown to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not widely published. However, studies on the related compound pentazocine (B1679294) in rats can provide some general understanding of its disposition.

Clinical Development

The clinical development of this compound focused on its use for the management of postoperative pain. While specific details of the Phase I, II, and III clinical trials are not extensively available in the public literature, its approval and use in Japan for postoperative pain underscore its demonstrated efficacy and safety in a clinical setting.[1][2] Clinical studies for analgesics in postoperative pain typically assess endpoints such as pain intensity (using scales like the Visual Analog Scale or Numeric Rating Scale), the use of rescue medication, and patient satisfaction.

Experimental Protocols

Synthesis of this compound Hydrobromide

A detailed, step-by-step experimental protocol for the asymmetric synthesis of this compound hydrobromide is available in the scientific literature.[6] The key steps are summarized below:

  • Asymmetric Alkylation: (R)-1-methyl-1-cyanomethyl-7-methoxy-2-tetralone is prepared via phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone with chloroacetonitrile (B46850) in the presence of N-(p-trifluoromethylbenzyl)cinchonidinium bromide.[6]

  • Reduction and Cyclization: The resulting product undergoes a series of reactions including reduction of the cyano group to a primary amine, followed by a Mannich cyclization with paraformaldehyde to form the core tricyclic structure.[6]

  • Reductive Methylation and Final Steps: The secondary amine is methylated under Eschweiler-Clarke conditions. Subsequent reduction, dehydration, hydrogenation, and demethylation yield the final product, this compound hydrobromide.[6]

Eptazocine_Synthesis_Workflow Figure 2: this compound Synthesis Workflow Start 1-methyl-7-methoxy-2-tetralone Step1 Asymmetric Alkylation (Phase-Transfer Catalysis) Start->Step1 Intermediate1 (R)-1-methyl-1-cyanomethyl- 7-methoxy-2-tetralone Step1->Intermediate1 Step2 Reduction of Cyano Group Intermediate1->Step2 Intermediate2 Primary Amine Intermediate Step2->Intermediate2 Step3 Mannich Cyclization (with Paraformaldehyde) Intermediate2->Step3 Intermediate3 Tricyclic Intermediate Step3->Intermediate3 Step4 Reductive Methylation (Eschweiler-Clarke) Intermediate3->Step4 Intermediate4 N-methylated Intermediate Step4->Intermediate4 Step5 Reduction, Dehydration, Hydogenation, Demethylation Intermediate4->Step5 End This compound Hydrobromide Step5->End

Figure 2: this compound Synthesis Workflow
Hot Plate Test for Analgesia

This protocol is a generalized procedure based on standard methods.[10][11][12][13][14]

  • Apparatus: A hot plate apparatus with a temperature-controlled surface.

  • Animals: Male mice (e.g., ICR strain) weighing 20-25 g.

  • Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes before the experiment. b. Set the hot plate temperature to a constant 52 ± 0.5°C.[10][13] c. Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous). d. At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually on the hot plate. e. Start a stopwatch immediately upon placing the mouse on the hot plate. f. Observe the mouse for pain-related behaviors, such as paw licking, paw shaking, or jumping. g. Record the latency (in seconds) for the first clear pain response. h. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[10] If the mouse does not respond within the cut-off time, it is removed from the hot plate and assigned the maximum latency score.

  • Data Analysis: Compare the mean latency times between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Acetic Acid-Induced Writhing Test

This protocol is a generalized procedure based on standard methods.[1][15][16][17][18]

  • Reagents: 0.6% (v/v) acetic acid solution in saline.

  • Animals: Male mice (e.g., ddY strain) weighing 20-25 g.

  • Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous). c. After a predetermined pretreatment time (e.g., 30 minutes), administer 0.1 mL/10 g body weight of the 0.6% acetic acid solution intraperitoneally. d. Immediately after the acetic acid injection, place each mouse in an individual observation chamber. e. Start a stopwatch and count the number of writhes for a defined period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.[1][15] A writhe is characterized by a contraction of the abdominal muscles accompanied by a stretching of the hind limbs.

  • Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. Compare the mean number of writhes between groups using appropriate statistical tests.

Conclusion

This compound stands as a testament to the successful application of the mixed agonist-antagonist concept in opioid pharmacology. Its development by Nichi-Iko Pharmaceutical Co., Ltd. and subsequent clinical use have provided a valuable therapeutic option for the management of pain. By selectively targeting the κ-opioid receptor for analgesia while blocking the μ-opioid receptor, this compound offers a distinct advantage in terms of its safety profile. This technical guide has provided a comprehensive exploration of its discovery, mechanism of action, and preclinical and clinical development, offering a valuable resource for the scientific and drug development communities. Further research into the nuanced signaling pathways of this compound and other mixed-profile opioids will undoubtedly continue to advance the field of pain management.

References

Eptazocine's Affinity for Mu-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine is a unique analgesic agent, primarily classified as a kappa-opioid receptor (κOR) agonist and a mu-opioid receptor (μOR) antagonist. This mixed agonist-antagonist profile contributes to its analgesic effects while potentially mitigating some of the undesirable side effects associated with conventional μOR agonists, such as respiratory depression and dependence. This technical guide provides an in-depth analysis of this compound's binding affinity for the μOR, presenting quantitative data from key studies, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinity of this compound for the μ-opioid receptor has been characterized in several studies, primarily through competitive radioligand binding assays. The following table summarizes the key quantitative data available.

LigandRadioligandReceptor SourceAssay TypeParameterValueReference
This compound[³H]-NaloxoneRat brain synaptic membraneCompetitive BindingIC₅₀7.83 ± 1.57 µM[1]
This compound[³H]-DAMGORecombinant human μORCompetitive BindingKᵢ> 100 nM[2]
Naloxone (vs. This compound)-Guinea pig ileumFunctional Assay (Twitch)Kₑ325 nM

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Kₑ: Equilibrium dissociation constant for an antagonist.

Mu-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia and other physiological effects. As an antagonist at the μOR, this compound blocks these downstream effects.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) cluster_extracellular Extracellular cluster_intracellular Intracellular muOR μ-Opioid Receptor G_alpha muOR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates Agonist Agonist (e.g., Morphine) Agonist->muOR Binds & Activates This compound This compound (Antagonist) This compound->muOR Binds & Blocks cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the affinity of compounds like this compound for the μ-opioid receptor.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Experimental Workflow:

binding_assay_workflow prep 1. Membrane Preparation (e.g., from CHO-hMOR cells) incubation 4. Incubation (Membranes + Radioligand + Competitor) prep->incubation radioligand 2. Prepare Radioligand (e.g., [³H]DAMGO) radioligand->incubation competitor 3. Prepare Unlabeled Competitor (this compound, varying concentrations) competitor->incubation filtration 5. Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 7. Data Analysis (Determine IC₅₀ and calculate Kᵢ) scintillation->analysis

Workflow for a competitive radioligand binding assay.

Materials:

  • Membranes: Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

  • Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hMOR cells in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by ultracentrifugation, then resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of incubation buffer.

    • 50 µL of various concentrations of this compound (unlabeled competitor). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM naloxone.

    • 50 µL of [³H]DAMGO at a concentration near its Kd.

    • 50 µL of the membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

  • Membranes: CHO-hMOR cell membranes.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: DAMGO.

  • Antagonist: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: To ensure agonist-dependent binding of [³⁵S]GTPγS.

  • Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with various concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of DAMGO (typically the EC₈₀).

  • GDP Addition: Add GDP to the reaction mixture.

  • Initiation: Initiate the binding by adding [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and quantify the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS.

    • Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gᵢ-coupled receptor activation.

Materials:

  • Cells: HEK293 cells stably expressing the human μ-opioid receptor.

  • Agonist: DAMGO.

  • Antagonist: this compound.

  • Stimulant: Forskolin (B1673556) (to stimulate cAMP production).

  • Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Antagonist Pre-treatment: Pre-treat the cells with increasing concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of DAMGO (typically the EC₈₀) in the presence of the antagonist.

  • cAMP Stimulation and Accumulation: Add forskolin and IBMX to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified by the cAMP detection kit.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the DAMGO-induced inhibition of cAMP production.

References

In-vitro studies on Eptazocine's receptor binding profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In-Vitro Receptor Binding Profile of Eptazocine

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's interaction with its biological targets is paramount. This technical guide provides a detailed overview of the in-vitro receptor binding profile of this compound, a novel analgesic agent. The document synthesizes key quantitative data, outlines detailed experimental methodologies for receptor binding and functional assays, and visualizes complex processes through signaling pathway and workflow diagrams.

This compound Receptor Binding Affinity

This compound's pharmacological profile is characterized by its interaction with various opioid receptors. In-vitro binding assays are crucial for quantifying this interaction, typically by determining the concentration of the drug that inhibits the binding of a specific radioligand to the receptor by 50% (IC50) or by calculating the inhibition constant (Ki).

A key study investigated the action of this compound on opioid receptors in rat brain synaptic membranes.[1] The results indicated a concentration-dependent inhibition of [3H]-naloxone binding, a ligand that binds to opioid receptors.[1] Furthermore, this compound demonstrated a significant decrease in the specific binding of [3H]-ethylketocyclazocine, suggesting an interaction with the kappa-opioid receptor.[1] The ratios of IC50 values in the presence and absence of sodium and GTP suggest that this compound is classified as an opiate agonist-antagonist analgesic.[1]

Studies on isolated smooth muscle preparations further elucidate this compound's profile, suggesting it acts as a mu-receptor antagonist and a preferential kappa-receptor agonist.[2] This dual activity is a hallmark of its mechanism of action.

Table 1: Quantitative Receptor Binding Data for this compound
Receptor/Ligand SystemTissue/Cell SourceTest CompoundParameterValue (µM)Reference
Opioid Receptors ([3H]-Naloxone)Rat Brain Synaptic MembraneThis compoundIC507.83 ± 1.57[1]

Note: The available literature provides limited specific Ki values for this compound across all opioid receptor subtypes in a single comprehensive study. The IC50 value represents the concentration required to displace 50% of the radioligand.

Functional Activity Profile

Beyond simple binding, functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. The GTPγS binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs), such as opioid receptors.[3][4] This assay measures the first step in the signal transduction cascade following receptor activation.[3][5]

For this compound, functional studies in isolated guinea pig ileum and mouse vas deferens preparations have been particularly informative. These studies indicate that this compound exhibits mu-receptor antagonist properties while acting as a kappa-receptor agonist.[2] The antagonist effect at the mu-receptor is demonstrated by its ability to inhibit the effects of the mu-agonist morphine.[2] Its agonist activity at the kappa-receptor is supported by the potent inhibition of its effects by the selective kappa-receptor antagonist, MR-2266.[2][6]

Experimental Protocols

A detailed understanding of the methodologies used to generate binding and functional data is critical for interpreting the results and designing future experiments.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are a sensitive method for quantifying the interaction between a ligand and a receptor.[7] The competitive binding format is used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[7][8]

Objective: To determine the binding affinity (IC50, Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing a specific human opioid receptor subtype (μ, δ, or κ).[7]

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).[7]

  • Test Compound: Unlabeled this compound at varying concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.[7]

  • Assay Buffer: Typically Tris-HCl buffer at physiological pH.[9]

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters to separate bound from free radioligand.[9][10]

Protocol:

  • Incubation: A fixed concentration of the receptor preparation and the radioligand are incubated in the assay buffer with varying concentrations of the unlabeled test compound.[8]

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Separation: The incubation is terminated by rapid filtration, where the receptor-bound radioligand is trapped on the filters while the unbound radioligand passes through.[9][10]

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC50 value.[8] This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[8]

Radioligand_Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand ([L]) - Test Compound (this compound) B Incubate Components: Receptor + [L] + this compound (Varying Concentrations) A->B C Reach Binding Equilibrium B->C Time, Temp D Rapid Filtration (Separate Bound from Free) C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC50 - Calculate Ki F->G

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This is a functional assay used to differentiate between agonists, antagonists, and inverse agonists by measuring G-protein activation, a proximal event to receptor activation.[3][4][5] Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[4]

Objective: To determine the functional activity (potency, EC50; efficacy, Emax) of a test compound at a GPCR.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: Agonist, antagonist, or this compound at varying concentrations.

  • Assay Buffer: Contains Mg²⁺ and GDP.

  • Separation Method: Filtration or Scintillation Proximity Assay (SPA).[4][11]

Protocol:

  • Pre-incubation (for antagonists): Membranes are pre-incubated with the antagonist before adding the agonist.

  • Incubation: Membranes are incubated with the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

  • Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination & Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration or captured using SPA beads.[11]

  • Quantification: The amount of bound [³⁵S]GTPγS is measured.

  • Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist).

Visualized Signaling Pathway

Opioid receptors are canonical Gi/o-coupled GPCRs. Upon agonist binding, they undergo a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the G-protein into Gα-GTP and Gβγ dimers, which then modulate downstream effectors.

GPCR_Signaling_Pathway receptor Opioid Receptor (e.g., KOR) g_protein Gα(GDP)-Gβγ (Inactive) receptor->g_protein Activates ligand This compound (Agonist) ligand->receptor Binds g_alpha_active Gα-GTP g_protein->g_alpha_active GTP for GDP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector1 Adenylyl Cyclase g_alpha_active->effector1 Inhibits effector2 Ion Channels g_beta_gamma->effector2 Modulates cAMP ↓ cAMP effector1->cAMP ion_flux K+ Efflux Ca2+ Influx↓ effector2->ion_flux

Opioid receptor G-protein signaling cascade.

This guide provides a foundational understanding of the in-vitro characterization of this compound. The data collectively point to a profile of a mixed agonist-antagonist, with a preference for kappa-receptor agonism and mu-receptor antagonism. These properties are critical to its overall pharmacological effect as an analgesic. Further studies with a broader range of radioligands and recombinant human receptors would provide a more complete quantitative picture of its receptor binding profile.

References

Eptazocine: A Technical Overview of Early-Stage Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is an opioid analgesic that was first introduced in Japan in 1987 for the treatment of pain.[1] It is characterized as a mixed agonist-antagonist with a high affinity for the kappa-opioid receptor and a lesser affinity for the mu-opioid receptor.[1] This technical guide synthesizes the available early-phase clinical and preclinical data on this compound to provide a comprehensive resource for researchers and drug development professionals. Due to the drug's introduction prior to current standards for public disclosure of early-phase clinical trial data, publicly available, detailed quantitative results from human Phase I and Phase II studies are limited. This document presents the available human pharmacokinetic data derived from the Japanese package insert, alongside a more detailed summary of preclinical findings.

Core Data Summary

Human Pharmacokinetic Data

The following data is based on the Japanese package insert for Sedapain® (this compound) and represents the currently available public information on the drug's pharmacokinetics in humans.

ParameterResultRoute of AdministrationDosePopulationSource
Time to Maximum Plasma Concentration (Tmax) 20 - 30 minutesSubcutaneous or Intramuscular15 mgHealthy Adults[2]
Primary Metabolite Glucuronide conjugate of this compound---[2]
Primary Route of Excretion Renal---[2]
Percentage of Dose Excreted in Urine within 24 hours 82.5%---[2]

It is important to note that specific quantitative values for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) are not publicly available in the reviewed literature.

Preclinical Pharmacodynamic Data: Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of this compound in rat brain synaptic membranes.

LigandConditionIC50 (μM)Source
[3H]-Naloxone In the absence of sodium cation and GTP7.83 ± 1.57[3]

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to opioid receptors.

Methodology:

  • Preparation of Synaptic Membranes: Synaptic membranes were prepared from rat brains.

  • Binding Assay: The ability of this compound to inhibit the specific binding of the radiolabeled opioid antagonist [3H]-naloxone was measured. The assay was conducted in the absence of sodium cations and GTP, which are known to modulate opioid receptor affinity.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific [3H]-naloxone binding (IC50) was calculated.[3]

In Vivo Analgesic Activity in Mice

Objective: To assess the analgesic efficacy of this compound.

Methodology:

  • Animal Model: Male ddY strain mice were used.

  • Analgesic Tests:

    • Hot Plate Method: The latency to a painful response (e.g., licking paws, jumping) when placed on a heated surface was measured.

    • Pressure Method: The threshold to a painful stimulus induced by applying pressure to the tail was determined.

    • Acetic Acid-Induced Writhing Method: The number of abdominal constrictions (writhes) was counted after intraperitoneal injection of acetic acid.

  • Drug Administration: this compound was administered subcutaneously at various doses.

  • Data Analysis: The analgesic effect was quantified and compared to that of other opioids like pentazocine (B1679294) and morphine.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Opioid Receptor

This compound acts as a mixed agonist-antagonist at opioid receptors. Its primary analgesic effects are believed to be mediated through its agonist activity at the kappa-opioid receptor. As a G-protein coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates the release of neurotransmitters involved in pain signaling.

This compound This compound Kappa_Receptor Kappa-Opioid Receptor (G-protein coupled) This compound->Kappa_Receptor binds to G_Protein G-protein (Gi/Go) Kappa_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP decreased conversion of ATP to ATP ATP ATP->Adenylyl_Cyclase Neurotransmitter_Release Reduced Neurotransmitter Release cAMP->Neurotransmitter_Release leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: this compound's signaling pathway at the kappa-opioid receptor.

Experimental Workflow for Assessing Analgesic Efficacy in Animal Models

The following diagram illustrates a typical workflow for evaluating the analgesic properties of a compound like this compound in preclinical studies.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Pain Threshold Measurement Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (this compound or Vehicle) Baseline_Testing->Drug_Administration Pain_Assessment Pain Assessment at Multiple Time Points Drug_Administration->Pain_Assessment Data_Analysis Data Analysis (e.g., dose-response curves) Pain_Assessment->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for preclinical analgesic studies.

Conclusion

This compound is a kappa-opioid receptor agonist with demonstrated analgesic properties in preclinical models. While detailed early-phase human clinical trial data is not widely available in the public domain, information from the Japanese package insert provides foundational pharmacokinetic insights. The preclinical data consistently supports its mechanism of action as an opioid agonist-antagonist. Further research and potential disclosure of historical clinical trial data would be invaluable for a more complete understanding of this compound's clinical profile.

References

Eptazocine: A Paradigm Shift in Analgesia with Non-Addictive Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eptazocine, a synthetic benzomorphan (B1203429) derivative, presents a compelling profile as a potent analgesic with a significantly reduced potential for addiction, a characteristic that distinguishes it from traditional mu-opioid receptor agonists. This document provides a comprehensive technical overview of this compound, focusing on its unique mechanism of action, preclinical and clinical analgesic efficacy, and the experimental evidence supporting its low abuse liability. Through a detailed examination of its receptor binding profile, downstream signaling pathways, and performance in established preclinical models of pain and addiction, this guide aims to equip researchers, scientists, and drug development professionals with the critical information necessary to explore the full therapeutic potential of this promising compound.

Mechanism of Action: A Tale of Two Receptors

This compound's distinct pharmacological profile stems from its action as a mixed agonist-antagonist at opioid receptors. It primarily functions as a potent agonist at the kappa-opioid receptor (KOR) while simultaneously acting as an antagonist at the mu-opioid receptor (MOR). This dual activity is central to its analgesic effects and its diminished addictive properties.

1.1. Receptor Binding Profile

Receptor SubtypeLigandTissue SourceIC50 (µM)Reference
Opioid (non-selective)[3H]-NaloxoneRat brain synaptic membrane7.83 ± 1.57[1]
Kappa-Opioid[3H]-EthylketocyclazocineMouse brain synaptic membraneSignificant decrease at 10 µM[1]

1.2. Signaling Pathways

Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that ultimately leads to analgesia. This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

This compound Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesia cAMP->Analgesia Leads to reduction of pain signaling

This compound's primary signaling cascade via the kappa-opioid receptor.

Simultaneously, by antagonizing the mu-opioid receptor, this compound blocks the binding of endogenous and exogenous mu-agonists, thereby mitigating the rewarding and euphoric effects that are the hallmark of addictive opioids. This antagonism is crucial to its non-addictive potential.

Preclinical Evidence of Analgesic Efficacy

A substantial body of preclinical research has demonstrated the analgesic efficacy of this compound across various animal models of pain. These studies have consistently shown its ability to alleviate pain, with a potency that is comparable to, and in some cases greater than, traditional opioids.

2.1. Quantitative Analgesic Activity

TestSpeciesThis compound ED50 (mg/kg)Morphine ED50 (mg/kg)Pentazocine ED50 (mg/kg)Reference
Acetic Acid WrithingMouse0.47 (s.c.)0.22 (s.c.)1.8 (s.c.)[2]
Hot Plate TestMouse4.2 (s.c.)5.6 (s.c.)10.5 (s.c.)[2]
Tail-Flick TestRat2.1 (s.c.)3.2 (s.c.)-[2]

2.2. Experimental Protocols for Analgesia Assessment

Acetic Acid-Induced Writhing Test

This widely used model assesses visceral pain by inducing a characteristic stretching and writhing behavior in mice.

Methodology:

  • Male ICR mice (20-25 g) are used.

  • Animals are pre-treated with this compound, a reference analgesic (e.g., morphine), or vehicle via subcutaneous (s.c.) injection.

  • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is administered intraperitoneally (i.p.) at a volume of 10 ml/kg.

  • Immediately following acetic acid injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).

  • The percentage of inhibition of writhing is calculated for each drug-treated group compared to the vehicle-treated control group.

Hot Plate Test

This method evaluates the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms.

Methodology:

  • Male ddY mice (20-25 g) are used.

  • The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals are pre-treated with the test compound or vehicle.

  • At a predetermined time after treatment, each mouse is placed on the hot plate.

  • The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

  • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

  • An increase in the response latency compared to the control group indicates an analgesic effect.

Tail-Flick Test

This test measures the latency to withdraw the tail from a noxious thermal stimulus, which is a spinal reflex.

Methodology:

  • Male Wistar rats (150-200 g) are used.

  • The rat is gently restrained, and a portion of its tail is exposed to a focused beam of radiant heat.

  • The time taken for the rat to flick its tail away from the heat source is automatically recorded.

  • A cut-off time is employed to avoid tissue damage.

  • Baseline latencies are determined before drug administration.

  • Following administration of the test compound or vehicle, tail-flick latencies are measured at various time points to determine the peak effect and duration of action.

Analgesia_Experimental_Workflow cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Pain Assessment cluster_3 Data Analysis Animal_Selection Select Species and Strain Acclimatization Acclimatize to Housing Animal_Selection->Acclimatization Baseline Determine Baseline Pain Threshold Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer this compound, Control, or Vehicle Grouping->Dosing Writhing Acetic Acid Writhing Test Dosing->Writhing Hot_Plate Hot Plate Test Dosing->Hot_Plate Tail_Flick Tail-Flick Test Dosing->Tail_Flick Measurement Measure Latency / Number of Writhes Writhing->Measurement Hot_Plate->Measurement Tail_Flick->Measurement Comparison Compare Drug vs. Control Measurement->Comparison ED50 Calculate ED50 Comparison->ED50

Generalized workflow for preclinical analgesic efficacy testing.

Evaluation of Non-Addictive Potential

The reduced addiction liability of this compound is attributed to its unique kappa-agonist/mu-antagonist profile. Activation of kappa-opioid receptors is generally associated with dysphoria rather than euphoria, and the blockade of mu-opioid receptors prevents the rewarding effects mediated by this pathway.

3.1. Dopamine (B1211576) Release in the Nucleus Accumbens

The mesolimbic dopamine system, particularly the release of dopamine in the nucleus accumbens, is a critical neural substrate for the rewarding effects of addictive drugs. Studies using in vivo microdialysis have shown that while mu-opioid agonists consistently increase dopamine release in this brain region, kappa-opioid agonists tend to have the opposite effect, either decreasing or having no significant impact on dopamine levels. This neurochemical profile strongly suggests a lack of rewarding properties for this compound.

3.2. Preclinical Models of Addiction

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs.

Methodology:

  • A multi-compartment apparatus with distinct visual and tactile cues in each compartment is used.

  • Pre-Conditioning Phase: Mice or rats are allowed to freely explore all compartments to establish baseline preference.

  • Conditioning Phase: Over several days, animals receive injections of this compound or vehicle and are confined to one of the specific compartments. The drug and vehicle pairings are counterbalanced across animals.

  • Test Phase: After the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

  • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion (dysphoria).

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work for drug delivery.

Methodology:

  • Rats or mice are surgically implanted with an intravenous catheter, typically in the jugular vein.

  • Animals are placed in an operant chamber equipped with two levers.

  • Acquisition Phase: Pressing the "active" lever results in the intravenous infusion of a unit dose of the drug, often paired with a light or sound cue. Pressing the "inactive" lever has no consequence.

  • The number of infusions self-administered over a set period is recorded.

  • A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

  • Dose-response curves can be generated by varying the unit dose of the drug available for self-administration.

Addiction_Potential_Workflow cluster_0 Conditioned Place Preference (CPP) cluster_1 Intravenous Self-Administration (IVSA) CPP_Pre Pre-Conditioning: Baseline Preference CPP_Cond Conditioning: Drug-Compartment Pairing CPP_Pre->CPP_Cond CPP_Test Test: Measure Time in Each Compartment CPP_Cond->CPP_Test IVSA_Surgery Catheter Implantation IVSA_Acq Acquisition: Lever Pressing for Drug Infusion IVSA_Surgery->IVSA_Acq IVSA_Dose Dose-Response Evaluation IVSA_Acq->IVSA_Dose

Experimental workflows for assessing addiction potential.

Clinical Experience and Future Directions

While this compound has been available in some countries for the treatment of moderate to severe pain, comprehensive, large-scale clinical trial data in diverse populations and pain conditions are not extensively reported in the global literature. The available clinical information, however, corroborates the preclinical findings of effective analgesia with a favorable side-effect profile, particularly with regard to abuse potential.

Future research should focus on:

  • Conducting large, randomized, double-blind, placebo- and active-controlled clinical trials to further establish the efficacy and safety of this compound in various acute and chronic pain states.

  • Performing detailed human abuse potential studies to definitively characterize its low addiction liability.

  • Investigating the long-term safety and tolerability of this compound in chronic pain management.

  • Exploring the potential of this compound in specific patient populations, such as those with a history of substance use disorder.

Conclusion

This compound represents a significant advancement in the field of analgesia. Its unique mechanism of action as a kappa-opioid receptor agonist and mu-opioid receptor antagonist provides a strong rationale for its potent analgesic effects coupled with a low potential for abuse and addiction. The preclinical data robustly support this profile, demonstrating efficacy in various pain models and a lack of reinforcing properties in addiction models. As the opioid crisis continues to be a major public health concern, the development and broader clinical investigation of non-addictive analgesics like this compound are of paramount importance. This technical guide provides a foundational understanding for the scientific and drug development communities to further explore and harness the therapeutic promise of this compound.

References

Neurochemical Effects of Eptazocine on the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a synthetic opioid analgesic with a unique pharmacological profile, primarily classified as a mixed agonist-antagonist.[1][2] It exerts its effects by interacting with various opioid and other receptor systems within the central nervous system (CNS).[3] This technical guide provides a comprehensive overview of the neurochemical effects of this compound, focusing on its receptor binding affinities, modulation of key neurotransmitter systems, and the experimental methodologies used to elucidate these actions. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound's primary mechanism of action involves a dual role at opioid receptors: it functions as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1][2] This mixed profile contributes to its analgesic properties while potentially mitigating some of the adverse effects associated with full MOR agonists, such as respiratory depression and dependence.

Kappa-Opioid Receptor Agonism

As a KOR agonist, this compound activates these receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, contributing to analgesia.

This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition

Figure 1: this compound's KOR Agonist Signaling Pathway.
Mu-Opioid Receptor Antagonism

Concurrently, this compound acts as an antagonist at MORs.[1] By blocking the action of endogenous opioids or exogenously administered MOR agonists at these receptors, this compound can attenuate or prevent typical mu-opioid effects. This antagonism is a key feature of its mixed agonist-antagonist profile.

Quantitative Data Presentation

The following tables summarize the available quantitative data on this compound's interaction with various CNS receptors. Due to the limited availability of specific Ki values for this compound, data for the structurally related compound Pentazocine are included for comparative context.

Opioid Receptor Binding Profile
CompoundReceptorParameterValueSpeciesReference
This compound Opioid (non-selective)IC507.83 ± 1.57 µMRat (brain)[4]
PentazocineMu (µ)Ki3.2 nMHuman[3]
PentazocineKappa (κ)Ki7.6 nMHuman[3]
PentazocineDelta (δ)Ki62 nMHuman[3]

Note: The IC50 value for this compound was determined via inhibition of [3H]-naloxone specific binding.[4]

Sigma Receptor Binding Profile
CompoundReceptorParameterValueSpeciesReference
(+)-PentazocineSigma-1Ki~7 nMRat (brain)[5]
(-)-PentazocineSigma-1Ki~40 nMN/A[6]

Note: this compound's affinity for sigma receptors has not been extensively quantified, but given its structural similarity to pentazocine, an interaction is plausible.

Effects on Neurotransmitter Systems

The table below outlines the observed qualitative effects of this compound on central neurotransmitter systems.

Neurotransmitter SystemBrain RegionEffectSpeciesReference
Serotonergic Brain StemIncreased 5-HIAARat[1]
StriatumIncreased 5-HIAARat[1]
Spinal CordIncreased 5-HIAA & 5-HTRat[1]
CortexDecreased 5-HIAARat[1]
HippocampusDecreased 5-HTRat[1]
Cholinergic CentralProbable ActivationMouse[7]

5-HIAA: 5-hydroxyindoleacetic acid (a metabolite of serotonin); 5-HT: Serotonin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's neurochemical effects.

Competitive Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity of this compound for opioid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at mu, kappa, and delta opioid receptors.

Materials:

  • Rat brain tissue (or cells expressing recombinant opioid receptors)

  • Radioligands: [3H]-DAMGO (for MOR), [3H]-U69,593 (for KOR), [3H]-DPDPE (for DOR)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • A fixed concentration of the respective radioligand (at or below its Kd value).

    • A range of concentrations of this compound (e.g., 10-10 M to 10-4 M).

    • The prepared membrane homogenate.

    • For non-specific binding control wells, add a high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 & Ki count->analyze end End analyze->end

Figure 2: Workflow for Competitive Radioligand Binding Assay.
In Vivo Microdialysis

This protocol outlines a representative method for measuring changes in extracellular neurotransmitter levels in the rat brain following this compound administration.

Objective: To quantify the effects of this compound on the extracellular concentrations of dopamine, serotonin, and their metabolites in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC system with electrochemical detection

  • Anesthetics

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.[9]

  • Microdialysis Experiment: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]

  • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.[9]

  • Drug Administration: Administer this compound via a chosen route (e.g., subcutaneous injection).

  • Post-Drug Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels for each animal. Perform statistical analysis to determine the significance of any changes.[9]

  • Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.[9]

start Start surgery Implant Guide Cannula in Target Brain Region start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe & Begin aCSF Perfusion recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer this compound baseline->drug_admin post_drug Collect Post-Drug Dialysate Samples drug_admin->post_drug hplc Analyze Samples via HPLC-ECD post_drug->hplc data_analysis Data Analysis & Histological Verification hplc->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vivo Microdialysis Experiment.

Conclusion

This compound exhibits a complex neurochemical profile characterized by its mixed kappa-opioid receptor agonism and mu-opioid receptor antagonism. Its interactions with the central nervous system extend to the modulation of serotonergic and likely other monoaminergic systems. While the available quantitative data provide a foundational understanding, further research is warranted to fully elucidate its receptor binding affinities and the precise quantitative impact on various neurotransmitter systems. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to further investigate the intricate neuropharmacology of this compound.

References

Molecular formula and properties of Eptazocine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Formula, Properties, and Experimental Protocols of a Unique Opioid Analgesic

Introduction

Eptazocine hydrobromide is a synthetic opioid analgesic with a distinct pharmacological profile that has garnered interest within the scientific community.[1][2] Structurally related to benzomorphan, it functions as a mixed agonist-antagonist, primarily exhibiting agonist activity at the kappa (κ)-opioid receptor and antagonist activity at the mu (μ)-opioid receptor.[1][2][3] This dual mechanism of action confers effective analgesic properties while potentially mitigating some of the undesirable side effects associated with traditional mu-opioid receptor agonists, such as respiratory depression and abuse potential. This technical guide provides a comprehensive overview of the molecular formula and properties of this compound hydrobromide, detailed experimental protocols, and a mandatory visualization of its primary signaling pathway.

Molecular and Physicochemical Properties

This compound hydrobromide is the hydrobromide salt of this compound. Its chemical and physical properties are summarized in the tables below.

IdentifierValue
Molecular Formula C₁₅H₂₂BrNO[4][5][6][7]
Molecular Weight 312.25 g/mol [4][5][6]
CAS Number 72150-17-5[1][4][5]
IUPAC Name (1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.0²,⁷]tetradeca-2(7),3,5-trien-4-ol;hydrobromide[8]
Synonyms l-ST-2121, MCV 4169, Sedapain[4][6]
PropertyValue
Melting Point 207-210 °C
Solubility Slightly soluble or insoluble (<1mg/mL)[1][9]
Appearance Crystalline solid

Pharmacological Properties

This compound hydrobromide's primary mechanism of action involves its interaction with opioid receptors in the central nervous system.[10] It displays a high affinity for kappa-opioid receptors, acting as an agonist, which is believed to be the primary driver of its analgesic effects.[3][10] Concurrently, it acts as an antagonist at mu-opioid receptors.[3][10] This mixed agonist-antagonist profile distinguishes it from many other opioid analgesics.

The activation of kappa-opioid receptors by this compound initiates a cascade of intracellular events through the activation of pertussis toxin-sensitive Gi/o proteins.[9][10][11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10][12][13][14]

ReceptorActivity
Kappa (κ)-Opioid Receptor Agonist[3][10]
Mu (μ)-Opioid Receptor Antagonist[3][10]

Signaling Pathway

The primary signaling pathway initiated by the binding of this compound to the kappa-opioid receptor (KOR) is depicted below. This pathway illustrates the G-protein mediated inhibition of adenylyl cyclase and modulation of ion channel activity.

Eptazocine_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out This compound This compound This compound->KOR Binds to G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_ion_out->Hyperpolarization

Caption: this compound-mediated KOR signaling pathway.

Experimental Protocols

Synthesis of this compound Hydrobromide

A practical asymmetric synthesis of this compound hydrobromide has been developed starting from 1-methyl-7-methoxy-2-tetralone.[4] The following is a summarized workflow of a key step in this multi-step synthesis:

Synthesis_Workflow start Starting Material: (S)-1-methyl-1-aminomethyl-7-methoxy- 1,2,3,4-tetrahydronaphthalene step1 Mannich Cyclization: React with paraformaldehyde in acidified absolute ethanol (B145695) at reflux. start->step1 intermediate Intermediate: (1S,6R)-1-methyl-10-methoxy-2,3,4,5- tetrahydro-1H-1,6-methanobenzo[e]azonin-7(6H)-one step1->intermediate step2 Reductive Methylation: Eschweiler–Clarke conditions (formic acid and paraformaldehyde) intermediate->step2 step3 Reduction, Dehydration, and Hydrogenation: 1. NaBH4 in methanol 2. H2/Pd/C in acetic acid step2->step3 step4 Demethylation: 48% aqueous HBr solution step3->step4 product Final Product: This compound Hydrobromide step4->product

Caption: Key steps in the synthesis of this compound hydrobromide.

Detailed Protocol for Mannich Cyclization:

  • To a solution of (S)-1-methyl-1-aminomethyl-7-methoxy-1,2,3,4-tetrahydronaphthalene (4.5 g, 0.019 mol) in absolute ethyl alcohol (90 mL), acidify with a 28% ethanol solution of HCl to a pH of 5-6.[4]

  • Add paraformaldehyde (3.1 g, 0.103 mol).[4]

  • Stir the mixture at reflux for 6 hours.[4]

  • Evaporate the solvent under reduced pressure to dryness.[4]

  • Add water (45 mL) to the residue.

  • Alkalify the mixture with 50% NaOH (aq) to a pH of 11.

  • Extract the aqueous layer with ethyl acetate (B1210297) (45 mL × 5).[4]

  • The combined organic layers are then processed to yield the intermediate product.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound hydrobromide for opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • This compound hydrobromide (test compound).

  • Naloxone (B1662785) (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound hydrobromide.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound hydrobromide or buffer (for total binding) or excess naloxone (for non-specific binding).

  • Incubate at a specified temperature for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of this compound hydrobromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins by this compound hydrobromide at the kappa-opioid receptor.

Materials:

  • Cell membranes expressing human κ-opioid receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • This compound hydrobromide.

  • GDP.

  • Assay buffer (containing MgCl₂, NaCl, and HEPES).

Procedure:

  • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound hydrobromide, and a fixed concentration of [³⁵S]GTPγS.

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound hydrobromide to determine the EC₅₀ and maximal stimulation (Emax).

Conclusion

This compound hydrobromide presents a compelling profile as a kappa-opioid receptor agonist with mu-opioid receptor antagonist properties. Its unique mechanism of action offers potential therapeutic advantages in pain management. The provided molecular and pharmacological data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in further exploring the properties and potential applications of this compound. Further research to quantify its solubility in various solvents and to precisely determine its Ki values at all three opioid receptor subtypes in a standardized assay will be beneficial for a more complete characterization.

References

Literature review of Eptazocine's analgesic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a potent opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] Introduced in Japan in 1987, it has been a subject of interest for its potential to provide effective pain relief with a reduced risk of abuse compared to traditional mu-opioid receptor agonists.[1][2] This technical guide provides an in-depth review of the analgesic properties of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its effects. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action

This compound primarily exerts its analgesic effects through its interaction with the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR). It functions as a KOR agonist and an MOR antagonist.[1][2] This dual activity contributes to its distinct analgesic and side-effect profile.

Activation of KOR by this compound is believed to be the primary driver of its analgesic effects. This interaction initiates a G-protein coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. These events ultimately result in a reduction of neuronal excitability and nociceptive signal transmission.

As an antagonist at the MOR, this compound can block the effects of endogenous and exogenous mu-agonists. This property may contribute to a lower potential for abuse and respiratory depression, which are common side effects associated with MOR agonists like morphine.

Signaling Pathway of this compound at the Kappa-Opioid Receptor

Eptazocine_KOR_Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Hot_Plate_Test_Workflow Start Start Administer_Drug Administer this compound or Vehicle Start->Administer_Drug Place_Mouse Place Mouse on Hot Plate (55°C) Administer_Drug->Place_Mouse Measure_Latency Measure Latency to Lick/Jump Place_Mouse->Measure_Latency Record_Data Record Data Measure_Latency->Record_Data Analyze_Results Analyze Analgesic Effect Record_Data->Analyze_Results End End Analyze_Results->End Writhing_Test_Workflow Start Start Administer_Drug Administer this compound or Vehicle Start->Administer_Drug Inject_Acetic_Acid Inject Acetic Acid (i.p.) Administer_Drug->Inject_Acetic_Acid Observe_Writhes Count Writhing Responses (20 min) Inject_Acetic_Acid->Observe_Writhes Record_Data Record Data Observe_Writhes->Record_Data Analyze_Results Calculate % Inhibition Record_Data->Analyze_Results End End Analyze_Results->End

References

Eptazocine's Role in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine, a synthetic benzomorphan (B1203429) derivative, presents a unique pharmacological profile as a mixed agonist-antagonist at opioid receptors. This technical guide provides an in-depth exploration of this compound's mechanism of action within pain modulation pathways. It details its interaction with opioid receptors, the subsequent intracellular signaling cascades, and its analgesic effects as demonstrated in various preclinical models. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and analgesic drug development.

Introduction

This compound is an opioid analgesic that has been utilized for the management of moderate to severe pain.[1][2] Its distinct characteristic lies in its dual action as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1][3] This mixed pharmacological profile suggests a potential for effective analgesia with a reduced risk of the typical side effects associated with MOR agonists, such as respiratory depression and dependence.[2][4] This guide will delve into the core aspects of this compound's function, from its molecular interactions to its systemic effects on pain perception.

Opioid Receptor Binding Profile

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference Compound
This compoundMu (µ)-Naloxone (B1662785)
Kappa (κ)-MR-2266
Delta (δ)--
(-)-Pentazocine (for comparison)Mu (µ)3.2-
Kappa (κ)7.6-
Delta (δ)62-

Note: Data for (-)-Pentazocine is provided for comparative purposes due to the limited availability of specific Kᵢ values for this compound. One study reported an IC₅₀ value of 7.83 ± 1.57 µM for this compound in inhibiting the specific binding of [³H]-naloxone to rat brain synaptic membranes.[5] Another study determined the equilibrium dissociation constant (Ke) of naloxone against this compound to be 325 nM and that of the relatively selective kappa-receptor antagonist MR-2266 to be 33.2 nM, indicating a higher affinity for the kappa receptor.[6]

Signaling Pathways in Pain Modulation

This compound's primary mechanism of action involves the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[1][2] This activation initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

Kappa-Opioid Receptor Signaling Cascade

Upon binding of this compound to the KOR, the associated heterotrimeric G-protein is activated. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase.[1][7] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] The Gβγ subunit, in turn, can directly modulate the activity of ion channels.[8]

Specifically, KOR activation by agonists like this compound leads to:

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[8]

  • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs): This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing its excitability.[8]

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to VGCC Voltage-Gated Ca²⁺ Channel Ca_ion VGCC->Ca_ion Ca²⁺ Influx GIRK GIRK Channel K_ion GIRK->K_ion K⁺ Efflux G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates ATP ATP Reduced_NT_Release Reduced_NT_Release Ca_ion->Reduced_NT_Release leads to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Reduced_NT_Release->Analgesia

Figure 1: this compound-activated KOR signaling pathway.

Analgesic Efficacy: Preclinical Data

The analgesic properties of this compound have been evaluated in various animal models of pain. These assays assess different modalities of pain, including thermal, mechanical, and chemical nociception. While specific ED₅₀ values for this compound are not consistently reported across all studies, the available data and comparisons with related compounds demonstrate its analgesic potential.

AssaySpeciesThis compound ED₅₀ (mg/kg)Route of AdministrationComparator ED₅₀ (mg/kg)
Hot Plate Test Mouse/Rat-s.c.Morphine: -
Tail-Flick Test Rat-s.c.Pentazocine (B1679294): 13.0 (tail-immersion)
Acetic Acid Writhing Test Mouse-s.c.-
Pressure Test Mouse-s.c.-

Note: Specific ED₅₀ values for this compound are not consistently available in the reviewed literature. One study noted that the analgesic effects of this compound in the hot plate and pressure methods in mice, and the tail-flick method in rats were completely antagonized by naloxone.[9] Another study reported an ED₅₀ of 13.0 mg/kg for pentazocine in the rat tail-immersion test.[10]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound like this compound for opioid receptors.

Objective: To determine the inhibition constant (Kᵢ) of this compound for µ, κ, and δ opioid receptors.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.

  • Radioligands:

    • [³H]DAMGO (for µ-receptors)

    • [³H]U-69,593 (for κ-receptors)

    • [³H]DPDPE (for δ-receptors)

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Fluid

  • Glass Fiber Filters

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kₔ, and varying concentrations of this compound or naloxone (for non-specific binding).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions - Naloxone incubation Incubate membranes, radioligand, and this compound/naloxone prep_reagents->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting calc_specific Calculate Specific Binding counting->calc_specific gen_curve Generate Competition Curve calc_specific->gen_curve det_ic50 Determine IC₅₀ gen_curve->det_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation det_ic50->calc_ki

Figure 2: Experimental workflow for a radioligand binding assay.
In Vivo Analgesic Assays

This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[11]

Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C) and a transparent restraining cylinder.

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes.

  • Baseline Latency: Place each animal on the hot plate and record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the baseline and vehicle-treated group.

This assay also measures the response to a thermal stimulus and is primarily indicative of a spinal reflex.[12]

Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.

Procedure:

  • Acclimation and Restraint: Acclimate the animals and gently restrain them.

  • Baseline Latency: Apply the heat source to the tail and record the time it takes for the animal to flick its tail away from the stimulus. A cut-off time is employed to prevent injury.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

This test evaluates visceral pain by inducing a chemical irritation in the peritoneal cavity.[13]

Procedure:

  • Acclimation: Acclimate mice to the testing environment.

  • Drug Administration: Pre-treat the animals with this compound or vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a solution of acetic acid (e.g., 0.6%) intraperitoneally.

  • Observation: Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).

  • Data Analysis: A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

InVivo_Analgesic_Workflow cluster_pre_test Pre-Testing Phase cluster_test Testing Phase cluster_post_test Post-Testing Phase acclimation Animal Acclimation baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_drug_thermal Post-Drug Nociceptive Testing (Hot Plate / Tail-Flick) drug_admin->post_drug_thermal writhing_induction Induction of Writhing (Acetic Acid Injection) drug_admin->writhing_induction data_analysis Data Analysis and Statistical Evaluation post_drug_thermal->data_analysis writhing_observation Observation and Counting of Writhes writhing_induction->writhing_observation writhing_observation->data_analysis

Figure 3: General experimental workflow for in vivo analgesic screening.

Conclusion

This compound's distinct pharmacological profile as a KOR agonist and MOR antagonist positions it as an interesting compound in the field of pain management. Its mechanism of action, primarily through the modulation of the kappa-opioid receptor signaling pathway, offers the potential for effective analgesia while potentially mitigating some of the undesirable side effects associated with traditional mu-opioid agonists. The preclinical data, though requiring more comprehensive quantitative analysis, supports its analgesic efficacy. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel analgesic compounds. A deeper understanding of its role in pain modulation pathways will be crucial for its optimal clinical application and the development of next-generation analgesics.

References

Initial Safety and Toxicology Profile of Eptazocine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a synthetic opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. This technical guide provides a summary of the initial safety and toxicology findings for this compound, based on available preclinical data. The information is intended to offer a foundational understanding for researchers and professionals involved in drug development and pharmacological studies. Due to the limited publicly available, specific quantitative toxicology data, this report focuses on general pharmacological effects observed in animal models that are relevant to safety assessment.

General Pharmacological and Toxicological Effects

Initial preclinical studies in animal models, primarily mice and rats, have characterized the general pharmacological and potential toxicological effects of this compound.

Central Nervous System (CNS) Effects

In mice and rats, this compound has demonstrated a range of effects on the central nervous system. At lower doses, it tends to produce sedation, while higher doses can lead to ataxia in rats and the Straub tail reaction in mice, a phenomenon characterized by an erect tail.[1] Effects on spontaneous locomotor activity appear to be species-dependent, with decreases observed in mice and increases in rats.[1] Furthermore, this compound has been shown to impair performance in motor coordination tests such as the rotarod and traction tests in mice.[1] Other observed CNS effects include a decrease in body temperature and potentiation of pentobarbital-induced sleep.[1]

Cardiovascular and Respiratory System Effects

While specific safety pharmacology studies on the cardiovascular and respiratory systems are not extensively detailed in the available literature, the general profile of opioid agonists and antagonists suggests a potential for effects on these systems. Opioids can cause respiratory depression, and cardiovascular parameters are often monitored in safety assessments.

Acute Toxicity

Detailed quantitative acute toxicity data, such as median lethal dose (LD50) values, for this compound are not widely available in the public domain. Acute toxicity studies are fundamental in determining the immediate toxic potential of a substance after a single administration. These studies typically establish the LD50, which is the dose expected to be lethal to 50% of a test population. The absence of this specific data for this compound in the searched literature necessitates a cautious approach to its safety profile.

Sub-chronic and Chronic Toxicity

Information regarding the effects of repeated dosing of this compound over sub-chronic (e.g., 28 or 90 days) and chronic periods is not detailed in the available reports. Such studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Genetic Toxicology

There is a lack of publicly accessible data from standard genotoxicity assays for this compound, such as the Ames test (bacterial reverse mutation assay), chromosomal aberration assays, or in vivo micronucleus tests. These tests are essential to assess the potential of a compound to cause genetic mutations or chromosomal damage.

Reproductive and Developmental Toxicology

No specific studies on the reproductive and developmental toxicity of this compound were identified in the searched literature. These studies are critical for evaluating potential effects on fertility, embryonic development, and prenatal and postnatal development.

Experimental Protocols

Detailed experimental protocols for specific toxicology studies on this compound are not available in the public literature. However, general methodologies for the types of studies mentioned are standardized. For instance, acute toxicity studies typically involve the administration of a single dose of the test substance to animals via various routes (e.g., oral, intravenous, subcutaneous) and subsequent observation for a defined period (e.g., 14 days) to monitor for mortality and clinical signs of toxicity.

Signaling Pathways and Experimental Workflows

Due to the lack of detailed mechanistic toxicology studies for this compound, diagrams for specific signaling pathways related to its toxicity cannot be generated at this time. The primary mechanism of action of this compound is its interaction with opioid receptors.

Below is a generalized workflow for an acute toxicity study, as would be applicable for a compound like this compound.

Acute_Toxicity_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Definitive LD50 Study DRF_Start Select Animal Model (e.g., Mice, Rats) DRF_Dosing Administer Wide Range of Single Doses DRF_Start->DRF_Dosing DRF_Observation Observe for Acute Toxic Signs & Mortality DRF_Dosing->DRF_Observation DRF_End Estimate Lethal Dose Range DRF_Observation->DRF_End LD50_Groups Assign Animals to Groups (Control & Multiple Dose Levels) DRF_End->LD50_Groups Inform Dose Selection LD50_Dosing Administer Single Dose per Group LD50_Groups->LD50_Dosing LD50_Observation 14-Day Observation: Clinical Signs, Body Weight, Mortality LD50_Dosing->LD50_Observation LD50_Necropsy Gross Necropsy of All Animals LD50_Observation->LD50_Necropsy LD50_Calculation Calculate LD50 Value (e.g., Probit Analysis) LD50_Necropsy->LD50_Calculation

Figure 1: Generalized workflow for a typical acute toxicity study to determine the LD50 value.

Conclusion

The initial safety and toxicology profile of this compound, based on the limited publicly available information, primarily highlights its effects on the central nervous system. There is a significant lack of quantitative data from standard toxicology studies, including acute, repeated-dose, genetic, and reproductive toxicity assessments. To construct a comprehensive and in-depth technical guide, further dedicated toxicology studies adhering to international guidelines would be necessary. The information presented here should be considered a preliminary overview.

References

Eptazocine's Interaction with Catecholamine Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine, a mixed agonist-antagonist opioid analgesic, primarily exerts its effects through interaction with kappa (κ) and mu (μ) opioid receptors. Its engagement with these receptors on catecholamine neurons, specifically those producing dopamine (B1211576) and norepinephrine (B1679862), results in a complex modulation of neurotransmitter release and subsequent physiological and behavioral outcomes. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the relationship between this compound and catecholaminergic systems. Quantitative data from key studies are presented, alongside detailed experimental protocols and visual representations of the underlying biological processes.

Introduction

This compound is a synthetic opioid analgesic that was introduced for the management of moderate to severe pain. Its pharmacological profile is characterized by its action as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist. This dual activity contributes to its analgesic effects while potentially mitigating some of the undesirable side effects associated with pure MOR agonists, such as respiratory depression and dependence.

The catecholaminergic system, comprising dopamine (DA) and norepinephrine (NE) neurons, plays a crucial role in pain perception, mood regulation, reward, and attention. Opioid receptors are widely expressed on these neurons, and their activation can significantly influence catecholamine neurotransmission. Understanding the precise nature of this compound's interaction with these systems is paramount for comprehending its therapeutic efficacy and side-effect profile. This guide delves into the core of this interaction, providing a technical resource for researchers in the field.

This compound's Receptor Pharmacology

This compound's primary mechanism of action involves its binding to and modulation of opioid receptors. The following table summarizes its binding affinity for human opioid receptors.

Receptor SubtypeBinding Affinity (Ki) in nM
Kappa (κ) Opioid ReceptorData not available for this compound; (-)-Pentazocine Ki = 7.6 nM[1]
Mu (μ) Opioid ReceptorData not available for this compound; (-)-Pentazocine Ki = 3.2 nM[1]
Delta (δ) Opioid ReceptorData not available for this compound; (-)-Pentazocine Ki = 62 nM[1]

Interaction with Catecholamine Transporters

This compound's influence on catecholaminergic signaling may also extend to the regulation of dopamine and norepinephrine transporters (DAT and NET), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.

TransporterInhibition (IC50) in µM
Dopamine Transporter (DAT)Data not available for this compound
Norepinephrine Transporter (NET)Pentazocine (B1679294) inhibits [3H]NE uptake in a concentration-dependent manner (3-100 µM)[3]

Note: Quantitative IC50 values for this compound's inhibition of DAT and NET are not available in the provided search results. The data presented is for the related compound pentazocine.

Signaling Pathways

The interaction of this compound with KOR and MOR on catecholamine neurons initiates complex intracellular signaling cascades. These pathways ultimately modulate neuronal excitability and neurotransmitter release.

Kappa-Opioid Receptor Agonism

As a KOR agonist, this compound activates inhibitory G-proteins (Gi/Go). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to hyperpolarization and reduced neuronal firing. Furthermore, KOR activation can trigger β-arrestin-dependent signaling pathways.

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR κ-Opioid Receptor This compound->KOR Agonist G_protein Gαi/o Gβγ KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein:f0->AC Inhibits Ion_Channel K+ Channel (GIRK) Ca2+ Channel G_protein:f1->Ion_Channel:f0 Opens G_protein:f1->Ion_Channel:f1 Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Ion_Channel->Neuronal_Inhibition MAPK MAPK Pathway Beta_Arrestin->MAPK Activates MAPK->Neuronal_Inhibition

This compound's κ-opioid receptor agonist signaling pathway.
Mu-Opioid Receptor Antagonism

As a MOR antagonist, this compound blocks the binding of endogenous mu-opioid agonists, such as endorphins. This prevents the activation of Gi/Go-protein coupled signaling pathways that would normally lead to neuronal inhibition. The net effect is a disinhibition of the neuron, potentially leading to increased catecholamine release depending on the tonic activity of endogenous opioids.

MOR_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Antagonist Endogenous_Agonist Endogenous μ-Agonist Endogenous_Agonist->MOR Blocked G_protein Gαi/o Gβγ MOR->G_protein No Activation No_Inhibition No Inhibition G_protein->No_Inhibition Neuronal_Activity Maintained/Increased Neuronal Activity No_Inhibition->Neuronal_Activity

This compound's μ-opioid receptor antagonist action.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the interaction of this compound with catecholamine neurons.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different opioid receptors.

Objective: To determine the inhibition constant (Ki) of this compound for κ, μ, and δ opioid receptors.

Materials:

  • Cell membranes from cell lines stably expressing human κ, μ, or δ opioid receptors.

  • Radioligands: [³H]U-69,593 (for κ), [³H]DAMGO (for μ), [³H]DPDPE (for δ).

  • This compound solutions of varying concentrations.

  • Naloxone (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + high concentration of naloxone.

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Radioligand_Binding_Workflow A Prepare receptor membranes and drug solutions B Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate to reach equilibrium B->C D Filter to separate bound and free radioligand C->D E Wash filters D->E F Measure radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

This technique is used to measure extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following this compound administration.

Objective: To quantify changes in dopamine and norepinephrine concentrations in brain regions such as the nucleus accumbens and prefrontal cortex after this compound administration.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • HPLC with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens or prefrontal cortex). Allow for a post-surgical recovery period.[5]

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.[6]

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).[7]

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously).

  • Sample Collection: Continue collecting dialysate samples for a designated period post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.[7]

  • Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels.

Microdialysis_Workflow A Surgical implantation of guide cannula B Post-operative recovery A->B C Insert microdialysis probe B->C D Perfuse with aCSF and allow equilibration C->D E Collect baseline dialysate samples D->E F Administer this compound E->F G Collect post-drug dialysate samples F->G H Analyze samples via HPLC-ECD G->H I Data analysis: Express as % of baseline H->I CPP_Workflow A Pre-conditioning: Measure baseline preference B Conditioning Phase: Pair one chamber with this compound and another with saline A->B C Test Phase: Allow free access to all chambers B->C D Record time spent in each chamber C->D E Data Analysis: Compare time in drug-paired chamber between pre-conditioning and test phases D->E

References

Methodological & Application

Application Notes and Protocols for Eptazocine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a mixed agonist-antagonist opioid analgesic.[1] It primarily functions as a kappa-opioid receptor (KOR) agonist while also acting as a mu-opioid receptor (MOR) antagonist. This dual mechanism of action provides analgesia with a potentially different side-effect profile compared to traditional MOR agonists like morphine. These application notes provide detailed protocols and quantitative data for the administration of this compound in rodent models for preclinical pain research.

Mechanism of Action

This compound exerts its effects by modulating two key opioid receptors:

  • Kappa-Opioid Receptor (KOR) Agonism: Activation of KORs, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, modulates ion channel activity (activation of potassium channels and inhibition of calcium channels), and ultimately decreases neuronal excitability and neurotransmitter release, producing analgesia.

  • Mu-Opioid Receptor (MOR) Antagonism: By blocking the MOR, this compound can antagonize the effects of MOR agonists like morphine.[1] This property may reduce certain side effects associated with MOR activation, such as respiratory depression and dependence.

Signaling Pathway of this compound

Eptazocine_Signaling cluster_KOR Kappa-Opioid Receptor (KOR) Agonism cluster_MOR Mu-Opioid Receptor (MOR) Antagonism KOR KOR Gi_K Gαi/o KOR->Gi_K Activates AC_K Adenylyl Cyclase Gi_K->AC_K Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) Gi_K->K_Channel Activates Ca_Channel_K ↓ Ca2+ Influx Gi_K->Ca_Channel_K Inhibits cAMP_K ↓ cAMP AC_K->cAMP_K Analgesia_K Analgesia cAMP_K->Analgesia_K K_Channel->Analgesia_K Ca_Channel_K->Analgesia_K Eptazocine_K This compound (Agonist) Eptazocine_K->KOR Binds MOR MOR Gi_M Gαi/o MOR->Gi_M Activation Inhibited Block Blocks MOR Activation MOR->Block Eptazocine_M This compound (Antagonist) Eptazocine_M->MOR Binds Endogenous_Opioids Endogenous/ Exogenous Agonists Endogenous_Opioids->MOR

Caption: this compound's dual mechanism of action.

Quantitative Data

The following tables summarize quantitative data for this compound from various rodent studies.

Table 1: this compound Dosage in Rodent Studies
SpeciesRoute of AdministrationDosage Range (mg/kg)Study ContextReference
RatIntravenous (i.v.)2.5 - 10Analgesia (Randall-Selitto, D'Amour-Smith)[2]
MouseNot Specified3, 10Cerebral Hypoxia-Anoxia[3]
MouseNot Specified1 - 10Cerebral Hypoxia-Anoxia[3]
MouseSubcutaneous (s.c.)0.5Antagonism of Morphine Analgesia[1]
Table 2: In Vitro Receptor Binding
ParameterValueConditionsReference
IC507.83 ± 1.57 µMInhibition of [3H]-naloxone binding to rat brain synaptic membrane[4]
Ke (vs Naloxone)325 nMIsolated mouse vas deferens[5]
Ke (vs MR-2266)33.2 nMIsolated mouse vas deferens[5]

Experimental Protocols

General Preparation and Administration
  • Drug Preparation: this compound hydrobromide is typically dissolved in sterile saline (0.9% NaCl) or distilled water. The solution should be prepared fresh on the day of the experiment.

  • Routes of Administration: Common routes for rodents include intravenous (i.v.), subcutaneous (s.c.), and intraperitoneal (i.p.). The choice of route will depend on the desired pharmacokinetic profile for the specific study.

Acetic Acid-Induced Writhing Test (Mouse)

This protocol is a standard method for evaluating peripheral analgesic activity.

  • Objective: To assess the ability of this compound to reduce visceral pain.

  • Materials:

    • Male albino mice (20-30 g)

    • This compound solution

    • Vehicle (e.g., sterile saline)

    • 0.6% - 1% Acetic Acid solution[6][7]

    • Observation chambers

    • Stopwatch

  • Procedure:

    • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

    • Grouping: Divide mice into groups (n=5-6 per group), including a vehicle control group and one or more this compound dose groups (e.g., 1, 3, 10 mg/kg).[7]

    • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or s.c.) at a specific time (e.g., 30 minutes) before acetic acid injection.[6]

    • Induction of Writhing: Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally.[6]

    • Observation: Immediately after acetic acid injection, place each mouse into an individual observation chamber. Start a stopwatch and count the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes), typically starting 5 minutes post-injection.[7][8]

    • Data Analysis: Calculate the mean number of writhes for each group. The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.

Hot Plate Test (Mouse/Rat)

This protocol assesses the response to a thermal pain stimulus, primarily reflecting central analgesic effects.

  • Objective: To measure the latency of pain response to a thermal stimulus.

  • Materials:

    • Hot plate apparatus with adjustable temperature

    • Rodents (mice or rats)

    • This compound solution and vehicle

    • Stopwatch

  • Procedure:

    • Apparatus Setup: Set the hot plate temperature to a constant, non-damaging level (e.g., 55 ± 1°C).

    • Baseline Latency: Place each animal individually on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

    • Grouping and Administration: Animals are grouped and administered this compound or vehicle as described previously.

    • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the response latency.

    • Data Analysis: The analgesic effect can be calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo analgesic study using this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization (≥ 1 week) A2 Baseline Behavioral Testing (Optional, e.g., baseline pain threshold) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Drug Preparation (this compound & Vehicle) A3->B1 B2 Drug Administration (s.c., i.p., or i.v.) B1->B2 B3 Pain Assay (e.g., Writhing, Hot Plate) B2->B3 C1 Data Collection (e.g., Latency, # of Writhes) B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results (Dose-response, % Inhibition) C2->C3

Caption: General workflow for rodent analgesic studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vivo administration of Eptazocine, a mixed agonist-antagonist opioid analgesic. The following sections detail recommended dosages, experimental protocols for assessing its analgesic and other central nervous system effects, and an overview of its signaling pathways.

Mechanism of Action

This compound is an opioid analgesic that functions as a mixed κ-opioid receptor agonist and a µ-opioid receptor antagonist.[1] Its analgesic effects are primarily mediated through the activation of κ-opioid receptors, while its antagonism at µ-opioid receptors may reduce the risk of certain side effects commonly associated with µ-opioid agonists, such as respiratory depression and dependence.[2]

The binding of this compound to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.[2][3] As a κ-agonist, it activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels.[4][5] This cascade also involves the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[5][6] Additionally, KOR activation can trigger mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK.[4][7] As a µ-antagonist, this compound blocks the signaling pathways typically activated by µ-opioid agonists.

Recommended this compound Dosage for In-Vivo Experiments

The following table summarizes recommended dosages of this compound for various in-vivo models based on published literature. The optimal dose for a specific experiment may vary depending on the animal strain, age, sex, and the specific experimental conditions. Therefore, it is recommended to perform a dose-response study to determine the most effective dose for your particular application.

Animal ModelEffect StudiedRoute of AdministrationDosage Range (mg/kg)Reference
Mouse Analgesia (Hot Plate, Pressure Method)Subcutaneous (s.c.)Not specified, but antagonized by 0.5 mg/kg naloxone (B1662785)[8]
Analgesia (Acetic Acid Writhing)Subcutaneous (s.c.)Not specified, not antagonized by 1.0 mg/kg naloxone[8]
Cerebral Hypoxia-Anoxia Protection (KCN-induced)Intravenous (i.v.)1 - 10[9]
Cerebral Hypoxia-Anoxia Protection (Hypobaric)Not specified3, 10[9]
Cerebral Ischemia ProtectionNot specified3, 10[10]
Spontaneous Locomotor ActivityNot specified20, 40, 80 (increase)[11]
Rat Analgesia (Tail-Flick Method)Subcutaneous (s.c.)Not specified, but antagonized by 0.5 mg/kg naloxone[8]
Cerebral Ischemia Protection (BLCO)Not specifiedNot specified, but effective[10]

Experimental Protocols

Drug Preparation

This compound hydrobromide is soluble in dimethyl sulfoxide (B87167) (DMSO).[12] For in-vivo administration, a stock solution can be prepared in DMSO and then further diluted with sterile saline (0.9% NaCl) to the desired final concentration. It is important to keep the final concentration of DMSO to a minimum (typically <10% of the total injection volume) to avoid solvent-induced toxicity. All solutions should be sterile-filtered before administration.

Administration Routes and Volumes

The choice of administration route depends on the desired pharmacokinetic profile. Intravenous (IV) administration provides rapid onset, while subcutaneous (SC) and intraperitoneal (IP) injections offer a more sustained effect.

AnimalRouteRecommended VolumeNeedle Gauge
Mouse Intravenous (IV)< 0.2 ml27-30
Intraperitoneal (IP)< 2-3 ml25-27
Subcutaneous (SC)< 2-3 ml (max 1 ml per site)25-27
Rat Intravenous (IV)5 ml/kg (bolus)23-25
Intraperitoneal (IP)5-10 ml/kg21-23
Subcutaneous (SC)5-10 ml/kg23-25

This table provides general guidelines. For more detailed information, refer to institutional animal care and use committee (IACUC) policies.[13][14][15]

Analgesia Assessment: Hot Plate Test

The hot plate test is used to evaluate the thermal nociceptive threshold in rodents.[16][17]

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • A transparent glass cylinder to confine the animal to the heated surface.

Protocol:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[18][19]

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 52-55°C.[17][18]

  • Baseline Measurement: Gently place the animal on the hot plate and start a timer. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[16][18] The time until the first clear sign of a pain response is recorded as the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, and any animal not responding within this time should be removed from the apparatus.[18]

  • Drug Administration: Administer this compound or the vehicle control at the desired dose and route.

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Analgesia Assessment: Tail-Flick Test

The tail-flick test is another common method for assessing the thermal pain threshold.[20][21]

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • A restraining tube for the animal.

Protocol:

  • Acclimation: Acclimate the animals to the restraining tube and the testing environment before the experiment.

  • Baseline Measurement: Gently place the animal in the restraining tube. Position the tail over the radiant heat source. Activate the heat source and start the timer. The latency to a clear, sharp flick of the tail away from the heat is recorded.[2] A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration, as in the hot plate test.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by this compound's agonism at the κ-opioid receptor and its antagonism at the µ-opioid receptor.

Eptazocine_Signaling This compound This compound KOR κ-Opioid Receptor This compound->KOR Agonist MOR µ-Opioid Receptor This compound->MOR Antagonist Gi_o Gi/o Protein KOR->Gi_o Activates MAPK MAPK Pathway (p38, JNK) KOR->MAPK Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel ↑ K+ Efflux (GIRK) Gi_o->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi_o->Ca_channel Inhibits cAMP ↓ cAMP Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release K_channel->Hyperpolarization Ca_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Mu_Agonist µ-Agonist (e.g., Morphine) Mu_Agonist->MOR

Caption: this compound's dual action on opioid receptors.

Experimental Workflow for Analgesia Assessment

The following diagram outlines a typical experimental workflow for assessing the analgesic effects of this compound in rodents.

Analgesia_Workflow start Start acclimation Animal Acclimation (30-60 min) start->acclimation baseline Baseline Nociceptive Threshold Measurement (Hot Plate or Tail-Flick) acclimation->baseline grouping Randomize into Groups (Vehicle, this compound Doses) baseline->grouping administration Drug Administration (e.g., SC, IP, IV) grouping->administration time_points Post-treatment Measurements at Timed Intervals administration->time_points data_analysis Data Analysis (%MPE Calculation) time_points->data_analysis end End data_analysis->end

References

Preparation of Eptazocine Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine is a potent opioid analgesic with a mixed agonist-antagonist profile, acting as a κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) antagonist.[1][2] Its unique pharmacological profile makes it a valuable tool in pain research and the development of novel analgesics with a potentially lower risk of certain side effects associated with traditional MOR agonists. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo laboratory settings. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research purposes, along with an overview of its relevant signaling pathways.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound and its hydrobromide salt is provided in the table below. Adherence to recommended storage conditions is crucial to maintain the stability and integrity of the compound.

PropertyThis compoundThis compound Hydrobromide
Molecular Formula C₁₅H₂₁NOC₁₅H₂₂BrNO
Molecular Weight 231.33 g/mol 312.25 g/mol
Appearance Crystalline solidCrystalline Solid
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol.Slightly soluble or insoluble in water (<1 mg/mL).[3]
Storage (Powder) 2 years at -20°C3 years at -2°C
Storage (In Solvent) 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[4]2 years at -80°C in solvent

Handling Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for dilution in aqueous buffers for various in vitro experiments, such as receptor binding assays.

Materials:

  • This compound or this compound Hydrobromide powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound or this compound Hydrobromide powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). For other compounds with similar characteristics, solubility in DMSO is often greater than 10 mg/mL.[5]

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).

Protocol 2: Preparation of this compound Working Solutions for In Vitro Receptor Binding Assays

This protocol details the dilution of the this compound stock solution into an appropriate assay buffer for use in opioid receptor binding assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the assay buffer to achieve the desired final concentrations for the experiment. It is recommended to prepare fresh dilutions on the day of the experiment.

  • Final Concentration: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects on the biological system.

Experimental Workflow for In Vitro Receptor Binding Assay

G cluster_prep Solution Preparation cluster_assay Receptor Binding Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Serial Dilutions in Assay Buffer stock->working incubation Incubate this compound dilutions with receptor membranes and radioligand working->incubation filtration Separate bound and free ligand via filtration incubation->filtration counting Quantify bound radioligand using scintillation counting filtration->counting ic50 Determine IC50 value counting->ic50 ki Calculate Ki value ic50->ki

Caption: Workflow for a typical in vitro opioid receptor binding assay with this compound.

Protocol 3: Preparation of this compound Solution for In Vivo Administration in Mice

This protocol provides a general method for preparing an this compound solution for parenteral administration (e.g., subcutaneous or intraperitoneal injection) in mice, particularly for compounds with poor water solubility. Doses ranging from 1 to 10 mg/kg have been used in previous studies in mice.[2]

Materials:

  • This compound or this compound Hydrobromide powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Vehicle Formulation (Example): A commonly used vehicle for poorly water-soluble drugs consists of:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5-10% Tween 80

  • 40-60% Saline or PBS

Procedure:

  • Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Initial Dissolution: Dissolve the this compound powder in DMSO.

  • Addition of Co-solvents: Add PEG300 and vortex until the solution is clear. Then, add Tween 80 and vortex again until the solution is homogenous.

  • Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume and concentration. The final solution should be a clear, homogenous solution or a fine, uniform suspension.

  • Administration: Administer the prepared solution to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection). A vehicle-only control group should always be included in the experimental design.

Experimental Workflow for In Vivo Analgesia Study

G cluster_prep Dosing Solution Preparation cluster_study Animal Study cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO add_cosolvents Add PEG300 and Tween 80 dissolve->add_cosolvents final_dilution Dilute with Saline/PBS add_cosolvents->final_dilution administer Administer this compound solution to mice (e.g., s.c., i.p.) final_dilution->administer analgesia_test Perform analgesia testing (e.g., hot plate, tail-flick) administer->analgesia_test observe Observe for adverse effects administer->observe measure Measure pain response latency analgesia_test->measure analyze Statistical analysis of data measure->analyze

Caption: Workflow for an in vivo analgesia study in mice using this compound.

This compound Signaling Pathways

This compound exerts its effects primarily through its interaction with the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling: Upon agonist binding, KOR couples to inhibitory G proteins (Gi/Go). This leads to the dissociation of the G protein into Gα and Gβγ subunits.

  • Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit: Modulates the activity of ion channels, such as promoting the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.

β-Arrestin-Dependent Signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), KOR can recruit β-arrestin proteins. This interaction can lead to receptor desensitization and internalization, as well as the activation of distinct signaling pathways, including mitogen-activated protein kinase (MAPK) cascades such as ERK1/2, p38, and JNK.[6][7]

It is increasingly recognized that the G protein-mediated pathway is associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway may be linked to adverse effects such as dysphoria and sedation.[8][9]

Signaling Pathway of this compound at the κ-Opioid Receptor

G cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling KOR This compound (Agonist) receptor κ-Opioid Receptor (KOR) KOR->receptor G_protein Gi/o Protein receptor->G_protein GRK GRK receptor->GRK G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC ion_channels Ion Channel Modulation G_beta_gamma->ion_channels cAMP ↓ cAMP AC->cAMP analgesia Analgesia cAMP->analgesia ion_channels->analgesia P_receptor Phosphorylated KOR GRK->P_receptor beta_arrestin β-Arrestin P_receptor->beta_arrestin MAPK MAPK Cascade (p38, JNK, ERK) beta_arrestin->MAPK adverse_effects Adverse Effects (e.g., Dysphoria) MAPK->adverse_effects

Caption: Simplified signaling pathways of this compound at the κ-opioid receptor.

References

Application Notes and Protocols for the Use of Eptazocine in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical animal models are crucial for understanding the underlying pathophysiology and for the development of novel analgesics. Eptazocine, a mixed-action opioid, exhibits a unique pharmacological profile as a μ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) agonist.[1][2] This dual mechanism suggests a potential therapeutic role in neuropathic pain by mitigating the adverse effects associated with MOR agonists while leveraging the analgesic properties of KOR activation.[3][4] These application notes provide detailed protocols for established rodent models of neuropathic pain and propose a framework for evaluating the efficacy of this compound within these models.

Mechanism of Action of this compound in Neuropathic Pain

This compound's potential analgesic effect in neuropathic pain is predicated on its distinct interactions with opioid receptors. As a KOR agonist, this compound can modulate the activity of neurons involved in pain transmission.[3][5] Activation of KORs, which are widely expressed in the central nervous system, is known to produce antinociceptive effects.[3][6] In contrast to MOR agonists, KOR agonists are less associated with abuse potential and respiratory depression, although they can have side effects such as dysphoria and sedation.[3] By acting as a MOR antagonist, this compound may also counteract the undesirable effects of endogenous or exogenous MOR activation.[2] Furthermore, the analgesic action of this compound has been linked to its interaction with the serotonergic system.[7]

Data Presentation: Efficacy of a Mixed Agonist-Antagonist Opioid in a Neuropathic Pain Model

While specific data on this compound in neuropathic pain models is limited in the currently available literature, the following table summarizes the dose-dependent analgesic effects of dezocine, a compound with a similar mixed opioid receptor profile, in a Chronic Constriction Injury (CCI) model in rats. This data can serve as a reference for designing dose-response studies with this compound.

CompoundAnimal ModelDoses AdministeredKey Outcome MeasuresResultsReference
DezocineRat, Chronic Constriction Injury (CCI)Low, Medium, and High doses (specific dosages not detailed in abstract)- Cumulative Pain Scores- Mechanical Withdrawal Threshold (MWT)- Thermal Withdrawal Latency (TWL)- Glial Fibrillary Acidic Protein (GFAP) and Connexin 43 (Cx43) expression- IL-6 and Monocyte Chemotactic Protein-1 (MCP-1) levels- Dose-dependent decrease in cumulative pain scores.- Dose-dependent increase in MWT and TWL.- Improved expression of GFAP and Cx43.- Dose-dependent decrease in IL-6 and MCP-1 levels.[8]

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain that mimics chronic nerve compression.[9][10]

Surgical Protocol (Rat):

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the designated hind limb.

  • Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Nerve Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative care, including monitoring for infection and ensuring access to food and water. Pain hypersensitivity typically develops within a week and can last for several weeks.[9][10]

Proposed this compound Treatment Protocol:

  • Acclimatization: Allow animals to recover for 7-14 days post-surgery and establish a stable baseline of mechanical allodynia and thermal hyperalgesia.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral). Based on studies of other opioid analgesics, a dose range of 1 to 10 mg/kg could be explored.[11][12]

  • Behavioral Testing: Assess mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) at baseline and at various time points post-drug administration (e.g., 30, 60, 120, and 180 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

Spinal Nerve Ligation (SNL) Model

The SNL model produces a reproducible and long-lasting neuropathic pain state by ligating specific spinal nerves.[11][12]

Surgical Protocol (Mouse):

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic.

  • Surgical Preparation: Shave and sterilize the back area over the lumbar spine.

  • Incision: Make a midline incision to expose the paraspinal muscles.

  • Nerve Ligation: Carefully dissect the muscles to expose the L5 and L6 spinal nerves. Tightly ligate the L5 (or L5 and L6) spinal nerve(s) with a silk suture.

  • Closure: Suture the muscle layers and close the skin with wound clips.

  • Post-operative Care: Monitor the animal's recovery and provide appropriate post-operative analgesia for the surgical incision (being mindful of its potential interaction with the study drug). Neuropathic pain behaviors typically manifest within a few days.

Proposed this compound Treatment Protocol:

  • Recovery and Baseline: Allow a recovery period of 3-7 days and establish baseline pain behaviors.

  • Drug Administration: Administer this compound or vehicle. A dose-response study (e.g., 1, 3, 10 mg/kg) is recommended.

  • Behavioral Assessment: Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points after drug administration.

  • Data Analysis: Analyze the changes in paw withdrawal threshold to determine the anti-allodynic effect of this compound.

Chemotherapy-Induced Neuropathic Pain (CINP) Model

This model mimics the painful neuropathy experienced by patients undergoing chemotherapy.[13][14][15]

Induction Protocol (Rat - Paclitaxel):

  • Drug Preparation: Prepare paclitaxel (B517696) in a suitable vehicle.

  • Administration: Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal injection on four alternate days (e.g., days 0, 2, 4, and 6).[13]

  • Monitoring: Monitor the animals for signs of toxicity and weight loss. Pain behaviors typically develop over the course of the injections and persist for several weeks.[13]

Induction Protocol (Mouse - Vincristine):

  • Drug Preparation: Prepare vincristine (B1662923) in a suitable vehicle.

  • Administration: Administer vincristine (e.g., 0.1 mg/kg/day) intraperitoneally for a set schedule, such as 5 consecutive days followed by a 2-day break, for a total of two weeks.[14]

  • Monitoring: Closely monitor the animals for any adverse effects.

Proposed this compound Treatment Protocol:

  • Establishment of Neuropathy: Allow for the full development of neuropathic pain, typically 14-21 days after the initiation of chemotherapy.

  • Drug Administration: Administer a range of this compound doses or vehicle to different groups of animals.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and after drug administration.

  • Data Analysis: Compare the pain thresholds between the this compound and vehicle groups to evaluate its therapeutic potential.

Visualizations

Signaling Pathways and Experimental Workflow

Eptazocine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound KOR κ-Opioid Receptor This compound->KOR Agonist MOR μ-Opioid Receptor This compound->MOR Antagonist G_protein_KOR Gi/o KOR->G_protein_KOR Activates AC Adenylyl Cyclase G_protein_KOR->AC Inhibits Ca_channel Ca²⁺ Channel G_protein_KOR->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) AC->Neurotransmitter_release Inhibition leads to reduced release Ca_channel->Neurotransmitter_release Inhibition leads to reduced release Pain_Signal Pain Signal Transmission Neurotransmitter_release->Pain_Signal Reduced Activation

Caption: Proposed mechanism of this compound in reducing neuropathic pain.

Neuropathic_Pain_Model_Workflow cluster_model_induction Model Induction cluster_assessment Assessment and Treatment Induction Induce Neuropathic Pain (CCI, SNL, or CINP) Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Induction->Baseline Recovery Period Grouping Randomize Animals into Treatment Groups Baseline->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Eptazocine in Rat Cerebral Ischemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine, a selective agonist for the kappa-opioid receptor (KOR) and an antagonist for the mu-opioid receptor, has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. These application notes provide a comprehensive overview of the use of this compound in rat models of stroke research, detailing its proposed mechanisms of action, experimental protocols for in vivo studies, and a summary of its observed effects. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic utility of this compound for ischemic stroke.

Mechanism of Action

This compound's neuroprotective effects in cerebral ischemia are primarily attributed to its agonistic activity at the kappa-opioid receptor. Activation of KORs initiates a cascade of intracellular signaling events that collectively mitigate ischemic neuronal injury. The key proposed mechanisms include:

  • Preservation of Mitochondrial Function: this compound has been shown to protect mitochondrial energy-producing systems.[1] It helps maintain ATP levels and the respiratory control index, which are crucial for neuronal survival under ischemic conditions.[1]

  • Anti-Apoptotic Effects: Activation of KORs by other agonists has been demonstrated to inhibit apoptotic pathways by reducing the expression of pro-apoptotic proteins like cleaved caspase-3. This is potentially mediated through signaling pathways such as STAT3 and PI3K/Akt.

  • Anti-Inflammatory Effects: KOR activation can suppress neuroinflammation, a critical component of secondary injury in cerebral ischemia. This includes the potential to reduce the production of pro-inflammatory cytokines.

  • Modulation of the Cholinergic System: There is evidence to suggest that this compound's protective effects may involve an activation of the central cholinergic system.[2]

Proposed Signaling Pathway of this compound in Neuroprotection

Eptazocine_Signaling_Pathway cluster_0 This compound cluster_1 Neuronal Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Outcomes cluster_4 Overall Effect This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR PI3K_AKT PI3K/Akt Pathway KOR->PI3K_AKT STAT3 STAT3 Pathway KOR->STAT3 Mitochondrial_Protection Mitochondrial Protection (Maintained ATP) KOR->Mitochondrial_Protection Anti_Apoptosis Inhibition of Apoptosis (Reduced Caspase-3) PI3K_AKT->Anti_Apoptosis Anti_Inflammation Reduced Neuroinflammation PI3K_AKT->Anti_Inflammation STAT3->Anti_Apoptosis Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Inflammation->Neuroprotection Mitochondrial_Protection->Neuroprotection

Proposed signaling pathway of this compound's neuroprotective effects.

Experimental Protocols

Animal Model: Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats

This model induces global cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture material (e.g., 4-0 silk)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision to expose the trachea and surrounding muscles.

  • Carefully dissect the soft tissues to locate both common carotid arteries, taking care to avoid the vagus nerves.

  • Gently separate the carotid arteries from their sheaths.

  • Induce ischemia by occluding both common carotid arteries simultaneously with vessel clips. The duration of occlusion can vary (e.g., 10-30 minutes) depending on the desired severity of injury.

  • After the ischemic period, remove the clips to allow for reperfusion.

  • Suture the incision and allow the animal to recover in a warm, clean cage.

Experimental Workflow for this compound Treatment in Rat Cerebral Ischemia Model

Experimental_Workflow Start Start BCCAo Induce Cerebral Ischemia (BCCAo Model in Rats) Start->BCCAo Drug_Admin Administer this compound or Vehicle (e.g., immediately post-ischemia) BCCAo->Drug_Admin Reperfusion Reperfusion Period (e.g., 24 hours) Drug_Admin->Reperfusion Neuro_Assess Neurological Deficit Scoring Reperfusion->Neuro_Assess Sacrifice Euthanize Animal and Harvest Brain Tissue Neuro_Assess->Sacrifice Infarct_Assess Measure Infarct Volume (TTC Staining) Sacrifice->Infarct_Assess Biochem_Assess Biochemical/Molecular Analysis (e.g., Western Blot, ELISA) Sacrifice->Biochem_Assess End End Infarct_Assess->End Biochem_Assess->End

Experimental workflow for evaluating this compound in a rat model of cerebral ischemia.
Assessment of Neurological Deficits

A neurological scoring system should be used to evaluate functional outcomes. A commonly used scale is the Bederson score or a modified Neurological Deficit Score (NDS).

Example of a Modified Neurological Deficit Score (NDS):

ScoreObservation
0No observable deficit
1Forelimb flexion
2Decreased resistance to lateral push
3Unilateral circling
4No spontaneous movement

Scoring should be performed by an investigator blinded to the treatment groups.

Measurement of Infarct Volume by TTC Staining

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • Brain matrix

  • Digital scanner or camera

Procedure:

  • Following euthanasia, carefully remove the brain.

  • Chill the brain briefly in cold saline to firm the tissue.

  • Place the brain in a brain matrix and slice it into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes, protected from light.

  • Viable tissue will stain red, while infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.

  • Calculate the total infarct volume, often corrected for edema.

Data Presentation

Quantitative Effects of this compound in Rodent Models of Cerebral Ischemia

Note: Quantitative data for this compound on infarct volume and neurological scores in rat models of cerebral ischemia are limited in the currently available literature. The following tables summarize the reported effects of this compound and related kappa-opioid receptor agonists.

Table 1: Effects of this compound on Ischemia-Related Parameters in Rodents

ParameterAnimal ModelThis compound DosageObserved EffectCitation
Seizure Incidence & LethalityBilateral Carotid Artery Occlusion (Rat)Not specifiedSignificantly prevented[1]
Cerebral Water ContentBilateral Carotid Artery Occlusion (Rat)Not specifiedSignificantly prevented increase[1]
Gasping Duration/Survival TimeDecapitation/Head Injury (Mouse)3, 10 mg/kgDose-dependent prolongation[1]
Cerebral Energy MetabolismBilateral Carotid Artery Occlusion (Mouse)3, 10 mg/kgImproved levels of phosphocreatine, ATP; decreased AMP, lactate[1]
Mitochondrial RespirationMouse Brain MitochondriaNot specifiedIncreased State 3 respiration and respiratory control index[1]

Table 2: Representative Neuroprotective Effects of Other Kappa-Opioid Receptor Agonists in Rat Cerebral Ischemia Models

KOR AgonistIschemia ModelDosageEffect on Infarct VolumeEffect on Neurological Score
(+)-PentazocineTransient Focal Ischemia2 mg/kg/hReduced in striatum and cortexNot Reported
U-50488HBilateral Carotid OcclusionNot specifiedPrevented edema developmentNot Reported

Conclusion

This compound shows promise as a neuroprotective agent for the treatment of ischemic stroke, with a multi-faceted mechanism of action centered on kappa-opioid receptor activation. The provided protocols offer a framework for conducting further research to elucidate its therapeutic potential. Future studies should focus on establishing a clear dose-response relationship for infarct volume reduction and functional outcome improvement in clinically relevant rat models of cerebral ischemia. Additionally, further investigation into the downstream signaling pathways will provide a more complete understanding of its neuroprotective effects.

References

Application Notes and Protocols for Intravenous Administration of Eptazocine in Canines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on limited available scientific literature. Comprehensive pharmacokinetic, analgesic efficacy, and safety data for the intravenous administration of eptazocine in canines are not currently available. These application notes and protocols should be used for research purposes only and are not a substitute for rigorous, controlled studies. Extreme caution should be exercised, and thorough safety and efficacy studies are required before any clinical application.

Introduction

This compound is a unique opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. This document provides a summary of the currently available information regarding the intravenous (IV) administration of this compound in canines, intended to serve as a foundational resource for research and development. Due to the scarcity of canine-specific data, some information is extrapolated from studies on other species and should be interpreted with caution.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with opioid receptors. Based on in vitro studies, it acts as a mu (µ)-receptor antagonist and a preferential kappa (κ)-receptor agonist.[1] This profile suggests it may provide analgesia with a potentially lower risk of certain mu-agonist-related side effects, such as severe respiratory depression.

This compound This compound Mu_Receptor Mu (µ) Opioid Receptor This compound->Mu_Receptor Antagonizes Kappa_Receptor Kappa (κ) Opioid Receptor This compound->Kappa_Receptor Agonist Antagonism Antagonism Mu_Receptor->Antagonism Analgesia Analgesia Kappa_Receptor->Analgesia

Caption: this compound's dual mechanism of action at opioid receptors.

Pharmacokinetics (Data Not Available)

A thorough search of the scientific literature did not yield any studies detailing the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of intravenously administered this compound in canines. This lack of data is a significant limitation, as it prevents the development of evidence-based dosing regimens, including appropriate dosing intervals and constant rate infusion (CRI) protocols. Pharmacokinetic studies are essential to determine the onset, duration of action, and potential for drug accumulation in this species.

Known Physiological Effects (Pharmacodynamics)

Limited data is available on the physiological effects of intravenous this compound in dogs. A study in anesthetized dogs provides the most direct evidence of its cardiovascular and respiratory impact.

Cardiovascular and Respiratory Effects

In a study on anesthetized dogs, a single intravenous dose of 1 mg/kg of this compound was shown to have measurable effects on the cardiovascular system.[2]

Table 1: Summary of Cardiohemodynamic and Respiratory Effects of IV this compound (1 mg/kg) in Anesthetized Dogs

ParameterEffect
Heart Rate (HR)Increased[2]
Left Ventricular dP/dt (LVdP/dt)Increased[2]
Cardiac Output (CO)Increased[2]
Respiratory EffectsScarcely any change[2]

Source: Based on data from a study on anesthetized dogs.[2]

These findings suggest that at a dose of 1 mg/kg IV, this compound may have a stimulatory effect on the heart in anesthetized canines, with minimal impact on respiration. It is crucial to note that these effects may differ in conscious animals or at different dosages.

Analgesic Efficacy (Data Not Available)

There is a lack of published studies evaluating the analgesic efficacy of intravenous this compound in validated canine pain models (e.g., surgical pain, inflammatory pain). While its mechanism of action as a kappa-agonist suggests analgesic potential, the effective dose, onset, and duration of analgesia in dogs remain to be determined.

Safety and Tolerability (Limited Data)

The available data on the safety of intravenous this compound in dogs is limited to the single-dose study in anesthetized animals mentioned previously.[2] Information regarding the safety of repeated dosing, higher doses, or long-term administration is not available. Researchers should be vigilant for potential adverse effects, which in other opioids can include sedation, dysphoria, and gastrointestinal effects.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and intended to serve as a starting point for research. They are not validated and require rigorous testing.

Protocol for Investigating the Pharmacokinetics of IV this compound in Canines

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Selection and Acclimation (Healthy Adult Beagles) B Catheter Placement (Cephalic and Jugular Veins) A->B C IV Administration of this compound (e.g., 1 mg/kg bolus) B->C D Serial Blood Sampling (Pre-dose, and at specified time points post-dose) C->D E Plasma Separation and Storage D->E F LC-MS/MS Analysis of this compound Concentrations E->F G Pharmacokinetic Modeling F->G

Caption: Proposed workflow for a canine pharmacokinetic study of IV this compound.

Methodology:

  • Animal Model: Utilize a cohort of healthy, adult research dogs (e.g., Beagles) of a specified sex and weight range.

  • Housing and Acclimation: House the animals in a controlled environment and allow for an adequate acclimation period.

  • Catheterization: Aseptically place an intravenous catheter in a cephalic vein for drug administration and a central venous catheter (e.g., in the jugular vein) for blood sampling.

  • Drug Preparation: Prepare a sterile solution of this compound for intravenous injection at a known concentration.

  • Administration: Administer a single intravenous bolus of this compound at a predetermined dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples into appropriate anticoagulant tubes at the following time points: pre-dose (0), and at 2, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Centrifuge blood samples to separate plasma, which should then be stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., liquid chromatography-tandem mass spectrometry) to quantify this compound concentrations in plasma.

  • Pharmacokinetic Analysis: Use appropriate software to perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.

Protocol for Preliminary Analgesic Efficacy Assessment in a Surgical Pain Model

Methodology:

  • Animal Model: Use a cohort of dogs scheduled for a standardized surgical procedure known to produce moderate postoperative pain (e.g., ovariohysterectomy).

  • Randomization and Blinding: Randomly assign animals to treatment groups (e.g., saline control, positive control with a known analgesic, and one or more doses of this compound). The observers assessing pain should be blinded to the treatment allocation.

  • Drug Administration: Administer the assigned treatment intravenously at a specific time point relative to the surgery (e.g., at the time of anesthetic induction or immediately post-extubation).

  • Pain Assessment: Evaluate postoperative pain at regular intervals using a validated pain scoring system (e.g., Glasgow Composite Measure Pain Scale - Short Form).

  • Rescue Analgesia: Define a threshold pain score at which rescue analgesia will be administered. Record the time to first rescue analgesia and the total amount of rescue medication used.

  • Physiological Monitoring: Monitor heart rate, respiratory rate, and blood pressure throughout the postoperative period.

  • Data Analysis: Compare pain scores, time to rescue analgesia, and total rescue analgesia between treatment groups using appropriate statistical methods.

Future Research Directions

To establish the potential utility of intravenous this compound in canines, the following areas require thorough investigation:

  • Pharmacokinetics: Comprehensive pharmacokinetic studies are needed to define the drug's disposition in dogs and to develop rational dosing schedules.

  • Dose-Ranging Efficacy Studies: Controlled studies are required to determine the effective analgesic dose range for different types of pain.

  • Safety and Tolerability: The safety of single and repeated intravenous doses of this compound in conscious dogs needs to be established, including monitoring for adverse effects.

  • Constant Rate Infusion (CRI) Protocols: Once pharmacokinetic data are available, studies can be designed to evaluate the efficacy and safety of this compound administered as a CRI for continuous pain management.

  • Comparison with Standard Analgesics: The analgesic efficacy and side-effect profile of this compound should be compared to standard-of-care opioids used in canine medicine.

References

Application Notes and Protocols for Assessing the Cytotoxic Effects of Eptazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a mixed κ-opioid receptor agonist and µ-opioid receptor antagonist, primarily recognized for its analgesic properties.[1] While its neuroprotective effects have been explored, a comprehensive understanding of its cytotoxic potential across various cell types is crucial for a complete safety and efficacy profile.[2][3] These application notes provide a detailed framework for evaluating the cytotoxic effects of this compound using standard in vitro cell culture assays. The following protocols are designed to be adaptable to a range of cell lines and experimental objectives, enabling researchers to investigate this compound's impact on cell viability, membrane integrity, and induction of apoptosis.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly assess cytotoxicity. This involves employing assays that measure different cellular parameters. The three primary assays detailed below—MTT, LDH, and Annexin V-FITC/PI—provide a comprehensive overview of a compound's cytotoxic and cytostatic effects.

  • MTT Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][8]

  • Annexin V-FITC and Propidium Iodide (PI) Assay: This flow cytometry-based assay is a robust method for detecting and differentiating between early apoptosis, late apoptosis, and necrosis.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[10]

Data Presentation

Quantitative data from these assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: IC50 Values of this compound

Cell LineExposure Time (hours)IC50 (µM)Assay
e.g., SH-SY5Y24e.g., 150MTT
48e.g., 110MTT
72e.g., 85MTT
e.g., HepG224e.g., >200MTT
48e.g., 180MTT
72e.g., 140MTT

IC50 (half-maximal inhibitory concentration) values should be calculated from dose-response curves.

Table 2: Percentage of Cell Viability (MTT Assay)

This compound (µM)24 hours48 hours72 hours
Vehicle Control (0) 100%100%100%
10 e.g., 98%e.g., 95%e.g., 92%
50 e.g., 85%e.g., 78%e.g., 65%
100 e.g., 60%e.g., 52%e.g., 40%
200 e.g., 45%e.g., 35%e.g., 25%

Data presented as mean ± standard deviation from at least three independent experiments.

Table 3: LDH Release (as a percentage of maximum LDH release)

This compound (µM)24 hours48 hours72 hours
Vehicle Control (0) e.g., 5%e.g., 6%e.g., 7%
10 e.g., 8%e.g., 10%e.g., 12%
50 e.g., 15%e.g., 22%e.g., 30%
100 e.g., 35%e.g., 45%e.g., 58%
200 e.g., 60%e.g., 75%e.g., 88%

Data normalized to positive control (lysis buffer).

Table 4: Apoptosis/Necrosis Analysis (Annexin V/PI Staining)

This compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (0) e.g., 95%e.g., 2%e.g., 1%e.g., 2%
50 e.g., 70%e.g., 15%e.g., 10%e.g., 5%
100 e.g., 45%e.g., 25%e.g., 20%e.g., 10%
200 e.g., 20%e.g., 30%e.g., 40%e.g., 10%

Representative data from a 48-hour exposure.

Experimental Protocols

General Cell Culture and this compound Preparation

1.1. Materials:

  • Selected cell line(s)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound hydrobromide (or other salt form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture flasks and plates (96-well, 24-well, or 6-well)

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance:

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculture cells upon reaching 80-90% confluency.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.

1.3. This compound Stock Solution Preparation:

  • Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Aliquot the stock solution and store at -20°C or -80°C, protected from light.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

MTT Assay Protocol

2.1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2.2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[5][9]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Release Assay Protocol

3.1. Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Microplate reader

3.2. Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 2.2.1 to 2.2.3).

  • Prepare controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30-60 minutes before the assay endpoint.

    • Medium Background Control: Wells containing only culture medium.

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate for 10-30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)] x 100

Annexin V-FITC/PI Apoptosis Assay Protocol

4.1. Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well or 12-well plates

  • Flow cytometer

  • FACS tubes

4.2. Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat cells with this compound or vehicle control for the desired duration.

  • Harvest the cells:

    • Collect the culture medium (containing floating/dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Maintenance seed_plate Seed Cells in Multi-well Plates cell_culture->seed_plate eptazocine_prep This compound Stock Preparation treat_cells Treat with this compound (various concentrations and times) eptazocine_prep->treat_cells seed_plate->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) treat_cells->apoptosis_assay data_analysis Data Acquisition and Analysis (IC50, % Viability, % Cytotoxicity) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing this compound's cytotoxicity.

Principles of Cytotoxicity Assays

G cluster_cell Cellular States after this compound Treatment cluster_assay Assay Detection Principles viable Viable Cell Intact Membrane Active Metabolism mtt MTT Assay Measures Mitochondrial Reductase Activity viable->mtt Positive Signal early_apoptotic Early Apoptotic Cell PS Exposure Intact Membrane annexin_v Annexin V Staining Binds to Phosphatidylserine (PS) early_apoptotic->annexin_v Positive Signal late_apoptotic Late Apoptotic/Necrotic Cell PS Exposure Compromised Membrane LDH Release late_apoptotic->annexin_v Positive Signal pi_ldh PI Staining & LDH Assay Detect Compromised Membrane late_apoptotic->pi_ldh Positive Signal

Caption: Principles of different cytotoxicity assays.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound kappa_receptor κ-Opioid Receptor This compound->kappa_receptor stress_pathway Cellular Stress Pathways (e.g., JNK, p38 MAPK) kappa_receptor->stress_pathway pro_survival Pro-survival Pathways (e.g., Akt, Erk) kappa_receptor->pro_survival bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio) stress_pathway->bcl2_family pro_survival->bcl2_family mitochondrion Mitochondrial Dysfunction bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Eptazocine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Eptazocine, with the chemical formula C15H21NO, is an opioid analgesic that acts as a mixed κ-opioid receptor agonist and μ-opioid receptor antagonist.[1] It was introduced in Japan for the management of pain.[1] Accurate and reliable analytical methods are essential for determining the concentration of this compound in various samples. HPLC is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for this compound analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental for the development of an effective HPLC method.

PropertyValueReference
Molecular FormulaC15H21NO[1][4][5]
Molecular Weight231.33 g/mol [1][5][6]
CAS Number72522-13-5[4][6]
FormCrystals (Hydrobromide salt)[6][7]
Melting Point207-210 °C (Hydrobromide salt)[6]

Table 1: Physicochemical Properties of this compound

Proposed HPLC Method for this compound Analysis

The following HPLC parameters are proposed as a starting point for the analysis of this compound. These conditions are based on established methods for related opioid compounds and may require optimization for specific applications.

ParameterRecommended Condition
Chromatographic Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Phosphate Buffer (pH 3-7) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 220 nm or 280 nm (requires experimental verification)
Injection Volume 20 µL
Column Temperature 30 °C
Internal Standard (IS) Pentazocine or other structurally related and commercially available compound.

Table 2: Proposed HPLC Parameters for this compound Analysis

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

  • Tablets: Grind a representative number of tablets into a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask. Add a suitable solvent (e.g., methanol or mobile phase), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark.

  • Injections: Directly dilute the injectable solution with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[8]

For the analysis of this compound in biological fluids, extraction and clean-up steps are necessary to remove interfering endogenous components.

i. Protein Precipitation (PPT):

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile or methanol.

  • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL) and inject it into the HPLC system.

ii. Liquid-Liquid Extraction (LLE):

  • To 500 µL of plasma or serum, add a suitable internal standard.

  • Add 2.5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 5 minutes to facilitate the extraction of this compound into the organic layer.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

iii. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma or serum sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elute this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions. The use of an internal standard is recommended to improve the accuracy and precision of the method by correcting for variations in sample preparation and injection volume.

Method Validation

For reliable and reproducible results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Pharmaceutical or Biological) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_HPLC cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start HPLC Issue Observed Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Fronting Peak Fronting Start->Peak_Fronting Split_Peaks Split Peaks Start->Split_Peaks RT_Shift Retention Time Shift Start->RT_Shift No_Peaks No Peaks Detected Start->No_Peaks High_Pressure High System Pressure Start->High_Pressure Low_Pressure Low System Pressure Start->Low_Pressure Sol_Tailing Check for column degradation Adjust mobile phase pH Peak_Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Check for sample overload Peak_Fronting->Sol_Fronting Sol_Split Check for column blockage Ensure proper sample dissolution Split_Peaks->Sol_Split Sol_RT_Shift Check mobile phase composition Ensure stable column temperature RT_Shift->Sol_RT_Shift Sol_No_Peaks Check detector lamp Verify sample injection No_Peaks->Sol_No_Peaks Sol_High_Pressure Check for system blockages Filter mobile phase and samples High_Pressure->Sol_High_Pressure Sol_Low_Pressure Check for leaks in the system Ensure proper pump function Low_Pressure->Sol_Low_Pressure

Caption: Troubleshooting common issues in HPLC analysis.

Conclusion

This application note provides a detailed protocol and foundational methodology for the analysis of this compound using HPLC. While the proposed method is based on sound chromatographic principles and data from related compounds, it is imperative that researchers perform in-house optimization and validation to ensure the method is suitable for their specific application and instrumentation. The successful implementation of this method will enable accurate and precise quantification of this compound, supporting further research and development in the pharmaceutical sciences.

References

Eptazocine: A Pharmacological Tool for Interrogating Opioid Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile at opioid receptors. It primarily exhibits agonist activity at the kappa-opioid receptor (KOR) and antagonist activity at the mu-opioid receptor (MOR). This distinct pharmacological profile makes this compound a valuable tool for researchers studying the complex roles of different opioid receptor subtypes in pain, addiction, and other physiological processes. These application notes provide a comprehensive overview of this compound's pharmacological characteristics and detailed protocols for its use in key in vitro and in vivo experimental models.

Pharmacological Profile of this compound

This compound's interaction with opioid receptors has been characterized in various binding and functional assays. It is classified as a mixed agonist-antagonist, a property that can help in mitigating some of the common side effects associated with traditional opioid analgesics, such as respiratory depression[1].

Receptor Binding Affinity

The binding affinity of this compound for different opioid receptors is a critical determinant of its pharmacological effects. The following table summarizes the available quantitative data on its binding characteristics.

LigandReceptorParameterValueSpecies/TissueReference
This compoundOpioid (non-selective)IC507.83 ± 1.57 µMRat brain synaptic membrane[2]
Naloxone vs. This compoundOpioidKe325 nMMouse vas deferens[3]
MR-2266 vs. This compoundOpioid (kappa-selective)Ke33.2 nMMouse vas deferens[3]

In Vitro Functional Assays

Functional assays are essential for characterizing the agonist or antagonist nature of a compound at a specific receptor. This compound's kappa-agonist and mu-antagonist properties can be elucidated using the following standard in vitro protocols.

Guinea Pig Ileum and Mouse Vas Deferens Assays

These isolated tissue preparations are classical pharmacological tools for studying the effects of opioids on smooth muscle contraction, which is modulated by opioid receptors present on neurons within these tissues. The guinea pig ileum is sensitive to mu and kappa agonists, while the mouse vas deferens contains mu, delta, and kappa receptors[3].

Protocol for Guinea Pig Ileum Assay:

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Stimulation: The ileum is subjected to electrical field stimulation to induce twitch contractions.

  • Drug Application:

    • To assess agonist effects, increasing concentrations of this compound are added to the bath, and the inhibition of twitch contractions is measured. This compound has been shown to cause a slight inhibition of twitch-tension at a concentration of 10⁻⁵ M, which can be antagonized by naloxone[3].

    • To assess mu-antagonist effects, the inhibitory effect of a mu-agonist like morphine is first established. Then, this compound (10⁻⁵ - 10⁻⁴ M) is added to observe the antagonism of the morphine-induced inhibition[3].

  • Data Analysis: The concentration-response curves are plotted to determine the potency (EC50) of the agonist effect or the antagonist dissociation constant (Ke).

Protocol for Mouse Vas Deferens Assay:

  • Tissue Preparation: The mouse vas deferens is prepared and mounted in an organ bath similar to the guinea pig ileum preparation.

  • Stimulation: Electrical field stimulation is used to elicit twitch responses.

  • Drug Application: this compound (starting from 10⁻⁷ M) is added in increasing concentrations to determine its inhibitory effect on twitch tension. This effect is dose-dependent and is only weakly inhibited by naloxone[3].

  • Antagonist Studies: The effect of a kappa-selective antagonist, such as MR-2266 (10⁻⁶ M), can be used to confirm the kappa-mediated agonist effect of this compound[3].

  • Data Analysis: Concentration-response curves are generated to calculate the EC50 for this compound. The Ke value for antagonists can also be determined.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Protocol for [³⁵S]GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the opioid receptor of interest (e.g., CHO-hKOR) or from brain tissue.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂, EDTA, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP (to ensure all G-proteins are in the inactive state), the test compound (this compound), and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the drug concentration to determine EC50 and Emax values.

cAMP Inhibition Assay

Activation of Gi/o-coupled receptors, such as opioid receptors, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol for cAMP Inhibition Assay:

  • Cell Culture: Use a cell line stably expressing the opioid receptor of interest (e.g., HEK293-hMOR or CHO-hKOR).

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.

  • Drug Treatment: Co-incubate the cells with forskolin and varying concentrations of this compound.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the drug concentration to determine the IC50 value.

In Vivo Analgesic Assays

In vivo models are crucial for evaluating the analgesic efficacy of compounds. This compound's analgesic properties can be assessed using various rodent models of pain.

Hot Plate Test

This test measures the latency of a thermal pain response and is sensitive to centrally acting analgesics.

Protocol for Hot Plate Test:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

This assay also measures the response to a thermal stimulus and is commonly used to assess the efficacy of opioid analgesics.

Protocol for Tail-Flick Test:

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the ventral surface of the rat's tail.

  • Animal Restraint and Acclimation: Gently restrain the rat and allow it to acclimate.

  • Baseline Latency: Measure the baseline latency for the rat to flick its tail away from the heat source. A cut-off time is employed to prevent injury.

  • Drug Administration: Administer this compound.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This model of visceral pain is sensitive to both centrally and peripherally acting analgesics.

Protocol for Acetic Acid-Induced Writhing Test:

  • Animal Preparation: Use mice and acclimate them to the observation chambers.

  • Drug Administration: Administer this compound.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Data Analysis: The number of writhes in the drug-treated group is compared to a vehicle-treated control group. The percentage of inhibition of writhing is calculated.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound as a pharmacological tool.

cluster_receptor Opioid Receptor Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Agonist MOR Mu Opioid Receptor (MOR) This compound->MOR Antagonist Gi_KOR Gi/o Protein (KOR-coupled) KOR->Gi_KOR Activates Gi_MOR Gi/o Protein (MOR-coupled) MOR->Gi_MOR Blocks Activation Antagonism Antagonism of Mu-agonist effects MOR->Antagonism AC Adenylyl Cyclase Gi_KOR->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: this compound's dual action on opioid receptors.

cluster_workflow In Vivo Analgesic Assay Workflow start Start acclimate Animal Acclimation start->acclimate baseline Measure Baseline Nociceptive Response acclimate->baseline administer Administer this compound or Vehicle baseline->administer post_treat Measure Post-Treatment Nociceptive Response administer->post_treat analyze Data Analysis (%MPE or % Inhibition) post_treat->analyze end End analyze->end

Caption: General workflow for in vivo analgesic assays.

cluster_workflow In Vitro Functional Assay Workflow (GTPγS) start Start membranes Prepare Receptor Membranes start->membranes reaction Set up Reaction: Membranes, GDP, This compound, [³⁵S]GTPγS membranes->reaction incubate Incubate at 30°C reaction->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

Caption: Workflow for the GTPγS binding assay.

Conclusion

This compound's distinct profile as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist makes it an invaluable pharmacological tool. Its use in the described in vitro and in vivo models allows for the specific investigation of the roles of these receptor systems in various physiological and pathological states. The protocols provided herein offer a foundation for researchers to effectively utilize this compound in their studies of opioid pharmacology.

References

Application Notes and Protocols for Long-Term Eptazocine Treatment in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, detailed long-term (i.e., sub-chronic or chronic) preclinical treatment protocols specifically for Eptazocine have not been extensively reported. The following application notes and protocols are therefore constructed based on the known pharmacology of this compound, general principles of preclinical toxicology studies for opioids, and available data from acute or short-term administration studies. These protocols should be considered as templates and adapted based on specific research questions and institutional guidelines.

Introduction

This compound is a benzomorphan (B1203429) opioid analgesic with a mixed agonist-antagonist profile. It primarily acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or antagonist.[1][2] This unique mechanism of action suggests potential for providing analgesia with a reduced risk of abuse and other side effects associated with typical MOR agonists.[1] Long-term preclinical studies are crucial for evaluating the safety, tolerability, and potential for dependence and other chronic effects of this compound.

These notes provide a framework for conducting such studies, including hypothetical protocols for sub-chronic toxicity assessment and detailed methodologies from published acute preclinical experiments.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs).[1][3] KOR activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies its analgesic effects.[1] The antagonism at the mu-opioid receptor is also a key feature of its pharmacological profile.

Signaling Pathway Diagram

Eptazocine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Agonist MOR Mu Opioid Receptor (MOR) This compound->MOR Antagonist G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_ion Ca²⁺ Influx (Reduced) G_protein->Ca_ion Inhibits K_ion K⁺ Efflux (Increased) G_protein->K_ion Promotes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization Ca_ion->Hyperpolarization K_ion->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: this compound's primary signaling pathway via KOR agonism.

Quantitative Data from Preclinical Studies

As specific long-term this compound studies are not publicly available, the following tables present a generalized format for data collection in a hypothetical sub-chronic rodent study. The values are for illustrative purposes only.

Table 1: Effects of Sub-Chronic (90-Day) this compound Administration on Body Weight in Rats
Treatment GroupDose (mg/kg/day, s.c.)Initial Body Weight (g, Mean ± SD)Final Body Weight (g, Mean ± SD)Body Weight Gain (%)
Vehicle Control0225 ± 15450 ± 25100%
Low Dose1223 ± 14445 ± 2899.6%
Mid Dose3226 ± 16430 ± 3090.3%
High Dose10224 ± 15405 ± 35**80.8%
p < 0.05, ** p < 0.01 vs. Vehicle Control
Table 2: Summary of Clinical Pathology Findings after 90-Day this compound Treatment in Rats (Illustrative)
ParameterVehicle ControlLow Dose (1 mg/kg)Mid Dose (3 mg/kg)High Dose (10 mg/kg)
Hematology
Red Blood Cells (10⁶/µL)7.5 ± 0.57.4 ± 0.67.3 ± 0.57.2 ± 0.7
Hemoglobin (g/dL)15.0 ± 1.014.8 ± 1.114.5 ± 1.214.3 ± 1.3
White Blood Cells (10³/µL)8.0 ± 1.58.2 ± 1.68.5 ± 1.89.0 ± 2.0
Clinical Chemistry
Alanine Aminotransferase (ALT, U/L)35 ± 536 ± 640 ± 845 ± 10
Aspartate Aminotransferase (AST, U/L)80 ± 1082 ± 1288 ± 1595 ± 18
Blood Urea Nitrogen (BUN, mg/dL)20 ± 321 ± 322 ± 424 ± 5
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.2
* p < 0.05 vs. Vehicle Control

Experimental Protocols

Protocol 4.1: Sub-Chronic (90-Day) Toxicity Study in Rodents (General Protocol)

This protocol is based on general guidelines for sub-chronic toxicity studies and should be adapted for this compound.[4]

Objective: To evaluate the potential toxicity of this compound following repeated daily administration for 90 days in rats.

Materials:

  • This compound hydrobromide

  • Sterile saline (vehicle)

  • Young adult Sprague-Dawley rats (equal numbers of males and females, e.g., 20/sex/group)[4]

  • Standard laboratory animal diet and water

  • Animal caging and husbandry equipment

  • Equipment for clinical observations, blood collection, and euthanasia

Workflow Diagram:

Subchronic_Toxicity_Workflow Acclimatization Animal Acclimatization (≥ 5 days) Randomization Randomization into 4 Groups (Vehicle, Low, Mid, High Dose) Acclimatization->Randomization Dosing Daily Subcutaneous Dosing (90 days) Randomization->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Observations Interim_Sacrifice Interim Sacrifice (Optional) (e.g., Day 30) Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (Day 91) Dosing->Terminal_Sacrifice Blood_Collection Blood Collection for Hematology & Clinical Chemistry Terminal_Sacrifice->Blood_Collection Necropsy Gross Necropsy & Organ Weight Measurement Blood_Collection->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow for a sub-chronic rodent toxicity study.

Procedure:

  • Acclimatization: House animals in standard conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare fresh solutions of this compound in sterile saline daily.

  • Group Assignment: Randomly assign animals to four groups: Vehicle control, Low dose, Mid dose, and High dose. Dose levels should be selected based on acute toxicity data.

  • Administration: Administer this compound or vehicle via subcutaneous injection once daily for 90 consecutive days.

  • Clinical Observations: Conduct and record clinical observations (e.g., changes in skin, fur, eyes, behavior) daily.

  • Body Weight and Food Consumption: Measure and record body weight weekly and food consumption at regular intervals.

  • Clinical Pathology: Collect blood samples (e.g., at pre-test, month 1, and termination) for hematology and clinical chemistry analysis.[4]

  • Terminal Procedures: At the end of the 90-day period, euthanize animals. Perform a full gross necropsy, and record any abnormalities.

  • Organ Weights: Weigh major organs (e.g., liver, kidneys, brain, spleen, heart).

  • Histopathology: Collect designated tissues, fix in 10% neutral buffered formalin, and process for histopathological examination.

Protocol 4.2: Assessment of Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice (Acute Model)

This protocol is adapted from studies on the analgesic effects of opioid agonist-antagonists.[5]

Objective: To evaluate the analgesic effect of this compound in a model of visceral pain.

Materials:

  • This compound hydrobromide

  • Male ddY mice

  • 0.6% Acetic acid solution

  • Sterile saline (vehicle)

  • Syringes and needles for administration

Procedure:

  • Animal Groups: Divide mice into groups (n=8-10 per group) for vehicle control and different doses of this compound.

  • Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).

  • Induction of Writhing: 30 minutes after drug administration, inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally (i.p.).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Data Collection: Count the total number of writhes (a response characterized by constriction of the abdomen, turning of the trunk, and extension of the hind limbs) for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Analysis: Calculate the percentage of inhibition of writhing for each drug-treated group compared to the vehicle control group.

Protocol 4.3: Evaluation of Motor Activity in Mice (Acute Model)

This protocol is based on methods used to assess the central nervous system effects of opioids.[6]

Objective: To determine the effect of this compound on spontaneous locomotor activity.

Materials:

  • This compound hydrobromide

  • Male ddY mice

  • Activity monitoring cages (e.g., wheel cage or infrared beam-based system)

  • Sterile saline (vehicle)

Procedure:

  • Acclimatization: Place individual mice in the activity cages and allow them to acclimate for at least 1 hour.

  • Drug Administration: After the acclimatization period, administer this compound or vehicle subcutaneously (s.c.).

  • Data Recording: Immediately return the mice to their cages and record locomotor activity continuously for a predefined period (e.g., 60-120 minutes).

  • Analysis: Quantify the activity counts in time bins (e.g., every 10 minutes) and calculate the total activity for the entire observation period. Compare the activity of this compound-treated groups to the vehicle control group.

Concluding Remarks

The provided protocols offer a foundational approach for the preclinical evaluation of long-term this compound administration. Given the absence of specific published long-term studies, researchers should exercise due diligence in study design, including appropriate dose selection based on pilot studies. The primary mechanism of this compound through KOR agonism suggests that long-term studies should pay particular attention to potential effects on mood and stress-related behaviors, in addition to standard toxicological endpoints.[1] Further research is warranted to fully characterize the safety and efficacy profile of this compound with chronic administration.

References

Application Notes and Protocols for Surgical Anesthesia Incorporating Eptazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a mixed agonist-antagonist opioid analgesic, acting as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[1] This profile suggests its potential utility in surgical anesthesia, offering analgesia with a potentially lower risk of mu-opioid-related side effects such as respiratory depression and dependence. These notes provide a summary of available data and protocols for the incorporation of this compound into surgical anesthesia regimens. It is important to note that while some clinical data exists for this compound, more extensive research has been conducted on its structural analog, Pentazocine (B1679294). Where direct this compound protocols are limited, extrapolated data from Pentazocine and other kappa-agonists are presented for informational and research-guiding purposes.

Pharmacokinetics and Mechanism of Action

While detailed pharmacokinetic parameters for this compound in humans are not extensively reported in the readily available literature, its mechanism of action involves interaction with several receptor systems. This compound's primary analgesic effects are mediated through its agonism at the kappa-opioid receptor. As a G protein-coupled receptor (GPCR), the kappa-opioid receptor, upon activation, initiates a signaling cascade that leads to analgesia. This compound also exhibits antagonistic activity at the mu-opioid receptor, which may mitigate some of the undesirable side effects of mu-agonist opioids. Additionally, there is evidence of its interaction with sigma receptors, although the clinical significance of this in anesthesia is less clear.

Signaling Pathway of this compound at the Kappa-Opioid Receptor

This compound This compound KOR Kappa-Opioid Receptor (Gi/o-coupled GPCR) This compound->KOR Agonist Binding G_protein Gi/o Protein Complex (αβγ) KOR->G_protein Activation MAPK MAPK Pathway (ERK, p38, JNK) KOR->MAPK Activation via β-arrestin pathway G_alpha Gαi/o (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibition K_channel Inwardly Rectifying K+ Channels G_beta_gamma->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia

Caption: this compound's kappa-opioid receptor signaling cascade.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from studies investigating the use of this compound and the related compound Pentazocine in surgical settings.

Table 1: this compound as an Adjuvant in General Anesthesia
Anesthetic ProtocolThis compound DoseNPrimary OutcomeKey FindingsReference
Enflurane-based anesthesia1 mg/kg10Maintenance enflurane (B1671288) concentrationThis compound group required significantly lower enflurane concentration (0.37% vs 0.67%)[2]
Enflurane-based anesthesia1 mg/kg10Circulatory stabilityThis compound group showed greater circulatory stability[2]
Table 2: Epidural this compound in Total Intravenous Anesthesia (TIVA)
Anesthetic ProtocolEpidural this compound DoseNPrimary OutcomeKey FindingsReference
TIVA (ketamine, diazepam, droperidol, vecuronium)Not specified115Reduction of intravenous anestheticsEpidural this compound allowed for lower doses of TIVA agents[3]
TIVA (ketamine, diazepam, droperidol, vecuronium)Not specified115Hemodynamic stabilityStable circulatory response and blood glucose levels[3]
Table 3: Pentazocine in TIVA with Propofol (Data for Extrapolation)
Surgical ProcedurePentazocine DoseNPropofol Maintenance DoseKey FindingsReference
MastectomySingle dose (not specified)34Not significantly different from fentanyl groupPentazocine provided stable hemodynamics and recovery comparable to fentanyl
Abdominal Surgery (<120 min)0.7 mg/kg (single bolus)87Not specifiedUseful for stabilizing hemodynamics and achieving rapid recovery[4]
Abdominal Surgery (120-240 min)0.8 mg/kg (single bolus)56Not specifiedDose requirement increased with longer surgery duration[4]

Experimental Protocols

Protocol 1: this compound as an Adjuvant to Inhalational Anesthesia

This protocol is based on a study evaluating this compound in patients undergoing surgery with enflurane anesthesia.[2]

Objective: To assess the efficacy of this compound in reducing the requirement for a volatile anesthetic agent and maintaining hemodynamic stability.

Materials:

  • This compound hydrobromide

  • Enflurane

  • Standard anesthetic induction agents (e.g., thiopental)

  • Muscle relaxant (e.g., vecuronium)

  • Standard monitoring equipment (ECG, NIBP, SpO2, end-tidal anesthetic concentration)

Procedure:

  • Patient Population: Adult patients (ASA physical status I-II) scheduled for elective surgery.

  • Anesthesia Induction: Induce general anesthesia with a standard intravenous agent (e.g., thiopental).

  • Intubation: Facilitate endotracheal intubation with a muscle relaxant (e.g., vecuronium).

  • Group Allocation:

    • This compound Group: Administer this compound 1 mg/kg intravenously.

    • Control Group: Administer a saline placebo.

  • Anesthesia Maintenance: Maintain anesthesia with an oxygen/nitrous oxide mixture and enflurane. Adjust the inspired concentration of enflurane to maintain a stable depth of anesthesia, guided by clinical signs and hemodynamic parameters.

  • Data Collection: Continuously monitor and record heart rate, systolic blood pressure, and the end-tidal concentration of enflurane.

  • Postoperative: Monitor for recovery time and any adverse events.

Protocol 2: Total Intravenous Anesthesia (TIVA) with Epidural this compound

This protocol is derived from a study combining epidural this compound with TIVA for various surgical procedures.[3]

Objective: To evaluate the feasibility of combining epidural this compound with TIVA to reduce the dosage of intravenous anesthetic agents and improve perioperative stability.

Materials:

  • This compound for epidural administration

  • Ketamine

  • Diazepam

  • Droperidol

  • Vecuronium (B1682833)

  • Epidural catheter kit

  • Infusion pumps for intravenous agents

  • Standard anesthetic monitoring equipment

Procedure:

  • Patient Population: Patients undergoing various surgical procedures suitable for TIVA and epidural analgesia.

  • Epidural Catheter Placement: Prior to induction of anesthesia, place an epidural catheter at an appropriate dermatomal level for the planned surgery.

  • Anesthesia Induction:

    • Administer a bolus of epidural this compound (dosage as per institutional guidelines and patient characteristics).

    • Induce general anesthesia with an intravenous bolus of ketamine, diazepam, and droperidol.

  • Intubation: Administer vecuronium to facilitate endotracheal intubation.

  • Anesthesia Maintenance:

    • Maintain anesthesia with continuous intravenous infusions of ketamine, diazepam, and droperidol. Titrate infusion rates to maintain an adequate depth of anesthesia.

    • Administer intermittent boluses of vecuronium for muscle relaxation as required.

  • Data Collection: Monitor hemodynamic parameters (heart rate, blood pressure), and assess the requirement for supplemental analgesics or vasopressors.

  • Postoperative: Continue epidural infusion for postoperative analgesia as needed and monitor for recovery and side effects.

Protocol 3: Extrapolated TIVA Protocol with this compound, Propofol, and Remifentanil

Objective: To propose a TIVA regimen incorporating this compound for intraoperative analgesia, leveraging the favorable properties of Propofol and Remifentanil.

Materials:

  • This compound

  • Propofol

  • Remifentanil

  • Target-controlled infusion (TCI) pumps or standard infusion pumps

  • Standard anesthetic monitoring equipment, including depth of anesthesia monitoring (e.g., BIS)

Procedure:

  • Patient Population: Adult patients (ASA I-II) for elective surgery.

  • Pre-medication: Consider a benzodiazepine (B76468) for anxiolysis.

  • Anesthesia Induction:

    • Initiate a Propofol infusion (e.g., using a TCI pump with a target plasma concentration of 4-6 µg/mL, or a manual infusion of 1.5-2.5 mg/kg over 30-60 seconds).

    • Simultaneously, start a Remifentanil infusion (e.g., TCI target of 4-8 ng/mL or a manual infusion of 0.25-0.5 µg/kg/min).

    • Administer a bolus dose of this compound (e.g., 0.5-1.0 mg/kg) intravenously after loss of consciousness.

  • Intubation: Administer a neuromuscular blocking agent to facilitate endotracheal intubation.

  • Anesthesia Maintenance:

    • Adjust the Propofol infusion to maintain an appropriate depth of anesthesia (e.g., BIS 40-60), typically in the range of 6-10 mg/kg/h initially, then reduced.

    • Titrate the Remifentanil infusion to control the response to surgical stimulation (e.g., 0.1-0.5 µg/kg/min).

    • Consider supplemental boluses of this compound (e.g., 0.25-0.5 mg/kg) for breakthrough pain, guided by clinical signs.

  • Emergence:

    • Discontinue the Propofol and Remifentanil infusions at the end of surgery. Due to Remifentanil's short half-life, ensure a plan for postoperative analgesia is in place before emergence.

  • Postoperative Analgesia: Consider multimodal analgesia, which may include continued low-dose this compound, NSAIDs, or other regional techniques.

Logical Relationships and Workflows

Experimental Workflow for Evaluating this compound in TIVA

start Patient Selection (ASA I-II, Elective Surgery) consent Informed Consent start->consent randomization Randomization consent->randomization groupA Group A: This compound + TIVA randomization->groupA groupB Group B: Placebo + TIVA randomization->groupB induction Anesthesia Induction (Propofol + Remifentanil) groupA->induction groupB->induction intervention Administer this compound or Placebo induction->intervention maintenance Anesthesia Maintenance (Titrate Propofol/Remifentanil) intervention->maintenance monitoring Intraoperative Monitoring (Hemodynamics, BIS, Drug Consumption) maintenance->monitoring emergence Emergence from Anesthesia monitoring->emergence postop Postoperative Assessment (Pain Scores, Side Effects, Recovery Time) emergence->postop analysis Data Analysis postop->analysis

Caption: A typical experimental workflow for a clinical trial of this compound.

This compound's Mixed Agonist-Antagonist Receptor Interaction

cluster_receptors Opioid Receptors KOR Kappa-Opioid Receptor Analgesia Analgesia KOR->Analgesia Leads to MOR Mu-Opioid Receptor Mu_effects Mu-related Side Effects (e.g., Respiratory Depression) MOR->Mu_effects Blocked by this compound This compound This compound This compound->KOR Agonist This compound->MOR Antagonist

Caption: this compound's dual action on kappa and mu opioid receptors.

Conclusion

This compound presents an interesting pharmacological profile for use in surgical anesthesia, primarily through its kappa-opioid agonism which can contribute to analgesia while its mu-opioid antagonism may offer a better safety profile compared to traditional opioids. The available clinical data, although limited, supports its use as an anesthetic adjuvant, demonstrating a reduction in the requirements for other anesthetic agents and maintenance of hemodynamic stability. Further research, particularly well-designed randomized controlled trials with modern TIVA regimens (e.g., Propofol and Remifentanil), is warranted to fully elucidate its role and establish optimal dosing and administration protocols in contemporary anesthetic practice. The extrapolated protocols provided herein should serve as a basis for such future investigations.

References

Techniques for measuring Eptazocine concentration in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, accurately measuring the concentration of therapeutic compounds in plasma is a critical step in understanding their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed overview of the techniques for measuring Eptazocine concentration in plasma, with a focus on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

This compound is a potent analgesic, and understanding its behavior in the body is paramount for optimizing dosage and ensuring patient safety. The following sections detail the necessary protocols, from sample handling to data analysis, to empower researchers in their this compound-related studies.

Overview of Analytical Techniques

Several analytical methods can be employed for the quantification of drugs in biological matrices.[1] While techniques like spectroscopy and immunoassays have their applications, High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold standard for its high sensitivity, specificity, and accuracy in complex biological samples like plasma.[1][2] This method allows for the precise measurement of this compound, even at low concentrations, which is crucial for pharmacokinetic studies.[2][3][4]

Quantitative Data Summary

The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method for a small molecule drug like this compound, based on established guidelines and similar compound analyses.[5]

ParameterTypical ValueDescription
Linearity (r²) > 0.995The correlation coefficient for the calibration curve, indicating a linear relationship between concentration and response.[6][7]
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Upper Limit of Quantification (ULOQ) 500 - 2000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation of measurements taken within a single day.[2][8]
Inter-day Precision (%RSD) < 15%The relative standard deviation of measurements taken on different days.[2][8]
Accuracy (%RE) ± 15%The closeness of the measured value to the true value, expressed as relative error.[8]
Recovery (%) 85 - 115%The efficiency of the extraction process in recovering the analyte from the plasma matrix.[7][8][9]
Matrix Effect (%) 85 - 115%The effect of co-eluting, interfering substances from the plasma on the ionization of the analyte.[8][9]

Experimental Workflow

The overall process for determining this compound concentration in plasma involves several key stages, from sample collection to final data analysis.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection (EDTA tubes) B Addition of Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into HPLC E->F G Chromatographic Separation (C18 Column) F->G H Ionization (Electrospray - ESI) G->H I Mass Spectrometric Detection (MRM Mode) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

Figure 1. Experimental workflow for this compound plasma analysis.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a step-by-step guide for the quantitative analysis of this compound in plasma.

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (with EDTA as anticoagulant)

  • Pipettes and tips

  • Microcentrifuge tubes

  • HPLC vials

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol to create calibration standards.

  • Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions This compound: m/z (precursor ion) → m/z (product ion) Internal Standard: m/z (precursor ion) → m/z (product ion)

Note: The specific MRM transitions for this compound and its internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Analysis and Quantification
  • Integrate the peak areas of this compound and the internal standard in the chromatograms.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation

For the method to be considered reliable and reproducible for regulatory submissions or pivotal studies, it must undergo a thorough validation process according to guidelines from regulatory bodies like the FDA or EMA.[5] This involves assessing the following parameters:

  • Selectivity and Specificity: Ensuring that the method can differentiate this compound from other endogenous components in the plasma.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.[5][8]

  • Calibration Curve and Linearity: Establishing the range over which the method is accurate and precise.

  • Recovery: Evaluating the efficiency of the extraction procedure.[7]

  • Matrix Effect: Assessing the impact of plasma components on the ionization of this compound.

  • Stability: Testing the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[5][7]

Logical Relationship of Method Validation

The validation of a bioanalytical method is a systematic process where each parameter builds upon the others to ensure the final method is robust and reliable.

G cluster_foundation Method Foundation cluster_performance Performance Characteristics cluster_robustness Method Robustness A Selectivity & Specificity C Accuracy & Precision A->C Ensures no interference B Calibration Curve & Linearity B->C Defines quantification range F Stability C->F Requires accurate measurement D Recovery D->C Impacts accuracy E Matrix Effect E->C Impacts accuracy & precision

Figure 2. Interdependence of bioanalytical method validation parameters.

By following these detailed protocols and understanding the principles of bioanalytical method validation, researchers can confidently and accurately measure this compound concentrations in plasma, leading to a better understanding of its clinical pharmacology.

References

Application Notes and Protocols: Eptazocine's Effect on Respiratory Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a potent analgesic agent that primarily acts as a kappa-opioid receptor agonist with some mu-opioid receptor antagonist properties. Unlike traditional mu-opioid receptor agonists such as morphine, which are associated with a significant risk of respiratory depression, kappa-opioid receptor agonists are being investigated for their potential to provide effective analgesia with a more favorable safety profile. Understanding the effects of this compound on respiratory function is crucial for its development as a safer alternative for pain management. These application notes provide an overview of the reported effects of this compound on respiratory function in animal models and detail established protocols for assessing these effects.

Data Presentation

The following tables summarize the anticipated effects of this compound on key respiratory parameters based on available literature. In a study on anesthetized dogs, intravenous administration of this compound was shown to cause a dose-dependent, short-lasting respiratory depression, which was less potent than that observed with pentazocine.[1]

Disclaimer: The quantitative data presented in the following tables are illustrative examples based on typical findings in studies of opioid-induced respiratory depression. Specific values for this compound were not available in the public domain at the time of this writing. Researchers should generate their own data following the detailed protocols provided.

Table 1: Effect of Intravenous this compound on Respiratory Parameters in Anesthetized Beagle Dogs

Treatment GroupDose (mg/kg, i.v.)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (L/min)
Control (Saline) -20 ± 3250 ± 305.0 ± 0.6
This compound 115 ± 2230 ± 253.5 ± 0.4
This compound 312 ± 2210 ± 202.5 ± 0.3
Pentazocine (Comparator) 310 ± 2190 ± 201.9 ± 0.2
Illustrative data

Table 2: Effect of Intravenous this compound on Arterial Blood Gases in Anesthetized Beagle Dogs

Treatment GroupDose (mg/kg, i.v.)pHPaCO₂ (mmHg)PaO₂ (mmHg)SaO₂ (%)
Control (Saline) -7.40 ± 0.0540 ± 395 ± 598 ± 1
This compound 17.35 ± 0.0545 ± 488 ± 696 ± 2
This compound 37.30 ± 0.0652 ± 580 ± 794 ± 2
Pentazocine (Comparator) 37.25 ± 0.0760 ± 675 ± 892 ± 3
Illustrative data

Experimental Protocols

The following protocols describe standard methodologies for assessing the respiratory effects of novel compounds like this compound in animal models.

Animal Models
  • Species: Beagle dogs or Sprague-Dawley rats are commonly used models for cardiovascular and respiratory safety pharmacology studies.

  • Health Status: Animals should be healthy, adult, and of a consistent age and weight range.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Surgical Preparation (for anesthetized models)
  • Anesthesia: Anesthesia can be induced with an appropriate agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane) to ensure a stable plane of anesthesia.

  • Catheterization:

    • Venous Catheter: A catheter is placed in a peripheral vein (e.g., cephalic vein) for the intravenous administration of this compound and other agents.

    • Arterial Catheter: For blood gas analysis, a catheter is placed in a peripheral artery (e.g., femoral or dorsal pedal artery). The catheter is flushed with heparinized saline to maintain patency.

  • Monitoring: Core body temperature, heart rate, and arterial blood pressure should be continuously monitored throughout the experiment.

Drug Administration
  • Drug Preparation: this compound hydrobromide is dissolved in sterile saline to the desired concentrations.

  • Route of Administration: Intravenous (i.v.) administration is commonly used to ensure rapid and complete bioavailability.

  • Dosing Regimen: A dose-escalation study design is often employed, starting with a vehicle control followed by increasing doses of this compound. A sufficient time interval should be allowed between doses for the effects of the previous dose to be observed and to return to baseline if possible.

Measurement of Respiratory Function

Two primary methods are used to assess respiratory function in animal models:

Method A: Whole-Body Plethysmography (for conscious animals)

This non-invasive method allows for the continuous measurement of respiratory parameters in awake, unrestrained animals.

  • Apparatus: A whole-body plethysmograph chamber (e.g., from DSI or Scireq) is used. The chamber is sealed, and a sensitive pressure transducer detects pressure changes resulting from the animal's breathing.

  • Procedure:

    • Calibrate the plethysmography chamber according to the manufacturer's instructions.

    • Place the animal in the chamber and allow for an acclimatization period (typically 30-60 minutes) until a stable breathing pattern is observed.

    • Record baseline respiratory parameters for a defined period (e.g., 15-30 minutes).

    • Administer the vehicle control or this compound (e.g., via a pre-implanted catheter).

    • Continuously record respiratory parameters for a specified duration post-administration to capture the onset, peak, and duration of any effects.

  • Parameters Measured: Respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT).

Method B: Arterial Blood Gas Analysis (for anesthetized animals)

This method provides a direct measurement of gas exchange efficiency in the lungs.

  • Apparatus: A commercial blood gas analyzer.

  • Procedure:

    • Following surgical preparation and stabilization of the animal under anesthesia, draw a baseline arterial blood sample (approximately 0.2-0.5 mL) into a heparinized syringe.

    • Immediately analyze the sample for pH, partial pressure of carbon dioxide (PaCO₂), and partial pressure of oxygen (PaO₂). Oxygen saturation (SaO₂) is typically calculated by the analyzer.

    • Administer the vehicle control or this compound intravenously.

    • Collect arterial blood samples at predetermined time points post-administration (e.g., 5, 15, 30, and 60 minutes).

    • Analyze each sample promptly.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization anesthesia Anesthesia & Surgical Preparation (if applicable) acclimatization->anesthesia instrumentation Instrumentation Setup (Plethysmograph or Blood Gas Analyzer) anesthesia->instrumentation baseline Baseline Data Collection instrumentation->baseline drug_admin This compound/Vehicle Administration baseline->drug_admin post_drug_data Post-Dose Data Collection drug_admin->post_drug_data data_processing Data Processing & Quantification post_drug_data->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis results Results Interpretation stat_analysis->results G cluster_neuron Respiratory Neuron This compound This compound kor Kappa-Opioid Receptor (KOR) This compound->kor Agonist Binding gi_protein Gi/o Protein kor->gi_protein Activation ac Adenylate Cyclase gi_protein->ac Inhibition k_channel ↑ K+ Channel Opening gi_protein->k_channel ca_channel ↓ Ca2+ Channel Opening gi_protein->ca_channel camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization ca_channel->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability respiratory_depression Respiratory Depression reduced_excitability->respiratory_depression

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Eptazocine Solubility Challenges in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Eptazocine in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: For in-vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. While this compound is available as a hydrobromide salt, which generally confers better aqueous solubility, its solubility in purely aqueous solutions like culture media or buffers at high concentrations can still be limited. DMSO is a powerful organic solvent capable of dissolving this compound, allowing for the creation of a concentrated stock that can be diluted to final working concentrations.

Q2: What is a typical concentration range for this compound in in-vitro assays?

A: Published research on opioid receptor binding has shown this compound to be effective in the low micromolar range. For instance, studies have demonstrated concentration-dependent activity with an IC50 value of approximately 7.83 µM and usage at concentrations up to 10 µM.[1] The optimal concentration will depend on the specific assay and cell type, but starting experiments within the 1-10 µM range is a well-supported approach.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What happened?

A: This phenomenon, often called "crashing out," is common when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution. To prevent this, a careful, stepwise dilution process is necessary.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. When calculating your dilutions, always factor in the final DMSO concentration to ensure it remains within a non-toxic range for your specific cell line.

Q5: My this compound hydrobromide powder won't dissolve well in water. Why is that?

A: Although the hydrobromide salt form is designed to improve water solubility compared to the free base, the solubility can still be limited, especially at higher concentrations. One supplier notes the solubility of this compound hydrobromide as being less than 1 mg/mL, though the solvent is not specified. For consistent and reliable results in in-vitro assays, preparing a primary stock solution in DMSO is the most effective strategy.

Data Presentation: this compound Solubility & Handling

Table 1: this compound Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁NOPubChem
Molar Mass231.33 g/mol PubChem
FormThis compound (Free Base) or this compound HydrobromideSupplier Data

Table 2: Recommended Solvents and Concentrations for In-Vitro Assays

ParameterRecommendationNotes
Primary Stock Solvent 100% DMSOAllows for a high-concentration, stable stock solution.
Recommended Stock Concentration 1-10 mM in DMSOA 10 mM stock is a convenient starting point for most assays.
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsAvoid repeated freeze-thaw cycles to maintain compound integrity.
Typical Working Concentration 1-10 µMEffective range demonstrated in opioid receptor binding assays.[1]
Maximum Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)Minimize solvent toxicity to cultured cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution into aqueous media for in-vitro assays.

Materials:

  • This compound Hydrobromide (Molar Mass: 312.25 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and appropriate weighing tools

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of this compound Hydrobromide:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 312.25 g/mol * 1000 mg/g = 3.12 mg

  • Weighing: Carefully weigh out 3.12 mg of this compound Hydrobromide powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of 100% sterile DMSO to the tube containing the powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed cryovials. Store these aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Objective: To dilute the high-concentration DMSO stock solution into an aqueous medium to achieve the final desired experimental concentration while minimizing precipitation and solvent toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile polypropylene (B1209903) tubes

Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility and promote precipitation.

  • Intermediate Dilution (Recommended): To avoid solvent shock, it is best practice to perform an intermediate dilution.

    • Pipette 2 µL of the 10 mM DMSO stock into 998 µL of pre-warmed medium. This creates a 20 µM intermediate solution in 0.2% DMSO. Mix gently by flicking the tube or pipetting up and down.

  • Final Dilution:

    • Add the required volume of the 20 µM intermediate solution to your assay plate wells containing cells and medium to achieve the final 10 µM concentration. For example, if your final well volume is 200 µL, you would add 100 µL of the 20 µM intermediate solution to 100 µL of medium already in the well.

    • Alternatively (for direct dilution): To make 1 mL of a 10 µM final solution directly from the 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%. Add this solution to your cells.

  • Mixing: When adding the this compound solution to the final culture volume, add it dropwise while gently swirling the plate or tube to ensure rapid and even dispersion.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Potential Cause Explanation Recommended Solution
Solvent Shock / Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid polarity shift, forcing the compound out of solution.Perform a serial or intermediate dilution step as described in Protocol 2. Add the stock solution slowly or dropwise to the vortexing or swirling medium.
High Final Concentration The desired final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test by preparing a series of dilutions and visually inspecting for precipitation.
Cold Medium Compound solubility is often lower at colder temperatures.Always use pre-warmed (37°C) cell culture medium for all dilution steps.

Issue 2: Precipitate Forms Over Time in the Incubator

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial solution was supersaturated and appeared clear, but over time, the compound crystallizes out of solution.Lower the final working concentration. If a higher concentration is necessary, consider adding a solubilizing agent (e.g., Pluronic F-68), but validate its compatibility with your assay first.
Interaction with Media Components This compound may interact with proteins (e.g., in serum) or salts in the media, leading to precipitation.Test the solubility in a simpler buffer (e.g., PBS) first. If the issue persists in complete media, try reducing the serum concentration if your experiment allows.
pH Shift Cellular metabolism can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound.Monitor the pH of your culture. Ensure your incubator's CO₂ levels are stable. Change the medium more frequently if necessary.

Visualizations

G cluster_prep Protocol 1: Stock Solution Preparation cluster_dilution Protocol 2: Working Solution Preparation weigh 1. Weigh this compound (e.g., 3.12 mg) add_dmso 2. Add 100% DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex to Dissolve Completely add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store start_dilution Start with 10 mM Stock in DMSO intermediate 2. Create Intermediate Dilution (e.g., 20 µM in 0.2% DMSO) start_dilution->intermediate Add to warm medium warm_media 1. Pre-warm Culture Medium to 37°C warm_media->intermediate final_dilution 3. Add to Assay Plate for Final Concentration (e.g., 10 µM) intermediate->final_dilution Dilute further

Caption: Experimental workflow for preparing this compound stock and working solutions.

G start Precipitate Observed in In-Vitro Assay q1 When did precipitation occur? start->q1 ans1_immediate Immediately upon dilution q1->ans1_immediate ans1_later After incubation (hours/days) q1->ans1_later q2 Was medium pre-warmed to 37°C? ans1_immediate->q2 sol3 Action: Lower the final working concentration of this compound. ans1_later->sol3 sol1 Action: Always use pre-warmed (37°C) medium. q2->sol1 No sol2 Action: Perform serial/intermediate dilutions. Add stock dropwise to swirling medium. q2->sol2 Yes sol4 Action: Test solubility in simpler buffers (e.g., PBS) to check for media component interaction. sol3->sol4 If problem persists

References

Eptazocine Dosage Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing eptazocine dosage to minimize side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its side effects?

A1: this compound is a mixed agonist-antagonist opioid analgesic. It primarily acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1] This dual mechanism is responsible for both its analgesic effects and its side effect profile. KOR agonism is associated with analgesia but also with side effects like sedation, dizziness, and dysphoria. MOR antagonism can mitigate some of the typical side effects of mu-opioid agonists, such as respiratory depression.[1]

Q2: What are the most common side effects observed with this compound administration in preclinical models?

A2: Based on preclinical studies, the most frequently reported side effects of this compound include:

  • Sedation: Observed at lower doses.[2]

  • Motor Impairment/Ataxia: Can occur at higher doses and may be observed as impaired performance on a rotarod test.[2]

  • Gastrointestinal (GI) Transit Inhibition: Like many opioids, this compound can slow down GI motility.

  • Changes in Spontaneous Locomotor Activity: this compound has been shown to decrease spontaneous locomotor activity in mice.[2]

Q3: How can we start to optimize the dose of this compound to reduce side effects in our animal model?

A3: A dose-escalation study is a crucial first step. Begin with a low dose of this compound and gradually increase it in different cohorts of animals. At each dose level, carefully observe for both analgesic efficacy and the onset and severity of side effects. This will help establish a therapeutic window where analgesia is achieved with minimal adverse effects. It is also important to have a control group receiving a vehicle to compare against.

Q4: Are there any strategies to mitigate the dysphoric effects associated with kappa-opioid receptor agonism?

A4: Yes, several strategies are being explored to reduce KOR-mediated dysphoria. One approach is the development of "G-protein biased" KOR agonists. These compounds preferentially activate the G-protein signaling pathway, which is thought to be responsible for analgesia, while having less activity on the β-arrestin2 pathway, which is implicated in dysphoria and sedation.[3][4] Another strategy is the development of peripherally restricted KOR agonists that do not cross the blood-brain barrier, thereby reducing centrally mediated side effects like dysphoria.

Troubleshooting Guides

Issue 1: Significant Sedation Observed at Analgesic Doses

Possible Cause: The current dose of this compound is too high, leading to excessive central nervous system depression.

Troubleshooting Steps:

  • Dose Reduction: Systematically lower the dose of this compound and re-evaluate both its analgesic effect and the level of sedation. The goal is to find the minimum effective dose for analgesia with an acceptable sedation profile.

  • Time-Course Analysis: Determine the time to peak analgesic effect and the duration of sedation. It's possible that the sedative effects have a different time course than the analgesic effects. Adjusting the timing of behavioral tests relative to drug administration might be necessary.

  • Co-administration with a Stimulant: In some research contexts, a low dose of a CNS stimulant might be used to counteract sedation. However, this can introduce confounding variables and should be carefully considered and validated.

Issue 2: Inconsistent Analgesic Efficacy

Possible Cause: This could be due to factors such as improper drug administration, variability in animal metabolism, or the analgesic assay not being sensitive enough.

Troubleshooting Steps:

  • Verify Administration Technique: Ensure that the route of administration (e.g., intraperitoneal, subcutaneous, oral) is consistent and performed correctly for all animals.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

  • Optimize Analgesic Assay: Review and optimize the protocol for your analgesic assay (e.g., hot plate, tail-flick, von Frey). Ensure that baseline responses are stable before drug administration.

  • Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound at different time points to understand its absorption, distribution, metabolism, and excretion in your animal model. This can help to correlate drug exposure with efficacy.

Issue 3: Significant Inhibition of Gastrointestinal Transit

Possible Cause: Opioid-induced constipation is a common side effect mediated by opioid receptors in the gut.

Troubleshooting Steps:

  • Dose-Response Assessment: Determine the dose of this compound that causes a significant reduction in GI transit using a charcoal meal assay. Compare this with the dose required for analgesia to understand the therapeutic index for this side effect.

  • Investigate Peripherally Acting Antagonists: Co-administration of a peripherally restricted opioid antagonist (e.g., methylnaltrexone) can help to block the effects of this compound in the gut without affecting its central analgesic action.

  • Dietary Modifications: For longer-term studies, providing a diet rich in fiber and ensuring adequate hydration can help to mitigate constipation.

Data Presentation

Table 1: Preclinical Dose-Response Data for this compound Side Effects (Hypothetical Data for Illustrative Purposes)

Dose (mg/kg)Analgesia (% MPE)Sedation Score (0-3)Motor Coordination (Time on Rotarod, sec)GI Transit Inhibition (%)
Vehicle5 ± 20180 ± 150
130 ± 50.5 ± 0.2175 ± 1215 ± 4
365 ± 81.5 ± 0.4120 ± 2040 ± 7
1085 ± 62.5 ± 0.560 ± 1875 ± 10

%MPE = Maximum Possible Effect

Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile)

  • This compound solution

  • Vehicle solution

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training:

    • Place each mouse on the stationary rod.

    • Start the rod rotating at a low speed (e.g., 4 rpm).

    • Train the mice for a set period (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved. The latency to fall off the rod is recorded.

  • Testing:

    • On the test day, administer this compound or vehicle to the mice.

    • At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the rotarod.

    • The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a set time (e.g., 5 minutes).

    • Record the latency to fall for each mouse. A shorter latency compared to the vehicle group indicates impaired motor coordination.

Charcoal Meal Gastrointestinal Transit Assay

Objective: To measure the effect of this compound on gastrointestinal motility in mice.

Materials:

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

  • This compound solution

  • Vehicle solution

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal).

  • Charcoal Administration: After a set time following drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) to each mouse via oral gavage.

  • Transit Time: After a specific time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice.

  • Measurement:

    • Carefully dissect the abdomen and expose the gastrointestinal tract.

    • Excise the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculation:

    • Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • A decrease in the percentage of transit in the this compound-treated group compared to the vehicle group indicates inhibition of gastrointestinal motility.

Mandatory Visualizations

eptazocine_mechanism cluster_drug This compound cluster_receptors Opioid Receptors cluster_effects Downstream Effects This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist MOR Mu-Opioid Receptor (MOR) This compound->MOR Antagonist Analgesia Analgesia KOR->Analgesia SideEffects Side Effects (Sedation, Dysphoria) KOR->SideEffects MOR_Antagonism MOR Antagonism (Reduced Respiratory Depression) MOR->MOR_Antagonism

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Dose-Escalation Study dose Administer this compound (Increasing Doses) start->dose analgesia_assay Assess Analgesia (e.g., Hot Plate) dose->analgesia_assay side_effect_assay Assess Side Effects (e.g., Rotarod, GI Transit) dose->side_effect_assay data_analysis Data Analysis: Determine Therapeutic Window analgesia_assay->data_analysis side_effect_assay->data_analysis optimization Dosage Optimization data_analysis->optimization

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Managing Eptazocine-Induced Psychotomimetic Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and mitigating psychotomimetic adverse effects associated with eptazocine in experimental studies. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the known psychotomimetic effects of this compound and similar kappa-opioid agonists?

This compound is a mixed agonist-antagonist opioid that primarily acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[1][2] Activation of the kappa-opioid receptor is associated with psychotomimetic (or psychosis-mimicking) and dysphoric effects.[3][4] While specific data on the incidence of these effects with this compound is limited, related compounds like pentazocine (B1679294) have shown a 1-2% occurrence of disturbing psychotomimetic side effects in clinical use.[5] These effects can manifest as:

  • Hallucinations (auditory or visual)

  • Delusions

  • Depersonalization (feeling detached from oneself)

  • Distorted body image

  • Anxiety and panic[5]

  • Dysphoria (a state of unease or general dissatisfaction)

Q2: What is the proposed mechanism behind this compound-induced psychotomimetic effects?

The psychotomimetic effects of this compound are primarily attributed to its agonist activity at the kappa-opioid receptor (KOR).[3][4] Additionally, interaction with the sigma-1 receptor may contribute to these effects, as has been suggested for the structurally similar drug, pentazocine. The activation of these receptors in the central nervous system can disrupt normal neurotransmitter function, leading to the observed psychotomimetic symptoms.

Q3: How can we monitor for psychotomimetic adverse events in our study participants (human or animal)?

For Clinical Studies:

  • Standardized Rating Scales: Employ validated psychiatric rating scales to systematically assess for psychotomimetic symptoms. The Positive and Negative Syndrome Scale (PANSS) and the Clinician-Administered Dissociative States Scale (CADSS) are examples of tools that can be adapted for this purpose.[6]

  • Structured Interviews: Conduct regular structured interviews with participants to inquire about the specific symptoms listed in Q1.

  • Observer and Self-Reports: Utilize both clinician-observed and participant self-reported measures to capture a comprehensive picture of any emerging adverse effects.

For Preclinical (Animal) Studies:

  • Behavioral Assays: Use established behavioral paradigms that are sensitive to kappa-opioid agonist-induced effects. These may include:

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: A reduction in PPI can indicate sensorimotor gating deficits, a feature of psychosis.

    • Locomotor Activity Assays: Kappa-opioid agonists can induce changes in locomotor activity.

    • Conditioned Place Aversion (CPA): This test can measure the dysphoric effects of a compound.[3]

Troubleshooting Guide

Problem: A study participant is exhibiting acute psychotomimetic symptoms after this compound administration.

Immediate Steps:

  • Ensure Safety: The primary concern is the safety of the participant and research staff. Provide a calm and supportive environment.

  • Discontinue Dosing: Cease further administration of this compound.

  • Medical Evaluation: Have a qualified medical professional assess the participant's condition.

Potential Interventions (Based on literature for related compounds and general principles):

  • Reassurance: For mild, transient symptoms, reassurance and observation may be sufficient.[5]

  • Benzodiazepines: For significant anxiety or agitation, the use of a benzodiazepine (B76468) may be considered to alleviate these symptoms.[5]

  • Opioid Antagonists: In a reported case of pentazocine-induced hallucinations, the opioid antagonist naloxone (B1662785) was effective in reversing the symptoms.[5] The use of a non-selective opioid antagonist could be a consideration.

  • Antipsychotics: In a study involving patients on long-term antipsychotic medication, no adverse effects were observed with this compound administration, suggesting a potential mitigating effect of antipsychotics.[7] For severe or persistent psychosis, consultation with a psychiatrist to consider a low dose of an antipsychotic may be warranted.

Problem: How can we proactively manage the risk of psychotomimetic effects in our study design?

Prophylactic and Management Strategies:

  • Dose Titration: Begin with a low dose of this compound and titrate upwards slowly while closely monitoring for any adverse effects. Psychotomimetic effects of similar compounds have been shown to be dose-related.[5]

  • Exclusion Criteria: Consider excluding participants with a personal or family history of psychotic disorders.

  • Informed Consent: Ensure that the informed consent process thoroughly details the potential for psychotomimetic adverse effects.

  • Co-administration with Antipsychotics: For studies where scientifically justified, co-administration with a low dose of an antipsychotic medication could be explored as a preventive measure, based on the finding that patients on long-term antipsychotics did not experience side effects with this compound.[7]

Quantitative Data Summary

ParameterFindingCompoundReference
Incidence of Psychotomimetic Effects 1-2%Pentazocine[5]
Potential Management Strategy Alleviation of anxietyBenzodiazepines[5]
Potential Management Strategy Reversal of hallucinations (case report)Naloxone[5]
Potential Mitigating Factor Absence of side effectsCo-administration with long-term antipsychotics[7]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay for this compound

Objective: To determine the binding affinity of this compound for kappa-opioid, mu-opioid, and sigma-1 receptors.

Methodology: This protocol is based on competitive radioligand binding assays.

  • Tissue Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptors of interest (e.g., guinea pig brain for sigma-1 receptors, CHO cells transfected with human opioid receptors).

  • Radioligands:

    • Kappa-Opioid Receptor: Use a radiolabeled kappa-selective ligand such as [³H]-U69,593 or [³H]-ethylketocyclazocine ([³H]EKC).[1]

    • Mu-Opioid Receptor: Use a radiolabeled mu-selective ligand such as [³H]-DAMGO or [³H]-naloxone.[1]

    • Sigma-1 Receptor: The preferred radioligand is [³H]-(+)-pentazocine.[8][9]

  • Assay Procedure:

    • Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding of the radioligand against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) for this compound at each receptor using the Cheng-Prusoff equation.

Protocol 2: Preclinical Behavioral Assessment of Psychotomimetic-like Effects

Objective: To assess the potential of this compound to induce psychotomimetic-like behaviors in a rodent model.

Methodology: This protocol outlines the use of the Prepulse Inhibition (PPI) of the acoustic startle response test in rats or mice.

  • Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: Acclimate the animals to the testing room and the startle chambers to reduce stress-induced variability.

  • Drug Administration: Administer this compound at various doses (and a vehicle control) to different groups of animals.

  • Test Session:

    • Place the animal in the startle chamber and allow a brief habituation period with background noise.

    • The test session consists of a series of trials:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.

      • No-stimulus trials: Only background noise is present.

    • The inter-trial interval should be varied.

  • Data Analysis:

    • Calculate the startle amplitude for each trial.

    • Determine the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100]

    • Compare the %PPI between the this compound-treated groups and the vehicle control group. A significant reduction in %PPI suggests a deficit in sensorimotor gating, which is considered a preclinical correlate of psychosis.

Visualizations

Eptazocine_Signaling_Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist MOR Mu-Opioid Receptor (MOR) This compound->MOR Antagonist Sigma1R Sigma-1 Receptor This compound->Sigma1R Potential Interaction G_protein Gi/o Protein Activation KOR->G_protein Psychotomimetic Psychotomimetic Effects (Dysphoria, Hallucinations) KOR->Psychotomimetic Mediates Antagonism Antagonism MOR->Antagonism Sigma1R->Psychotomimetic May Contribute to Adenylyl_Cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Experimental_Workflow Start Start: this compound Study Monitoring Monitor for Psychotomimetic Effects (e.g., PANSS, Behavioral Assays) Start->Monitoring Adverse_Event Psychotomimetic Adverse Event Detected? Monitoring->Adverse_Event Continue Continue Study Protocol Adverse_Event->Continue No_Event Stop_Dosing Stop this compound Administration Adverse_Event->Stop_Dosing Yes_Event No_Event No Yes_Event Yes Continue->Monitoring Assess_Severity Assess Severity Stop_Dosing->Assess_Severity Reassurance Reassurance & Observation Assess_Severity->Reassurance Mild Intervention Consider Intervention: - Benzodiazepines (Anxiety) - Naloxone (Hallucinations) - Antipsychotics (Psychosis) Assess_Severity->Intervention Moderate_Severe Mild Mild/Transient Moderate_Severe Moderate/Severe Document Document and Report Adverse Event Reassurance->Document Intervention->Document End End Document->End

References

Eptazocine Analgesic Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variable analgesic effects of Eptazocine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic opioid analgesic that functions as a mixed agonist-antagonist.[1] It primarily exerts its analgesic effects by binding to and activating kappa (κ)-opioid receptors while having a lesser affinity for and acting as a partial agonist or antagonist at mu (μ)-opioid receptors.[2][3] This dual interaction modulates pain signals in the central nervous system.[1] The binding to these receptors activates G-protein coupled intracellular mechanisms, which in turn inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced neurotransmitter release, thus diminishing pain perception.[2]

Q2: How does this compound's interaction with different opioid receptors contribute to its effects?

A2: this compound's mixed receptor profile is key to its function. Its high affinity for κ-opioid receptors is thought to be the primary driver of its analgesic effects.[2][4] Its interaction with μ-opioid receptors is more complex; it can antagonize the effects of other μ-opioid agonists like morphine.[5] This mixed agonist-antagonist property may also help to mitigate some of the common side effects associated with pure μ-opioid agonists, such as respiratory depression.[1] Some studies on the related compound pentazocine (B1679294) suggest that the initial analgesic response may be mediated by μ and delta (δ) receptors, while the later response is mediated by κ-receptors, indicating a time-dependent differential engagement of opioid receptor subtypes.[6]

Q3: Are there other neurotransmitter systems involved in this compound's analgesic action?

A3: Yes, research suggests the involvement of other neurotransmitter systems. The analgesic effects of this compound have been shown to be related to brain serotonin (B10506) (5-hydroxytryptamine or 5-HT) levels.[7] Additionally, some pharmacological effects of this compound may be mediated by catecholaminergic neurons.[8] There is also evidence suggesting a potential activation of the central cholinergic system.[4]

Troubleshooting Guide for Experimental Variability

Q1: We are observing lower-than-expected analgesic effects of this compound in our animal models. What are the potential causes?

A1: Several factors could contribute to this observation.

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion can lead to variable effective concentrations of this compound at the receptor sites. This compound undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP450) enzyme system.[2] Genetic polymorphisms in CYP450 genes are known to affect the metabolism of many opioids, leading to inter-individual differences in drug clearance and exposure.[9][10]

  • Genetic Factors in Target Receptors: Polymorphisms in the genes encoding opioid receptors, such as the OPRM1 gene for the μ-opioid receptor, can alter receptor density, binding affinity, and signal transduction, thereby influencing the analgesic response.[9][11]

  • Experimental Model: The type of pain model used can influence the observed analgesic effect. For instance, the antagonistic effect of naloxone (B1662785) on this compound's analgesia differs between the hot plate/pressure methods and the acetic acid-induced writhing method, suggesting different levels of receptor engagement in different pain modalities.[5]

Q2: Our experimental results with this compound show high variability between individual subjects. How can we address this?

A2: High inter-individual variability is a known challenge in opioid research.

  • Genetic Screening: If feasible, genotyping subjects for known polymorphisms in opioid receptors (e.g., OPRM1) and metabolizing enzymes (e.g., CYP2D6) could help to stratify the population and explain some of the variability.[9][10]

  • Control for Gender: Studies on the related kappa-opioid agonist pentazocine have shown a significant gender difference in analgesic response, with females exhibiting a greater effect.[12][13] Consider balancing experimental groups by sex or analyzing the data separately for males and females.

  • Pharmacodynamic Crosstalk: The analgesic effect of opioids can be modulated by the adrenergic system.[14] There is evidence of physical and functional interaction between μ-opioid and alpha-2A adrenergic receptors.[15][16] The baseline state of the adrenergic system in your experimental subjects could be a source of variability.

Quantitative Data Summary

Table 1: this compound Receptor Binding and Activity

Parameter Value/Observation Species Reference
IC50 vs. [3H]-naloxone binding 7.83 +/- 1.57 µM Rat brain synaptic membrane [3]
Receptor Interaction Profile Agonist-antagonist Multiple [3][5]
Primary Receptor Affinity High for kappa (κ)-opioid receptors Multiple [2][4]

| Secondary Receptor Affinity | Lesser for mu (μ)-opioid receptors | Multiple |[2] |

Table 2: Influence of this compound on Neurotransmitter Systems

Neurotransmitter System Effect Brain Region Species Reference
Serotonin (5-HT) Analgesic action is related to brain 5-HT levels. Brain Rat/Mouse [7]
5-HIAA (5-HT metabolite) Increased levels Brain stem, striatum, spinal cord Rat/Mouse [7]
5-HIAA (5-HT metabolite) Decreased levels Cortex Rat/Mouse [7]
Serotonin (5-HT) Decreased levels Hippocampus Rat/Mouse [7]
Serotonin (5-HT) Increased levels Spinal cord Rat/Mouse [7]
Catecholaminergic Neurons Effects may be mediated by this system. Not specified Mouse [8]

| Cholinergic System | Potential activation of the central cholinergic system. | Central Nervous System | Mouse |[4] |

Key Experimental Protocols

1. Receptor Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity of this compound for opioid receptors.

  • Methodology:

    • Prepare synaptic membranes from rat brain tissue.

    • Incubate the membranes with a radiolabeled opioid ligand (e.g., [3H]-naloxone for general opioid receptor binding or more specific ligands for µ or κ receptors).

    • Add varying concentrations of this compound to the incubation mixture to compete with the radioligand for receptor binding sites.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) to determine its binding affinity.[3]

2. In Vivo Analgesia Assessment (Hot Plate Test)

  • Objective: To measure the analgesic effect of this compound against thermal pain.

  • Methodology:

    • Acclimate mice or rats to the experimental room and handling procedures.

    • Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency time for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time is set to prevent tissue damage.

    • Administer this compound (or vehicle control) subcutaneously or intraperitoneally.

    • At predetermined time points after drug administration, repeat the hot plate test and record the response latency.

    • The increase in response latency compared to baseline or vehicle-treated animals indicates an analgesic effect.[5]

Visualizations

Eptazocine_Signaling_Pathway This compound This compound Kappa_Receptor κ-Opioid Receptor This compound->Kappa_Receptor Agonist Mu_Receptor μ-Opioid Receptor This compound->Mu_Receptor Partial Agonist/ Antagonist G_Protein Gi/o Protein Kappa_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels G_Protein->K_Channel Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Reduces Influx, Inhibits Release Analgesia Analgesia K_Channel->Analgesia Hyperpolarization Neurotransmitter_Release->Analgesia Reduced Pain Signaling Variable_Analgesic_Effect cluster_factors Contributing Factors Pharmacokinetics Pharmacokinetics (Absorption, Metabolism) Variable_Effect Variable Analgesic Effect of this compound Pharmacokinetics->Variable_Effect Genetic_Factors Genetic Factors (Receptors, Enzymes) Genetic_Factors->Variable_Effect Receptor_Profile Receptor Profile (μ, κ, δ interactions) Receptor_Profile->Variable_Effect Other_Systems Other Neurotransmitter Systems (5-HT, etc.) Other_Systems->Variable_Effect Physiological_State Physiological State (Gender, etc.) Physiological_State->Variable_Effect Experimental_Workflow start Start subject_selection Subject Selection (Consider Gender, Genetics) start->subject_selection baseline_test Baseline Analgesia Test (e.g., Hot Plate) subject_selection->baseline_test drug_admin This compound Administration baseline_test->drug_admin post_drug_test Post-Drug Analgesia Test (Time-course) drug_admin->post_drug_test data_analysis Data Analysis (Stratify by variables) post_drug_test->data_analysis end End data_analysis->end

References

Technical Support Center: Eptazocine Dosage Adjustment for Different Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Eptazocine dosage across various animal strains. The information is presented in a question-and-answer format to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic opioid analgesic.[1][2] Its mechanism of action involves a mixed agonist-antagonist activity on opioid receptors in the central nervous system.[2][3][4] Primarily, it acts as a kappa (κ)-opioid receptor agonist and a mu (μ)-opioid receptor antagonist.[2][3][4]

  • Kappa (κ)-receptor agonism: Activation of κ-receptors is primarily responsible for its analgesic (pain-relieving) effects.[3]

  • Mu (μ)-receptor antagonism: By blocking μ-receptors, this compound may have a lower potential for certain side effects commonly associated with traditional opioids, such as respiratory depression and abuse liability.[1][3]

This dual action provides effective pain relief while potentially offering a more favorable safety profile compared to pure μ-opioid agonists.[3]

Q2: Are there established this compound dosages for different mouse and rat strains?

While specific, comparative studies on this compound dosage across a wide range of rodent strains are limited in publicly available literature, general dosage guidelines can be inferred from existing studies. However, it is crucial to recognize that the analgesic efficacy and pharmacokinetics of opioids can vary significantly between different strains of mice (e.g., C57BL/6 vs. BALB/c) and rats (e.g., Sprague-Dawley vs. Wistar).

Q3: Why is it necessary to adjust this compound dosage for different animal strains?

Different animal strains can exhibit significant variations in their response to drugs due to genetic differences. These differences can manifest in:

  • Pharmacokinetics: Variations in drug metabolism and clearance can lead to different drug concentrations in the body.

  • Pharmacodynamics: The number and sensitivity of opioid receptors can differ between strains, altering the drug's effect.

  • Baseline Pain Sensitivity: Strains can have different baseline sensitivities to painful stimuli.

Therefore, a dose that is effective and well-tolerated in one strain may be ineffective or cause adverse effects in another.

Troubleshooting Guide

Problem: The administered dose of this compound is not providing sufficient analgesia.

  • Possible Cause 1: Strain-Specific Resistance. The animal strain you are using may be less sensitive to this compound.

    • Solution: Gradually increase the dose in a pilot study to determine the minimum effective dose (MED) for your specific strain and experimental model. It is recommended to perform a dose-response study.

  • Possible Cause 2: Inappropriate Pain Assessment Method. The chosen method for assessing pain may not be sensitive enough to detect the analgesic effects of this compound.

    • Solution: Ensure the pain assessment assay is appropriate for the type of pain being studied (e.g., thermal, mechanical, inflammatory). Consider using multiple assays to get a comprehensive picture of the analgesic effect.

Problem: Animals are showing signs of excessive sedation or other adverse effects.

  • Possible Cause 1: Strain-Specific Sensitivity. The animal strain may be highly sensitive to this compound.

    • Solution: Reduce the dosage. Start with a lower dose and titrate upwards to find a balance between analgesia and side effects.

  • Possible Cause 2: Drug Accumulation. The dosing interval may be too short for the clearance rate in your specific strain.

    • Solution: Increase the time between doses. If pharmacokinetic data is unavailable for your strain, careful observation for the duration of the analgesic effect is necessary to determine an appropriate dosing schedule.

Data on this compound Dosage in Rodents

The following tables summarize available dosage information for this compound in mice and rats from the scientific literature. Note the lack of strain-specific comparative data, underscoring the need for empirical dose determination.

Table 1: this compound Dosage in Mice

StrainDosage Range (mg/kg)Route of AdministrationObserved EffectReference
Mice (unspecified)1 - 10Not SpecifiedProlonged survival time in a cerebral hypoxia-anoxia model.[5]
Mice (unspecified)3, 10Not SpecifiedImproved cerebral ischemic disorders.[6]
Mice (unspecified)Not SpecifiedNot SpecifiedDecreased spontaneous locomotor activity.[7]

Table 2: this compound Dosage in Rats

StrainDosage Range (mg/kg)Route of AdministrationObserved EffectReference
Rats (unspecified)Not SpecifiedNot SpecifiedPrevented ischemic seizures and lethality.[6]
Rats (unspecified)Not SpecifiedNot SpecifiedIncreased locomotor activity in the open-field test.[7]

Experimental Protocols

Accurate determination of the optimal this compound dosage for a specific animal strain requires standardized experimental protocols. Below are detailed methodologies for common analgesic assays.

Hot Plate Test

The hot plate test is used to assess thermal pain sensitivity.[8][9][10][11]

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]

  • Procedure:

    • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[8][10]

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for signs of pain, such as paw licking, jumping, or vocalization.[8][9]

    • Record the latency (time) to the first pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.[8][10]

  • Data Analysis: The latency to respond is used as a measure of pain sensitivity. An increase in latency after drug administration indicates an analgesic effect.

Tail-Flick Test

The tail-flick test is another common method for evaluating thermal pain sensitivity, primarily assessing spinal reflexes.[12][13][14]

Methodology:

  • Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.[12][15]

  • Acclimation: Acclimate the animals to the testing environment and any restraining devices.

  • Procedure:

    • Gently restrain the animal, leaving the tail exposed and positioned in the apparatus's groove.[15]

    • Activate the heat source, which starts a timer.

    • The apparatus will automatically detect the tail flick reflex and stop the timer.[15]

    • Record the latency to the tail flick.

    • A maximum exposure time should be set to avoid tissue damage.[15]

  • Data Analysis: An increased latency to tail flick after drug administration suggests an analgesic effect.

Von Frey Test

The von Frey test is used to measure mechanical allodynia (pain in response to a normally non-painful stimulus).[16]

Methodology:

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness.

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.[16]

  • Procedure:

    • Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.

    • Start with a filament in the middle of the range and apply enough force to cause it to bend for 1-2 seconds.[16]

    • A positive response is a sharp withdrawal or licking of the paw.

    • The "up-down" method is often used to determine the 50% paw withdrawal threshold.

  • Data Analysis: An increase in the force required to elicit a withdrawal response after drug administration indicates an anti-allodynic effect.

Visualizations

This compound Signaling Pathway

Eptazocine_Signaling_Pathway cluster_synapse Synaptic Cleft This compound This compound Kappa_Receptor Kappa Opioid Receptor (KOR) This compound->Kappa_Receptor Binds to G_Protein Gi/o Protein Kappa_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits opening K_Channel K+ Channel G_Protein->K_Channel Promotes opening cAMP cAMP AC->cAMP Reduces production of Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Influx required for neurotransmitter release Neurotransmitter Pain-signaling Neurotransmitters (e.g., Glutamate, Substance P) Vesicle->Neurotransmitter Release Pain_Signal Pain Signal Propagation Neurotransmitter->Pain_Signal Binds to receptors

Caption: Signaling pathway of this compound at the presynaptic neuron.

Experimental Workflow for Determining Strain-Specific this compound Dosage

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dose Administration and Testing cluster_analysis Data Analysis and Interpretation Animal_Selection Select Animal Strains (e.g., C57BL/6, BALB/c mice) Acclimation Acclimate animals to housing and testing environment Animal_Selection->Acclimation Baseline Establish baseline pain thresholds using a standardized assay (e.g., Hot Plate Test) Acclimation->Baseline Dose_Groups Divide animals into control (vehicle) and multiple this compound dose groups Baseline->Dose_Groups Administration Administer this compound or vehicle via the chosen route Dose_Groups->Administration Testing Perform pain assay at predetermined time points post-administration Administration->Testing Data_Collection Record and compile pain response data (e.g., latency, threshold) Testing->Data_Collection Dose_Response Generate dose-response curves for each strain Data_Collection->Dose_Response MED_Determination Determine the Minimum Effective Dose (MED) for each strain Dose_Response->MED_Determination Comparison Compare MED and overall efficacy between strains MED_Determination->Comparison

References

Eptazocine Technical Support Center: Troubleshooting Unexpected Behavioral Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected behavioral changes observed during experiments with Eptazocine. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: We observed a biphasic effect on locomotor activity in mice treated with this compound. At lower doses, the animals were sedated, while at higher doses, they became hyperactive. Is this an expected observation?

A1: Yes, this is a documented, yet unexpected, behavioral response to this compound in mice. Preclinical studies have reported that this compound can induce sedation at lower doses and hyperactivity at higher doses.[1][2] This is in contrast to other opioids like pentazocine (B1679294) and morphine, which typically cause a dose-dependent decrease in spontaneous movement.[2] This unusual dose-response curve suggests a complex mechanism of action that may involve more than just classical opioid receptor agonism/antagonism.

Q2: Our rats treated with this compound are showing a significant decrease in locomotor activity in the open field test. Is this consistent with the findings in mice?

A2: No, the effect of this compound on locomotor activity appears to be species-dependent. While mice can exhibit hyperactivity at higher doses, studies in rats have shown a decrease in spontaneous locomotor activity in the open-field test.[1] Therefore, the observation of hypoactivity in rats is consistent with existing preclinical data.

Q3: We have noticed some of our mice exhibiting a rigid, upright tail, sometimes referred to as the "Straub tail reaction," after this compound administration. What is the significance of this?

A3: The Straub tail reaction is a known but not fully understood phenomenon associated with some opioids.[1] It is characterized by a marked dorsiflexion of the tail. The exact mechanism is not fully elucidated but is thought to involve the opioid receptor system. The observation of a Straub tail reaction with this compound is a documented preclinical finding.

Q4: Our animals are performing poorly on the rotarod test after this compound administration, suggesting motor coordination deficits. Is this a known side effect?

A4: Yes, impairment of motor coordination is a reported effect of this compound in preclinical studies.[1] This has been observed through decreased performance in both the rotarod and traction tests. This effect is likely related to the central nervous system depressant effects of the compound.

Q5: We are conducting active avoidance studies, and our this compound-treated rats are showing impaired learning and memory. Is this an expected outcome?

A5: Yes, this compound has been shown to inhibit avoidance behavior in both shuttle box and Skinner box paradigms in rats.[1] This suggests that this compound may interfere with the acquisition or performance of learned avoidance responses.

Q6: Are there any reports of more severe, unexpected behavioral side effects like psychosis or hallucinations with this compound?

A6: While there are no direct case reports of psychosis or hallucinations specifically with this compound in the available preclinical literature, it is important to consider its mechanism of action. This compound is a kappa-opioid receptor agonist. Other kappa-opioid agonists have been associated with psychotomimetic effects, including dysphoria and hallucinations. Therefore, the potential for such effects, though not explicitly documented for this compound, should be considered, especially at higher doses.

Quantitative Data

The following table summarizes the dose-dependent effects of this compound on spontaneous locomotor activity in mice, as reported in preclinical studies.

Dose (mg/kg)Change in Spontaneous Locomotor Activity in Mice
Low DosesSedation (decrease in activity)
20Increased spontaneous movements
40Increased spontaneous movements
80Increased spontaneous movements

Data is qualitatively described in the cited literature.[1][2]

Signaling Pathways

This compound's primary mechanism of action involves its activity as a mixed agonist-antagonist at opioid receptors, with a notable affinity for the kappa-opioid receptor. Its behavioral effects are likely mediated through the modulation of downstream signaling cascades, including the dopaminergic system.

kappa_opioid_receptor_signaling cluster_0 Presynaptic Terminal This compound This compound KOR κ-Opioid Receptor This compound->KOR binds Gi Gi Protein KOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Release ↓ Neurotransmitter Release Vesicle->Release dopaminergic_neuron_signaling cluster_0 Dopaminergic Neuron Dopamine Dopamine D2R D2 Receptor (Autoreceptor) Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA TH Tyrosine Hydoxylase PKA->TH phosphorylates Dopamine_release ↓ Dopamine Release PKA->Dopamine_release Dopamine_synthesis ↓ Dopamine Synthesis TH->Dopamine_synthesis rotarod_workflow cluster_0 Rotarod Test Workflow start Start acclimation Acclimation (30 min) start->acclimation training Training (Optional) acclimation->training dosing Administer this compound or Vehicle training->dosing testing Place on Rotarod (Constant or Accelerating Speed) dosing->testing record Record Latency to Fall testing->record repeat Repeat Trials (2-3 times) record->repeat repeat->testing Inter-trial Interval analysis Data Analysis repeat->analysis After all trials end End analysis->end shuttle_box_workflow cluster_0 Active Avoidance Workflow start Start acclimation Acclimation (30 min) start->acclimation habituation Habituation to Shuttle Box acclimation->habituation dosing Administer this compound or Vehicle habituation->dosing session Training/Testing Session (Multiple Trials) dosing->session cs Present CS (Light/Tone) session->cs analysis Data Analysis session->analysis After all trials shuttle_cs Animal Shuttles? cs->shuttle_cs avoidance Record Avoidance Response shuttle_cs->avoidance Yes us Present US (Foot Shock) shuttle_cs->us No end_trial End Trial avoidance->end_trial shuttle_us Animal Shuttles? us->shuttle_us escape Record Escape Response shuttle_us->escape Yes failure Record Escape Failure shuttle_us->failure No escape->end_trial failure->end_trial end_trial->session Next Trial end End analysis->end

References

How to mitigate Eptazocine's sedative properties in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the sedative properties of Eptazocine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced sedation?

This compound is an opioid analgesic that functions as a mixed κ-opioid receptor (KOR) agonist and µ-opioid receptor (MOR) antagonist.[1][2] The sedative effects, along with other central nervous system inhibitory actions, are primarily mediated through its agonist activity at the KOR. Activation of the KOR initiates intracellular signaling cascades, including pathways linked to sedation and dysphoria.[3]

Q2: How can I quantitatively assess the sedative effects of this compound in my rodent models?

Sedation and central nervous system depression can be measured using various behavioral assays. This compound has been shown to decrease spontaneous locomotor activity and impair motor coordination in mice.[4] Key recommended tests include:

  • Open Field Test: To measure spontaneous locomotor activity, exploratory behavior, and anxiety. A significant decrease in distance traveled or time spent in the center of the arena can indicate sedation.

  • Rotarod Test: This test assesses motor coordination and balance. An this compound-induced decrease in the latency to fall from the rotating rod is a reliable indicator of sedation and motor impairment.[4]

  • Traction Test: This test evaluates motor strength and coordination, where impairment can be observed following this compound administration.[4]

Q3: At what doses does this compound typically induce sedation?

The sedative effects of this compound are dose-dependent. In mice, sedation has been observed at low doses, while higher doses have been reported to cause ataxia in rats.[4] However, some studies have reported conflicting dose-dependent effects on spontaneous movement in mice, with one study noting a decrease[4] and another an increase at higher doses (20-80 mg/kg)[5]. This suggests that the manifestation of sedation can be influenced by the specific experimental conditions and the behavioral endpoint being measured. Researchers should perform a dose-response pilot study to determine the sedative threshold for their specific experimental model and conditions.

Data Summary: this compound's Effect on Sedation-Related Behaviors

The following table summarizes quantitative data on the behavioral effects of this compound from rodent studies.

Behavioral Test Species This compound Dose Route Observed Effect
Spontaneous Locomotor ActivityMiceLow Doses-Decrease in activity[4]
Spontaneous Locomotor ActivityMice20, 40, 80 mg/kg-Dose-dependent increase in movement[5]
Rotarod PerformanceMice--Impairment of performance[4]
Traction TestMice--Impairment of performance[4]
Pentobarbital-induced SleepingMice--Potentiation of sleeping time[4]

Troubleshooting Guides

Guide 1: Pharmacological Mitigation of Sedative Properties

Sedation can be pharmacologically counteracted by using opioid receptor antagonists. The choice of antagonist depends on the experimental goal, such as whether complete reversal of all opioid effects is desired or a more selective blockade of sedation is needed.

Option A: Non-selective Antagonism with Naloxone (B1662785)

Naloxone is a non-selective opioid receptor antagonist that can reverse the effects of this compound, including analgesia and sedation.[6][7] Careful titration is necessary to mitigate sedation without completely abolishing the desired analgesic effects.

Option B: Selective Antagonism with MR-2266

MR-2266 is a selective KOR antagonist and has been shown to be more potent than naloxone in inhibiting this compound's effects.[7] Its selectivity for the KOR makes it a more suitable option when the goal is to specifically block KOR-mediated effects like sedation while potentially preserving effects mediated by other receptors.

Guide 2: Non-Pharmacological Strategies to Maintain Animal Alertness

Environmental and handling factors can influence an animal's baseline level of stress and alertness. While not a direct countermeasure, optimizing these conditions can help minimize confounding variables and promote wakefulness.

  • Acclimatization: Ensure animals are properly acclimated to the experimental environment and testing apparatus to reduce novelty-induced stress or behavioral inhibition.

  • Gentle Handling: Use non-aversive handling techniques, such as tunnel or cup handling for mice, to reduce handling-induced anxiety and stress, which can impact behavioral performance.[8]

  • Environmental Enrichment: Housing animals in an enriched environment can improve their overall well-being and may reduce stress responses that could interact with drug effects.[9][10]

  • Circadian Rhythm: Conduct experiments during the animal's active phase (e.g., the dark cycle for nocturnal rodents) when they are naturally more alert and active.

Experimental Protocols & Methodologies

Protocol 1: Antagonism of this compound-Induced Sedation with Naloxone

Objective: To reverse or attenuate the sedative effects of this compound using the non-selective opioid antagonist Naloxone.

Materials:

  • This compound solution

  • Naloxone hydrochloride solution

  • Sterile saline (vehicle)

  • Syringes and needles for administration (specify route, e.g., subcutaneous, intraperitoneal)

  • Animal model (e.g., male C57BL/6 mice)

  • Behavioral assessment apparatus (e.g., Open Field arena, Rotarod)

Methodology:

  • Dose Preparation: Prepare fresh solutions of this compound and Naloxone in sterile saline on the day of the experiment.

  • Animal Groups: Establish experimental groups, including:

    • Vehicle (Saline) + Vehicle (Saline)

    • Vehicle (Saline) + this compound

    • Naloxone + this compound

    • Naloxone + Vehicle (Saline)

  • Administration:

    • Administer Naloxone (e.g., 0.5 - 5 mg/kg, s.c.) or its vehicle.[6][7] The dose should be optimized in a pilot study to find the lowest effective dose that mitigates sedation without fully blocking the desired primary effect (e.g., analgesia).

    • After a pre-determined interval (e.g., 15-30 minutes), administer this compound or its vehicle.

  • Behavioral Assessment:

    • At the time of peak this compound effect (determined from pharmacokinetic data or pilot studies), begin the behavioral assessment.

    • For locomotor activity, place the animal in the Open Field arena and record activity for a set duration (e.g., 30 minutes).

    • For motor coordination, place the animal on the Rotarod apparatus and measure the latency to fall.

  • Data Analysis: Compare the behavioral outcomes between the this compound-only group and the Naloxone + this compound group. A significant increase in locomotor activity or latency to fall in the co-administration group compared to the this compound-only group indicates successful mitigation of sedation.

Protocol 2: Selective Antagonism with MR-2266

Objective: To selectively block the KOR-mediated sedative effects of this compound using MR-2266.

Methodology:

This protocol follows the same structure as Protocol 1, with the substitution of MR-2266 for Naloxone.

  • Administration: Administer MR-2266 (e.g., 1 - 10 mg/kg, s.c.) or its vehicle prior to the administration of this compound.[11] As MR-2266 is a more potent KOR antagonist, dose titration is critical.[7]

  • Data Analysis: The primary comparison is between the this compound-only group and the MR-2266 + this compound group. This design allows for the specific assessment of KOR's role in the observed sedative effects.

Visualizations: Pathways and Workflows

Eptazocine_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein activates beta_arrestin β-arrestin2 KOR->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits Analgesia Analgesia G_protein->Analgesia leads to p38_MAPK p38 MAPK beta_arrestin->p38_MAPK activates cAMP cAMP AC->cAMP production decreased Sedation Sedation / Dysphoria p38_MAPK->Sedation contributes to This compound This compound This compound->KOR binds to

Caption: Signaling pathway of this compound via the Kappa-Opioid Receptor.

Mitigation_Workflow decision decision proc proc start_end start_end start Start: Experiment Planning pilot Conduct Dose-Response Pilot Study for Sedation start->pilot select_dose Select Lowest Effective This compound Dose pilot->select_dose assess Assess Sedation in Main Study (e.g., Rotarod, Locomotor) select_dose->assess check Is Sedation an Acceptable Confounder? assess->check proceed Proceed with Experiment check->proceed Yes mitigate Implement Mitigation Strategy check->mitigate No finish End: Analyze Data proceed->finish pharm Pharmacological: Use KOR Antagonist (e.g., MR-2266) mitigate->pharm nonpharm Non-Pharmacological: Optimize Handling & Environment mitigate->nonpharm reassess Re-evaluate Sedation Post-Mitigation pharm->reassess nonpharm->reassess reassess->proceed

Caption: Experimental workflow for mitigating this compound-induced sedation.

Antagonist_Selection_Logic decision decision choice choice start Goal: Mitigate this compound Sedation check_analgesia Is Preservation of Analgesic Effect Critical? start->check_analgesia use_selective Use Selective KOR Antagonist (e.g., MR-2266) check_analgesia->use_selective  Yes use_nonselective Use Non-Selective Antagonist (e.g., Naloxone) check_analgesia->use_nonselective  No / General Reversal  is Acceptable titrate Titrate Antagonist Dose Carefully in Pilot Study use_selective->titrate use_nonselective->titrate

Caption: Decision logic for selecting a pharmacological antagonist.

References

Technical Support Center: Enhancing the Oral Bioavailability of Eptazocine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Eptazocine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds.[1][2] It acts as a mixed κ-opioid receptor agonist and µ-opioid receptor antagonist.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO[3]
Molecular Weight231.33 g/mol [3]
Calculated logP (ClogP)3.02[4]
Aqueous Solubility (as Hydrobromide salt)< 1 mg/mL[5]
Hydrogen Bond Donor Count1[3]

Q2: What are the likely reasons for the poor oral bioavailability of this compound?

While specific data for this compound is limited, its structural analog, pentazocine, exhibits low oral bioavailability (<20%) primarily due to extensive first-pass metabolism in the liver.[3] Given their structural similarities, it is highly probable that this compound also undergoes significant first-pass metabolism. Additionally, the low aqueous solubility of its hydrobromide salt may contribute to dissolution rate-limited absorption.

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

Based on general principles of drug delivery and data from similar molecules, the following strategies hold promise for enhancing the oral bioavailability of this compound:

  • Nanotechnology-based Formulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract and from first-pass metabolism.[3] These formulations can also enhance its solubility and permeability.

  • Prodrug Approach: Synthesizing a prodrug of this compound by masking the phenolic hydroxyl group can improve its lipophilicity and membrane permeability. The prodrug would then be converted to the active this compound in the body.

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and, consequently, its absorption.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Issue 1: Low and Variable Drug Loading in Nanoparticle Formulations

Potential Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent used for nanoparticle preparation.Screen a panel of organic solvents with varying polarities to find one that provides good solubility for this compound.
Incompatible polymer/lipid and drug characteristics.Experiment with different types of polymers or lipids. For example, if using a hydrophobic polymer, ensure this compound's lipophilicity is sufficient for efficient encapsulation.
Suboptimal process parameters (e.g., homogenization speed, sonication time).Systematically optimize the formulation process parameters. For instance, in the preparation of solid lipid nanoparticles, vary the homogenization speed and time to achieve smaller particle size and higher entrapment efficiency.

Issue 2: Inconsistent In Vitro Dissolution Profiles

Potential Cause Troubleshooting Step
Formulation instability (e.g., drug crystallization in a solid dispersion).Conduct solid-state characterization (e.g., DSC, XRD) to assess the physical state of this compound in your formulation. If amorphous, monitor for recrystallization over time under different storage conditions.
Inappropriate dissolution medium.The pH of the dissolution medium should be relevant to the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.
Agglomeration of nanoparticles during dissolution.Ensure adequate dispersion of the formulation in the dissolution medium. The use of a suitable surfactant in the medium might be necessary to prevent particle aggregation.

Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Significant first-pass metabolism is not accounted for in the in vitro model.Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of this compound. This will help to understand the extent of first-pass metabolism.
Efflux transporter activity (e.g., P-glycoprotein) limits absorption.Perform a Caco-2 permeability assay to evaluate the bidirectional transport of this compound. An efflux ratio greater than 2 suggests the involvement of efflux transporters.
The in vitro dissolution test does not adequately mimic the in vivo environment.Refine the in vitro dissolution method to be more physiologically relevant. This could involve adjusting the pH, including enzymes, or using a more dynamic dissolution apparatus.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a study on the structurally similar drug, pentazocine.[3]

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Dichloromethane (Organic solvent)

  • Purified water

Procedure:

  • Dissolve this compound and glyceryl monostearate in dichloromethane.

  • Prepare an aqueous solution of Poloxamer 188.

  • Add the organic phase to the aqueous phase under high-speed homogenization to form a primary emulsion.

  • Evaporate the organic solvent under reduced pressure to form the SLN suspension.

  • Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.

In Vitro Dissolution Study

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Procedure:

  • Place the this compound formulation (e.g., tablet, capsule, or a specific volume of nanoparticle suspension) in the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Cell Permeability Assay

Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells on Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

Permeability Study:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • For apical to basolateral (A→B) transport, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B→A) transport, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37 °C with gentle shaking.

  • Take samples from the receiver compartment at specified time intervals.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

In Vivo Pharmacokinetic Study in Rats

Animals: Male Sprague-Dawley rats (200-250 g)

Formulations:

  • This compound solution (for intravenous administration)

  • This compound oral formulation (e.g., nanoparticle suspension, solid dispersion in suspension)

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the this compound formulation via oral gavage or intravenous injection (tail vein).

  • Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using non-compartmental analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Pentazocine and a Pentazocine-Loaded SLN Formulation in Rats (Data from a related compound for reference)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pentazocine Solution (Oral)150 ± 251.0 ± 0.2450 ± 60100 (Reference)
Pentazocine-SLN (Oral)350 ± 402.5 ± 0.51350 ± 150300

Data is hypothetical and for illustrative purposes, based on trends observed for pentazocine-loaded SLNs.[3]

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation This compound Formulation (e.g., SLNs, Prodrug, Solid Dispersion) Physicochem Physicochemical Characterization (Size, Zeta, Drug Loading) Formulation->Physicochem Dissolution In Vitro Dissolution Physicochem->Dissolution Permeability Caco-2 Permeability Physicochem->Permeability Metabolism Liver Microsome Stability Physicochem->Metabolism PK_Study Pharmacokinetic Study in Rats Dissolution->PK_Study Permeability->PK_Study Metabolism->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) PK_Study->Data_Analysis Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Dissolution Is in vitro dissolution rapid and complete? Start->Check_Dissolution Check_Permeability Is Caco-2 permeability high? (Papp > 10x10⁻⁶ cm/s, Efflux Ratio < 2) Check_Dissolution->Check_Permeability Yes Improve_Solubility Improve Solubility/Dissolution Rate (e.g., Solid Dispersion, Nanoparticles) Check_Dissolution->Improve_Solubility No Check_Metabolism Is the drug stable in liver microsomes? Check_Permeability->Check_Metabolism Yes Improve_Permeability Improve Permeability (e.g., Prodrug Approach, Permeation Enhancers) Check_Permeability->Improve_Permeability No Bypass_Metabolism Bypass First-Pass Metabolism (e.g., Nanoparticles for Lymphatic Uptake) Check_Metabolism->Bypass_Metabolism No Success Improved Oral Bioavailability Check_Metabolism->Success Yes Improve_Solubility->Start Re-evaluate Improve_Permeability->Start Re-evaluate Bypass_Metabolism->Start Re-evaluate

References

Technical Support Center: Eptazocine Tolerance in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the development of tolerance to Eptazocine in chronic experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic opioid analgesic.[1] Its mechanism involves a mixed agonist-antagonist profile at opioid receptors. It is characterized as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1] The analgesic effects are primarily mediated through its agonist activity at KORs, while its antagonism at MORs may mitigate some of the side effects commonly associated with mu-opioid agonists.

Q2: Does tolerance develop to the analgesic effects of this compound with chronic administration?

The development of tolerance to this compound appears to be species-specific. Studies have shown that in rats, tolerance to the analgesic effects of this compound is observed with successive administration, for instance, when assessed using the tail-flick test.[1] However, in mice, one study reported that repeated administration of this compound did not lead to a decrease in its pharmacological effects in the acetic acid-induced writhing, pressure, and wheel cage methods.[1] Therefore, researchers should be aware of these potential species differences when designing and interpreting chronic studies.

Q3: Is there cross-tolerance between this compound and mu-opioid agonists like morphine?

Evidence suggests a lack of cross-tolerance between this compound and morphine. In a study with rats that had developed tolerance to this compound, cross-tolerance to morphine was not observed.[1] This suggests that the mechanisms underlying tolerance to this compound may be distinct from those of mu-opioid agonists like morphine.[1] This lack of cross-tolerance could be advantageous in certain clinical and experimental settings.

Q4: What are the potential molecular mechanisms underlying tolerance to kappa-opioid receptor agonists like this compound?

Tolerance to kappa-opioid receptor agonists involves adaptive changes at the cellular and molecular level. Key mechanisms include:

  • Receptor Desensitization and Downregulation: Chronic agonist exposure can lead to the phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs).[2][3][4][5] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its intracellular G-protein signaling machinery and can target the receptor for internalization (endocytosis), thereby reducing the number of functional receptors on the cell surface.[2][3][4][5][6]

  • Adenylyl Cyclase Superactivation: While acute KOR activation inhibits the enzyme adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, chronic activation can lead to a compensatory upregulation of the adenylyl cyclase system.[7][8] This "superactivation" can contribute to a state of cellular hyperexcitability upon withdrawal of the agonist and may play a role in tolerance.[8]

Q5: Are there strategies to mitigate the development of tolerance to this compound?

While specific studies on mitigating this compound tolerance are limited, strategies effective for other opioid agonists, particularly kappa-agonists, may be relevant. One promising approach is the co-administration of N-methyl-D-aspartate (NMDA) receptor antagonists. Studies have shown that NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801), can prevent the development of tolerance to the analgesic effects of kappa-opioid agonists like U-50,488H in mice.[9] This suggests that the NMDA receptor system is involved in the neuroplastic changes that lead to kappa-opioid tolerance.[9]

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Troubleshooting Steps
Diminished analgesic response to this compound over time in rats. Development of pharmacological tolerance.1. Confirm the timeline of tolerance development by establishing a dose-response curve at baseline and at several time points during chronic administration. 2. Consider co-administration with a low dose of an NMDA receptor antagonist (e.g., dizocilpine), ensuring the dose of the antagonist itself does not produce confounding behavioral effects. 3. Evaluate alternative dosing strategies, such as intermittent dosing, which may delay the onset of tolerance.
Inconsistent analgesic response to this compound in a mouse model. Species-specific differences in tolerance development. This compound tolerance may not readily develop in mice under certain experimental conditions.[1]1. Verify the findings by conducting a well-controlled chronic dosing study with appropriate sample sizes. 2. Consider using a different species, such as rats, if the research question specifically requires a model of opioid tolerance. 3. Ensure that the analgesic assay being used is sensitive to the effects of this compound.
Unexpected side effects or altered behavioral responses with chronic this compound administration. Activation of kappa-opioid receptor systems can be associated with dysphoria and other central nervous system effects.1. Carefully document all behavioral changes observed during the chronic dosing period. 2. Consider including a behavioral assay for assessing affective states (e.g., conditioned place preference/aversion) to characterize the full pharmacological profile of chronic this compound treatment. 3. Review the literature for known effects of chronic kappa-opioid agonism on the specific behaviors being observed.

Data Presentation

Table 1: Hypothetical Change in this compound ED50 in the Rat Tail-Flick Test Over a 14-Day Dosing Period

Day of StudyThis compound ED50 (mg/kg, s.c.) with 95% Confidence IntervalFold-Change from Day 1
Day 110.5 (8.7 - 12.3)1.0
Day 725.2 (21.4 - 29.0)2.4
Day 1448.9 (42.1 - 55.7)4.7

This table illustrates a hypothetical rightward shift in the dose-response curve, indicating the development of tolerance.

Table 2: Hypothetical Cross-Tolerance Assessment Between this compound and Morphine in Rats

Treatment GroupTest DrugED50 (mg/kg, s.c.) with 95% Confidence Interval
Saline Pre-treatmentMorphine2.5 (1.9 - 3.1)
Chronic this compound Pre-treatmentMorphine2.8 (2.2 - 3.4)
Saline Pre-treatmentThis compound10.5 (8.7 - 12.3)
Chronic Morphine Pre-treatmentThis compound11.2 (9.1 - 13.3)

This table demonstrates a lack of significant cross-tolerance, as the ED50 for morphine is not substantially increased in this compound-tolerant animals, and vice-versa.

Experimental Protocols

1. Acetic Acid-Induced Writhing Test (Mouse)

  • Purpose: To assess visceral pain and the efficacy of peripherally and centrally acting analgesics.

  • Procedure:

    • Administer this compound or vehicle control to mice (typically via subcutaneous or intraperitoneal injection).

    • After a predetermined pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • Five minutes after the acetic acid injection, begin counting the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 5-10 minute period.

    • Analgesia is quantified as a percentage reduction in the number of writhes compared to the vehicle-treated group.

2. Tail-Flick Test (Rat)

  • Purpose: To measure the latency of a spinal reflex to a thermal stimulus, indicative of analgesic effect.

  • Procedure:

    • Gently restrain the rat, allowing the tail to be exposed.

    • Focus a beam of radiant heat onto a specific point on the ventral surface of the tail.

    • A timer automatically starts with the heat source and stops when the rat flicks its tail out of the beam.

    • Record the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Administer this compound or vehicle control.

    • Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

    • For chronic studies, repeat this procedure at regular intervals (e.g., daily) before and after the daily dose of this compound.

3. Hot Plate Test (Rat/Mouse)

  • Purpose: To assess the response to a thermal stimulus, involving supraspinal pathways.

  • Procedure:

    • Place the animal on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Start a timer and observe the animal for signs of nociception, such as licking a paw or jumping.

    • Record the latency to the first response. A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.

    • Establish a baseline latency before drug administration.

    • Administer this compound or vehicle control.

    • Measure the response latency at set intervals post-administration.

    • In chronic tolerance studies, this test is performed repeatedly over the course of the drug administration period.

Visualizations

G cluster_0 Experimental Workflow for Tolerance Assessment start Start: Naive Animals baseline Baseline Analgesic Testing (e.g., Tail-Flick Test) start->baseline chronic_dosing Chronic this compound Administration (e.g., Daily for 14 days) baseline->chronic_dosing periodic_testing Periodic Analgesic Testing (e.g., Day 7 and Day 14) chronic_dosing->periodic_testing data_analysis Data Analysis: Compare ED50 or Response Latency Over Time periodic_testing->data_analysis end End: Tolerance Quantified data_analysis->end

Caption: Workflow for assessing this compound tolerance.

G cluster_1 Molecular Pathway of KOR Agonist-Induced Tolerance This compound This compound (Chronic Administration) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates GRK G Protein-Coupled Receptor Kinase (GRK) KOR->GRK Activates P_KOR Phosphorylated KOR GRK->P_KOR Phosphorylates KOR Beta_Arrestin β-Arrestin Recruitment P_KOR->Beta_Arrestin Promotes Binding Uncoupling Uncoupling from G-Protein Beta_Arrestin->Uncoupling Internalization Receptor Internalization (Endocytosis) Beta_Arrestin->Internalization Tolerance Tolerance Development (Reduced Analgesic Effect) Uncoupling->Tolerance Internalization->Tolerance

Caption: KOR desensitization pathway in tolerance.

Caption: Troubleshooting diminished this compound effect.

References

Eptazocine Stability and Storage: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of eptazocine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and purity for research applications. Based on available data, the following conditions are recommended:

FormStorage TemperatureDurationNotes
Powder (hydrobromide salt) -2°CUp to 3 years[1]Protect from light and moisture.
In Solvent -80°CUp to 2 years[1]Use a suitable anhydrous solvent and store in airtight containers.
General Laboratory Use Room TemperatureShort-termFor immediate use in experiments, can be stored at room temperature.

It is imperative to handle this compound, an opioid analgesic, with appropriate security measures to prevent misuse. Store in a locked cabinet or other secure location.[2][3][4]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures are susceptible to degradation under certain conditions. Forced degradation studies are necessary to identify the likely degradation products and pathways.[5][6] Potential degradation pathways may include:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions.[7]

  • Oxidation: The phenolic hydroxyl group and the tertiary amine in the this compound structure may be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the preferred technique for assessing the stability of this compound.[8][9] Such a method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in chromatogram Sample degradation- Review storage conditions. - Prepare fresh samples. - Perform a forced degradation study to identify potential degradation products.
Loss of potency in bioassays Chemical instability of the compound- Verify the age and storage conditions of the this compound stock. - Prepare fresh solutions from a new batch of the compound. - Assess the stability of this compound in the specific assay buffer and conditions.
Variability in experimental results Inconsistent sample handling or storage- Ensure all researchers are following standardized protocols for sample preparation and storage. - Aliquot stock solutions to minimize freeze-thaw cycles.
Discoloration of the this compound powder or solution Oxidation or other degradation- Discard the sample. - Ensure the compound is stored under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound (Hypothetical Example)

This is a hypothetical HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 7.0) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Eptazocine_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photodegradation This compound->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Environmental Factors cluster_outcome Potential Outcomes cluster_mitigation Mitigation Strategies Temp Temperature Degradation This compound Degradation Temp->Degradation Light Light Light->Degradation pH pH pH->Degradation Oxygen Oxygen/Oxidizing Agents Oxygen->Degradation Loss Loss of Potency Degradation->Loss Impurities Formation of Impurities Degradation->Impurities Storage Controlled Storage Storage->Degradation Handling Proper Handling Handling->Degradation Monitoring Regular Stability Testing Monitoring->Loss Monitoring->Impurities

Caption: Factors influencing this compound stability and mitigation.

References

Technical Support Center: Eptazocine and Naloxone Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reversal of eptazocine's effects by naloxone (B1662785), particularly in the context of overdose.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mixed agonist-antagonist opioid analgesic. It primarily acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[1] Its analgesic effects are largely attributed to its agonist activity at kappa-opioid receptors.

Q2: Can naloxone reverse the effects of an this compound overdose?

A2: Yes, naloxone, a non-selective opioid antagonist, can antagonize the effects of this compound.[2] Studies in animal models have demonstrated that naloxone can completely reverse the analgesic effects of this compound.[2] In cases of overdose on partial agonists or mixed agonists/antagonists like this compound, higher or repeated doses of naloxone may be necessary for complete reversal.[3]

Q3: What are the typical signs of an this compound overdose?

A3: While this compound is a mixed agonist-antagonist, an overdose can still lead to central nervous system and respiratory depression, though this may be less severe than with pure mu-opioid agonists. Other potential symptoms of an overdose of a pentazocine-like drug include seizures, hypertension, dysphoria, hallucinations, and agitation.[4][5][6]

Q4: What are the potential side effects of administering naloxone to reverse this compound's effects?

A4: The administration of naloxone can precipitate an acute withdrawal syndrome in individuals with opioid dependence.[7] Common adverse events associated with naloxone administration for opioid overdose reversal include gastrointestinal disorders, aggressiveness, tachycardia, shivering, sweating, and tremor.[8] In patients receiving pentazocine (B1679294) and naloxone, serious side effects can include respiratory depression, severe constipation, confusion, and hallucinations.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Incomplete reversal of this compound's effects with a standard naloxone dose. This compound's mixed agonist-antagonist profile, particularly its kappa-agonist activity, may require higher doses of naloxone for full antagonism compared to pure mu-agonists.[3]Administer higher or repeated doses of naloxone and continue to monitor the subject's respiratory status and other vital signs.[3] In a clinical setting, an intravenous naloxone drip may be considered.[3]
Observation of unexpected behavioral side effects after naloxone administration. These may be symptoms of precipitated withdrawal, especially if the subject has a history of opioid exposure.[7] Alternatively, they could be related to the complex pharmacology of this compound.Monitor the subject closely for signs of withdrawal. Provide supportive care as needed. Consider the possibility of non-opioid related effects of this compound.
Variability in analgesic response to this compound in experimental animals. Factors such as the specific analgesic test being used can influence the apparent efficacy of this compound and its reversal by naloxone. For instance, the analgesic effect of this compound in the acetic acid-induced writhing test in mice was not antagonized by 1.0 mg/kg of naloxone.[2]Use a battery of analgesic tests (e.g., hot plate, tail-flick) to get a comprehensive profile of this compound's effects. Be aware of the limitations of each testing paradigm.
Difficulty in establishing a clear dose-response relationship for naloxone antagonism. The complex interaction between a mixed agonist-antagonist and a non-selective antagonist can lead to non-linear dose-response curves.A thorough dose-ranging study for both this compound and naloxone is recommended. Utilize Schild analysis to determine the pA2 value, which can provide a quantitative measure of antagonist potency.[2]

Quantitative Data

Table 1: Naloxone Doses for Reversal of this compound-Induced Analgesia in Animal Models

Animal ModelAnalgesic TestThis compound DoseNaloxone Dose (s.c.)OutcomeReference
MiceHot Plate MethodNot Specified0.5 mg/kgComplete antagonism[2]
MicePressure MethodNot Specified0.5 mg/kgComplete antagonism[2]
RatsTail-Flick MethodNot Specified0.5 mg/kgComplete antagonism[2]
MiceAcetic Acid-Induced WrithingNot Specified1.0 mg/kgNo antagonism[2]

Table 2: In Vitro Binding Data

LigandPreparationParameterValueReference
This compoundRat brain synaptic membraneIC50 against [3H]-naloxone binding7.83 +/- 1.57 µM[9]

Experimental Protocols

Hot Plate Test for Thermal Analgesia

This protocol is used to assess the response to a thermal pain stimulus.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical restrainer.

  • Timer.

Procedure:

  • Pre-heat the hot plate to a constant temperature, typically between 52-55°C.[10]

  • Gently place the animal (e.g., mouse) onto the hot plate and immediately start the timer.[10] A clear restrainer is placed around the animal to keep it on the heated surface.[1]

  • Observe the animal for nocifensive behaviors, which include hind paw licking or jumping.[10]

  • The latency is the time from placement on the hot plate until the first sign of a nocifensive response.[11]

  • Immediately remove the animal from the hot plate once a response is observed to prevent tissue damage.[10]

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent injury to animals that do not respond.[12]

  • To test for naloxone reversal, administer this compound, followed by naloxone at a specified interval. Then, perform the hot plate test at peak effect times.

Tail-Flick Test for Thermal Analgesia

This protocol measures a spinal reflex to a thermal stimulus.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainer.

  • Timer.

Procedure:

  • Gently restrain the animal (e.g., rat) with its tail exposed.

  • Focus the radiant heat source on a specific portion of the tail (e.g., 2-3 cm from the tip).[13]

  • Activate the heat source and start the timer simultaneously.[14]

  • The latency is the time it takes for the animal to flick its tail away from the heat source.[14] The timer stops automatically when the tail moves.

  • A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[13]

  • Administer this compound and, subsequently, naloxone to assess the antagonistic effect on the tail-flick latency.

Visualizations

eptazocine_naloxone_interaction cluster_receptors Opioid Receptors cluster_drugs Administered Drugs cluster_effects Physiological Effects mu Mu-Opioid Receptor mu_antagonism Mu-Antagonism Effects mu->mu_antagonism kappa Kappa-Opioid Receptor analgesia Analgesia kappa->analgesia Leads to This compound This compound This compound->mu Antagonist This compound->kappa Agonist naloxone Naloxone naloxone->mu Antagonist naloxone->kappa Antagonist naloxone->analgesia Blocks no_analgesia Analgesia Blocked

Caption: Logical relationship of this compound and Naloxone at opioid receptors.

kappa_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound (Agonist) This compound->KOR Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling pathway of this compound at the Kappa-Opioid Receptor.

experimental_workflow cluster_groups Experimental Groups start Start animal_prep Animal Acclimatization (e.g., Mice or Rats) start->animal_prep baseline Baseline Analgesia Measurement (e.g., Hot Plate or Tail-Flick Test) animal_prep->baseline drug_admin Drug Administration baseline->drug_admin group1 Vehicle Control drug_admin->group1 group2 This compound drug_admin->group2 group3 This compound + Naloxone drug_admin->group3 group4 Naloxone Only drug_admin->group4 analgesia_test Post-Treatment Analgesia Measurement group1->analgesia_test group2->analgesia_test group3->analgesia_test group4->analgesia_test data_analysis Data Analysis (e.g., Compare latencies, Dose-response curve) analgesia_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing Naloxone's reversal of this compound's effects.

References

Refining Eptazocine administration for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for eptazocine administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in preclinical studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: We are observing high variability in the analgesic effect of this compound between subjects in our hot-plate test. What could be the cause?

A1: High variability in analgesic response is a common challenge in opioid research.[1][2][3] Several factors could be contributing to this inconsistency:

  • Genetic Variation: Individual differences in the expression and function of opioid receptors (mu and kappa) and metabolizing enzymes (like the CYP450 family) can significantly alter an animal's response to this compound.[1]

  • Animal Handling and Stress: Stress from handling, injection, or an unfamiliar environment can induce a physiological stress response, potentially leading to stress-induced hyperalgesia and altered baseline pain thresholds.

  • Inconsistent Drug Administration: Variability in injection volume, speed, or site (for subcutaneous or intraperitoneal injections) can lead to differences in drug absorption and bioavailability.

  • Hot-Plate Apparatus Calibration: Ensure your hot-plate apparatus is properly calibrated and maintaining a consistent temperature. Fluctuations in plate temperature will directly impact paw withdrawal latencies.[4]

  • Environmental Factors: Changes in room temperature, lighting, or noise levels can affect animal behavior and pain perception.

Troubleshooting Steps:

  • Standardize Acclimation: Ensure all animals have a sufficient and consistent acclimation period to the testing room and equipment.

  • Refine Injection Technique: All researchers administering the drug should use a standardized injection technique.

  • Verify Equipment Function: Regularly check the calibration and surface temperature of your hot plate with an independent thermometer.[5][6][7]

  • Control Environmental Variables: Maintain a consistent environment (temperature, humidity, light, and sound) for all testing sessions.

  • Consider Animal Strain: Be aware that different strains of mice or rats can exhibit varied responses to opioids.

Q2: Our this compound solution appears to precipitate upon dilution for in vivo administration. How can we improve its solubility?

A2: this compound hydrobromide has limited aqueous solubility.[8] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous vehicle like saline, the drug can precipitate out.

Troubleshooting Steps:

  • Optimize Vehicle Composition: For in vivo studies, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it in a vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) or cyclodextrin.[9] Always ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid toxicity.

  • Use of Co-solvents: A combination of solvents can be used. For example, a mixture of DMSO and corn oil can be effective.[9]

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle with a biocompatible buffer might improve solubility.

  • Prepare Fresh Solutions: It is recommended to prepare and use solutions on the same day.[10] If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials at -20°C for up to a month.[10]

  • Gentle Warming and Sonication: Gentle warming or sonication of the solution during preparation can help dissolve the compound, but be cautious of potential degradation with excessive heat.

Q3: We are not observing a clear dose-response relationship in our tail-flick assay with this compound. What could be the issue?

A3: A lack of a clear dose-response relationship can be frustrating. Here are some potential causes and solutions:

  • Inappropriate Dose Range: The selected dose range may be too narrow or on the plateau of the dose-response curve. This compound has been shown to produce a dose-dependent analgesic effect in rats at doses of 2.5, 5, and 10 mg/kg (intravenous).[11]

  • "Ceiling Effect": As a mixed agonist-antagonist, this compound can exhibit a ceiling effect, where increasing the dose beyond a certain point does not produce a greater analgesic effect.

  • Assay Sensitivity: The tail-flick test is primarily a measure of spinal reflexes and may not be as sensitive to the supraspinal analgesic effects of this compound compared to the hot-plate test.[12]

  • Timing of Measurement: The peak analgesic effect of this compound may not align with your measurement time points. It's crucial to perform a time-course study to determine the time of peak effect after administration.

Troubleshooting Steps:

  • Broaden Dose Range: Test a wider range of doses, including lower and higher concentrations, to capture the full dose-response curve.

  • Conduct a Time-Course Study: Administer a single, effective dose of this compound and measure the analgesic response at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes) to identify the peak effect time.

  • Optimize Assay Parameters: Ensure the intensity of the heat source in your tail-flick apparatus is set to elicit a baseline latency of 2-4 seconds.[13] A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.[13][14]

  • Consider an Alternative Assay: If the tail-flick test continues to yield inconsistent results, consider using a different analgesic assay, such as the hot-plate test or the acetic acid-induced writhing test, which may be more sensitive to this compound's mechanism of action.[12]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a mixed opioid agonist-antagonist.[15] It primarily acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[15] Its analgesic effects are largely attributed to its agonist activity at KORs.[16]

Q: What are the expected side effects of this compound in animal models?

A: In mice, this compound can cause a dose-dependent increase in spontaneous locomotor activity at higher doses (20, 40, and 80 mg/kg), which is contrary to the decrease seen with pentazocine.[17] At lower doses, it may produce sedation.[17] In rats, high doses can lead to ataxia.[17] this compound has also been shown to cause a short-lasting respiratory depression in anesthetized dogs, though less potent than that of pentazocine.

Q: What is a suitable vehicle for administering this compound to mice?

A: For subcutaneous or intraperitoneal injection in mice, this compound hydrobromide can be dissolved in sterile water or saline.[18] If solubility is an issue, a stock solution can be prepared in DMSO and then diluted in a suitable vehicle such as saline or a solution containing a solubilizing agent like PEG 400 or cyclodextrin. It is crucial to keep the final DMSO concentration low to avoid toxicity. A vehicle control group should always be included in the experiment.

Q: How should this compound be stored?

A: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[10] Stock solutions in DMSO should be stored in tightly sealed vials at -80°C for up to 6 months, or at 4°C for up to 2 weeks.[10] It is recommended to prepare and use diluted solutions for injection on the same day.[10]

Data Summary

Table 1: In Vivo Analgesic Activity of this compound in Rodents
Animal ModelAnalgesic TestRoute of AdministrationEffective Dose RangeNotes
MouseAcetic Acid-Induced WrithingSubcutaneous (s.c.)Not specified, but effectiveThe analgesic effect in this test was not antagonized by 1.0 mg/kg naloxone (B1662785) (s.c.).
MouseHot Plate TestSubcutaneous (s.c.)Not specified, but effectiveThe analgesic effect was completely antagonized by 0.5 mg/kg naloxone (s.c.).
MouseHypoxia-Anoxia SurvivalIntravenous (i.v.)1 - 10 mg/kgProlonged survival time in a dose-dependent manner.
RatTail-Flick TestSubcutaneous (s.c.)Not specified, but effectiveThe analgesic effect was completely antagonized by 0.5 mg/kg naloxone (s.c.).
RatCerebral IschemiaNot specified3, 10 mg/kgImproved outcomes after bilateral carotid arterial occlusion.[19]

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test in Mice

This protocol is adapted from standard procedures for evaluating peripheral analgesia.[20][21][22]

  • Animals: Male albino mice (20-30 g) are used.

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Grouping: Divide the mice into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., morphine at 5 mg/kg, s.c.), and test groups receiving different doses of this compound.

  • Drug Administration: Administer this compound or the control substance subcutaneously or intraperitoneally 30 minutes before the injection of acetic acid.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally.[23]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated as: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Protocol 2: Hot-Plate Test in Mice

This protocol is a standard method for assessing central analgesia.[12][24]

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52 ± 0.2°C).[23]

  • Animals: Male mice (20-30 g) are used.

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour. A brief, non-drug exposure to the hot plate on a preceding day can reduce stress-related variability.

  • Baseline Latency: Gently place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control subcutaneously.

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and record the new latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

Gprotein_BetaArrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Binding G_protein Gαi/o & Gβγ KOR->G_protein Activation GRK GRK KOR->GRK Activation by Agonist AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia P_KOR Phosphorylated KOR GRK->P_KOR Phosphorylation Beta_Arrestin β-Arrestin P_KOR->Beta_Arrestin Recruitment MAPK MAPK Activation Beta_Arrestin->MAPK Side_Effects Dysphoria, Sedation MAPK->Side_Effects

Caption: this compound's dual signaling at the Kappa-Opioid Receptor.

Experimental Workflow for Analgesic Testing

Analgesic_Testing_Workflow Start Start Animal_Acclimation Animal Acclimation (≥ 1 hour) Start->Animal_Acclimation Baseline_Measurement Baseline Pain Threshold Measurement (e.g., Hot-Plate Latency) Animal_Acclimation->Baseline_Measurement Grouping Randomize into Groups (Vehicle, this compound Doses) Baseline_Measurement->Grouping Drug_Admin Drug Administration (e.g., s.c. injection) Grouping->Drug_Admin Time_Lapse Waiting Period (e.g., 30 minutes) Drug_Admin->Time_Lapse Post_Drug_Measurement Post-Drug Pain Threshold Measurement Time_Lapse->Post_Drug_Measurement Data_Analysis Data Analysis (%MPE, Statistical Tests) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vivo analgesic assays.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Analgesic Results Observed Check_Drug_Prep Review Drug Preparation - Solubility? - Freshly Made? - Correct Concentration? Inconsistent_Results->Check_Drug_Prep Check_Procedure Review Experimental Procedure - Consistent Handling? - Standardized Injection? Inconsistent_Results->Check_Procedure Check_Equipment Verify Equipment - Calibrated? - Stable Temperature? Inconsistent_Results->Check_Equipment Check_Animals Evaluate Animal Factors - Strain? - Health Status? - Stress Levels? Inconsistent_Results->Check_Animals Revise_Prep Revise Vehicle & Preparation Protocol Check_Drug_Prep->Revise_Prep Issue Found Standardize_Handling Standardize Handling & Injection Technique Check_Procedure->Standardize_Handling Issue Found Recalibrate_Repair Recalibrate or Repair/ Replace Equipment Check_Equipment->Recalibrate_Repair Issue Found Refine_Selection Refine Animal Selection & Acclimation Check_Animals->Refine_Selection Issue Found

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Eptazocine Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the opioid analgesic Eptazocine. The information provided is based on general principles of pharmacology and toxicology for injectable drugs, as specific data on this compound injection site reactions are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic opioid analgesic that functions as a mixed agonist-antagonist.[1] It primarily acts as a kappa (κ)-opioid receptor agonist and a mu (μ)-opioid receptor antagonist.[1][2] This mechanism of action provides pain relief while potentially reducing some of the side effects associated with pure μ-opioid agonists.[3]

Q2: Are injection site reactions common with this compound?

Currently, there is a lack of specific published data detailing the incidence and prevalence of injection site reactions (ISRs) for this compound. However, as with any parenterally administered drug, there is a potential for local reactions at the injection site. For a related benzomorphan (B1203429) derivative, pentazocine (B1679294), skin and tissue damage at the injection site has been reported.[4][5] Therefore, researchers should be vigilant in monitoring for ISRs during preclinical and clinical studies.

Q3: What types of injection site reactions might be observed?

While specific data for this compound is unavailable, general types of injection site reactions that can occur with injectable drugs include:

  • Pain or tenderness at the injection site

  • Redness (erythema)

  • Swelling (edema)

  • Itching (pruritus)

  • Bruising or hematoma

  • Formation of a hardened area (induration)

  • Abscess or infection

  • Skin discoloration

  • Tissue necrosis (in severe cases)

Q4: What are the potential causes of injection site reactions?

Injection site reactions can be caused by a variety of factors, including:

  • The drug substance itself: The physicochemical properties of this compound could potentially cause local irritation.

  • Formulation excipients: Components of the injection formulation, such as solvents, buffers, and preservatives, can contribute to local intolerance.[6]

  • Physical trauma from the injection: The needle insertion and the volume of the injected liquid can cause temporary tissue irritation.[7][8]

  • Immunological reactions: The immune system can react to the drug or other components of the formulation, leading to an inflammatory response.[9]

  • Improper injection technique: Incorrect administration can increase the risk of local adverse effects.[6]

Troubleshooting Guide for Unexpected Injection Site Reactions

If you encounter an unexpected injection site reaction during your experiments with this compound, the following steps can help you investigate and manage the issue.

Step 1: Immediate Assessment and Documentation

  • Observe and document: Carefully record the characteristics of the reaction, including its size, color, and any signs of swelling or pain.

  • Photography: Take high-quality photographs of the injection site at regular intervals to track its progression.

  • Animal welfare: In preclinical studies, ensure the welfare of the animal and provide supportive care as needed.

Step 2: Preliminary Investigation

  • Review injection technique: Verify that the injection was administered correctly according to the protocol (e.g., correct route, needle size, and injection volume).

  • Check the formulation: Ensure the this compound formulation was prepared correctly and is free from precipitation or contamination.

  • Examine control groups: Compare the reaction to what is observed in the vehicle control group to differentiate between a reaction to the drug and a reaction to the formulation vehicle.

Step 3: In-depth Analysis

  • Histopathology: If the reaction is significant, consider collecting skin biopsies from the injection site for histopathological examination to assess the nature and extent of the tissue response.[10][11][12]

  • Cytokine analysis: Analysis of cytokine levels in skin biopsies can provide insights into the inflammatory pathways involved.[13][14][15][16][17]

Step 4: Mitigation Strategies

  • Formulation optimization: If the reaction is attributed to the formulation, consider modifying the excipients, adjusting the pH, or altering the concentration of this compound.

  • Refine injection technique: Ensure proper training on injection techniques to minimize tissue trauma.

  • Dose adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect with reduced local intolerance.

Data on Common Injection Site Reactions (General)

Since quantitative data for this compound is not available, the following table summarizes common types of injection site reactions observed with injectable drugs in general.

Reaction TypeDescriptionPotential Causes
Erythema Redness of the skin.Local inflammation, vasodilation.
Edema Swelling due to fluid accumulation.Increased vascular permeability.
Pain Discomfort at the injection site.Nerve ending stimulation by the drug or inflammatory mediators.
Pruritus Itching sensation.Histamine release or other inflammatory mediators.
Induration Hardening of the tissue.Cellular infiltration and fibrin (B1330869) deposition.
Hematoma Bruising due to bleeding under the skin.Blood vessel damage during injection.

Experimental Protocols

Protocol 1: Assessment of Local Tolerance in a Rodent Model

Objective: To evaluate the local tolerance of a new this compound formulation following subcutaneous or intramuscular injection in rats or mice.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Groups:

    • Group 1: this compound formulation.

    • Group 2: Vehicle control.

    • Group 3: Saline control.

  • Administration: Administer a single injection of the test article via the intended clinical route (e.g., subcutaneous or intramuscular).

  • Observation:

    • Macroscopic evaluation: Observe the injection sites at regular intervals (e.g., 24, 48, and 72 hours post-injection) for signs of erythema, edema, and any other abnormalities. Score the reactions using a standardized scale (e.g., Draize scale).

    • Microscopic evaluation: At the end of the observation period, euthanize the animals and collect the injection sites for histopathological examination.[10][11][12]

  • Analysis: Compare the macroscopic and microscopic findings between the this compound-treated group and the control groups to assess the local tolerability of the formulation.

Protocol 2: Cytokine Profiling of Injection Site Reactions

Objective: To characterize the inflammatory response at the injection site by measuring cytokine levels.

Methodology:

  • Sample Collection: Following the observation of a significant injection site reaction in an animal model, collect skin biopsies from the affected area and from a contralateral, untreated site to serve as a control.

  • Tissue Processing: Homogenize the skin biopsies to extract proteins.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex or ELISA) to quantify the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).[14][16]

  • Data Analysis: Compare the cytokine profiles from the injection site with those from the control site to identify the specific inflammatory mediators involved in the reaction.

Visualizations

G cluster_0 Initiation Phase cluster_1 Cellular Response cluster_2 Inflammatory Cascade cluster_3 Clinical Manifestation Injection This compound Injection Trauma Tissue Trauma Injection->Trauma Drug Drug/Excipient Exposure Injection->Drug MastCells Mast Cell Degranulation Trauma->MastCells Drug->MastCells ImmuneCells Immune Cell Infiltration (Neutrophils, Macrophages) Drug->ImmuneCells Mediators Release of Inflammatory Mediators (Histamine, Cytokines, Prostaglandins) MastCells->Mediators ImmuneCells->Mediators Vasodilation Vasodilation & Permeability Mediators->Vasodilation Symptoms Redness, Swelling, Pain Vasodilation->Symptoms G Start Unexpected ISR Observed Doc Document & Photograph Reaction Start->Doc Vet Veterinary Assessment & Supportive Care Doc->Vet Review Review Protocol: - Injection Technique - Formulation Prep - Dosing Vet->Review Compare Compare with Control Groups Review->Compare Decision1 Reaction in Controls? Compare->Decision1 InvestigateVehicle Investigate Vehicle/Excipients Decision1->InvestigateVehicle Yes InvestigateDrug Investigate this compound - Concentration - Physicochemical Properties Decision1->InvestigateDrug No Histology Consider Histopathology InvestigateVehicle->Histology InvestigateDrug->Histology Cytokines Consider Cytokine Analysis Histology->Cytokines Mitigate Develop Mitigation Strategy: - Reformulate - Adjust Dose - Refine Technique Cytokines->Mitigate G Formulation Prepare this compound Formulation & Vehicle Control AnimalGrouping Randomize Animals into Groups (this compound, Vehicle, Saline) Formulation->AnimalGrouping Dosing Administer Single Injection (e.g., Subcutaneous) AnimalGrouping->Dosing Macro Macroscopic Observation (24, 48, 72h) - Score Erythema & Edema Dosing->Macro Necropsy Necropsy & Tissue Collection Macro->Necropsy Histo Histopathological Evaluation of Injection Sites Necropsy->Histo Analysis Data Analysis & Comparison Histo->Analysis Report Report Findings on Local Tolerability Analysis->Report

References

Technical Support Center: Optimizing Eptazocine Concentration for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing eptazocine concentrations in receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to experimental protocols involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an opioid analgesic that functions as a mixed κ-opioid receptor (KOR) agonist and µ-opioid receptor (MOR) antagonist.[1] Its analgesic effects are believed to be mediated through its interaction with opioid receptors.[2]

Q2: What is a typical starting concentration range for this compound in in vitro receptor binding assays?

A2: A definitive starting concentration for this compound is dependent on the specific assay conditions, including the receptor subtype being investigated and the radioligand being used. However, based on its reported IC50 value, a reasonable starting point for competitive binding assays would be in the low micromolar (µM) range, with serial dilutions covering several orders of magnitude (e.g., 0.01 µM to 100 µM) to generate a complete inhibition curve.[2]

Q3: How do I determine the optimal this compound concentration for my specific experiment?

A3: The optimal concentration of this compound should be determined empirically through a dose-response experiment. This involves testing a range of this compound concentrations and measuring the displacement of a specific radioligand. The resulting data can be used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). For antagonists, it's often recommended to use an agonist concentration around its EC80 to provide a clear window for observing antagonism.[3]

Q4: Where can I find binding affinity data for this compound and related compounds?

A4: Binding affinity data, such as IC50 and Kᵢ values, can be found in the scientific literature. We have compiled some of this data in the tables below for your convenience.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and the related mixed agonist-antagonist pentazocine (B1679294) for various opioid receptors.

Table 1: this compound Binding Affinity

Receptor TargetRadioligandTissue/Cell SourceAssay TypeIC₅₀ (µM)Reference
Opioid Receptors[³H]-NaloxoneRat brain synaptic membraneCompetitive7.83 ± 1.57[2]

Table 2: (-)-Pentazocine Binding Affinities (Kᵢ)

ReceptorKᵢ (nM)ReceptorKᵢ (nM)
κ (Kappa)7.6δ (Delta)62
µ (Mu)3.2

Data for (-)-pentazocine, a compound with a similar mixed agonist-antagonist profile.[4]

Troubleshooting Guide

This guide addresses common issues encountered during receptor binding assays with this compound.

Q5: I am observing high non-specific binding in my assay. What could be the cause and how can I fix it?

A5: High non-specific binding (NSB) can obscure the specific binding signal. Common causes and solutions include:

  • Radioligand Concentration Too High: Use a radioligand concentration at or below its dissociation constant (Kd).

  • Insufficient Washing: Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[3]

  • Binding to Filters: Pre-soak glass fiber filters in a solution like 0.33% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands.[3]

  • Hydrophobic Interactions: Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer to block non-specific binding sites.

Troubleshooting workflow for high non-specific binding.

Q6: My results are inconsistent between experiments. What could be the reason?

A6: Inconsistent results can arise from several factors:

  • Reagent Variability: Ensure that all stock solutions are prepared fresh and that reagents have not degraded. Avoid multiple freeze-thaw cycles of stock solutions.[3]

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.

  • Inconsistent Incubation Times: Maintain consistent incubation times for all experiments, especially the pre-incubation period for the antagonist.[3]

  • Cell Health and Receptor Expression: Ensure that the cells used are healthy and have a consistent level of receptor expression. Low receptor density can lead to a small signal window.[3]

Q7: How does the mixed agonist/antagonist profile of this compound affect my binding assay?

A7: this compound's dual activity can present unique challenges. As a κ-agonist and µ-antagonist, its binding characteristics can be influenced by the presence of other ligands and the specific receptor subtype being studied. When studying its antagonist activity at the µ-opioid receptor, it is crucial to use an appropriate concentration of a µ-agonist to stimulate the receptor. An agonist concentration that is too high can overwhelm the competitive antagonism by this compound.[3]

Experimental Protocols

The following are generalized protocols for radioligand binding assays that can be adapted for use with this compound.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to displace a known radioligand from its target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]-Naloxone for µ-opioid receptors, [³H]-Ethylketocyclazocine for κ-opioid receptors).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).

  • 96-well filter plates (e.g., GF/B or GF/C, pre-soaked in 0.33% PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a wide range to generate a full inhibition curve.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-Specific Binding: Assay buffer, radioligand, a high concentration of non-specific control, and membrane preparation.

    • Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Serial Dilutions of this compound Add_Components Add Radioligand, Membranes, and this compound to Wells Prep_Reagents->Add_Components Prep_Plates Prepare 96-well Filter Plates Filter_Wash Filter and Wash to Separate Bound and Free Ligand Prep_Plates->Filter_Wash Incubate Incubate to Reach Equilibrium Add_Components->Incubate Incubate->Filter_Wash Count Add Scintillation Fluid and Count Radioactivity Filter_Wash->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_Curve Plot Inhibition Curve Calculate_SB->Plot_Curve Determine_IC50_Ki Determine IC50 and Calculate Ki Plot_Curve->Determine_IC50_Ki

Workflow for a competitive radioligand binding assay.
Saturation Radioligand Binding Assay

This protocol is used to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of a radioligand.

Materials:

  • Same as for the competitive binding assay, but without the unlabeled competitor (this compound).

Procedure:

  • Prepare Radioligand Dilutions: Prepare serial dilutions of the radioligand in assay buffer. The concentrations should typically range from 0.1 x Kd to 10 x Kd.

  • Assay Setup: In a 96-well plate, set up two sets of wells in triplicate:

    • Total Binding: Add assay buffer, varying concentrations of the radioligand, and the membrane preparation.

    • Non-Specific Binding: Add assay buffer, varying concentrations of the radioligand, a high concentration of a non-specific control, and the membrane preparation.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the competitive binding assay protocol.

  • Data Analysis: Calculate the specific binding for each radioligand concentration. Plot the specific binding against the radioligand concentration. The data can then be fitted to a one-site binding hyperbola to determine the Kd and Bmax.

Signaling Pathways

This compound's dual action as a κ-opioid receptor agonist and a µ-opioid receptor antagonist means it interacts with distinct signaling pathways for each receptor.

Kappa-Opioid Receptor (KOR) Agonist Signaling

As a KOR agonist, this compound is expected to activate the Gi/Go protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a decrease in neuronal excitability.

KOR_Agonist_Signaling This compound This compound (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/Go Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Modulation of K+ and Ca2+ Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability

Simplified signaling pathway for KOR agonism.
Mu-Opioid Receptor (MOR) Antagonist Action

As a MOR antagonist, this compound binds to the µ-opioid receptor but does not activate the downstream signaling cascade. Instead, it blocks the binding of endogenous or exogenous MOR agonists, thereby preventing the activation of the Gi/Go pathway that would normally be initiated by an agonist.

MOR_Antagonist_Action This compound This compound (Antagonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to and blocks MOR_Agonist MOR Agonist (e.g., Endorphin) MOR_Agonist->MOR Binding blocked G_protein Gi/Go Protein MOR->G_protein No Activation Signaling_Cascade Downstream Signaling Cascade (e.g., ↓ cAMP) G_protein->Signaling_Cascade No Activation No_Effect No Cellular Effect Signaling_Cascade->No_Effect

Mechanism of action for MOR antagonism.

References

How to control for Eptazocine's ceiling effect in dose-response studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering the ceiling effect of Eptazocine in dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is the "ceiling effect" observed with this compound?

A1: The ceiling effect in pharmacology refers to the phenomenon where increasing the dose of a drug beyond a certain point does not produce a further increase in its therapeutic effect.[1][2] For this compound, an opioid analgesic, this means that after a certain dosage, administering more of the drug will not provide additional pain relief and may only increase the severity of side effects.[1] This is a characteristic of mixed agonist-antagonist opioids.[1]

Q2: What is the pharmacological mechanism behind this compound's ceiling effect?

A2: this compound's ceiling effect is a result of its unique mechanism of action. It functions as a mixed agonist-antagonist, primarily acting as a κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) antagonist.[3][4]

  • Agonist Action at κ-receptors: Activation of KORs contributes to analgesia.[5][6]

  • Antagonist Action at μ-receptors: The analgesic effects mediated by MORs are blocked by this compound.[7]

At lower doses, the KOR agonist activity dominates, leading to increased analgesia with an increased dose. However, at higher doses, the MOR antagonist activity may counteract the analgesic effects, leading to a plateau or even a decrease in the observed analgesic response, creating a bell-shaped or biphasic dose-response curve.[8] This dual action prevents the dose-response from rising linearly like a full MOR agonist (e.g., morphine).

Q3: How does this compound's receptor profile differ from other opioids?

A3: this compound is classified as an opiate agonist-antagonist.[4][7] Unlike full agonists like morphine, which primarily activate μ-opioid receptors to produce strong analgesia without a ceiling, this compound's mixed profile limits its maximum efficacy.[9] Its action is more similar to other mixed agonist-antagonists like Pentazocine, which also exhibits a ceiling effect due to its partial agonist/antagonist activity at different opioid receptors.[8][10][11]

Q4: What statistical models are appropriate for analyzing dose-response data with a ceiling effect?

A4: Standard nonlinear regression models are essential for accurately characterizing dose-response curves that exhibit a ceiling effect.[12][13] The four-parameter logistic model (sigmoidal dose-response) is commonly used. For biphasic or bell-shaped curves, more complex models may be necessary. Statistical software like R (with the 'drc' package) or GraphPad Prism can facilitate this analysis.[12][13] Key parameters to determine are the Emax (maximum effect), EC50 (potency), and the slope factor. When comparing curves (e.g., this compound alone vs. with an antagonist), statistical tests can be used to determine if these parameters differ significantly between conditions.

This compound Signaling Pathway

References

Validation & Comparative

Eptazocine vs. Morphine for Postoperative Pain Relief: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eptazocine and morphine for the management of postoperative pain, focusing on their analgesic efficacy, side effect profiles, and underlying pharmacological mechanisms. The information presented is supported by experimental data from clinical trials to aid in research and development efforts in the field of analgesia.

Executive Summary

This compound, a mixed agonist-antagonist opioid, and morphine, a pure µ-opioid agonist, are both effective in managing postoperative pain. However, their distinct receptor interaction profiles result in notable differences in their clinical performance. Evidence from clinical studies suggests that while morphine may provide slightly more potent analgesia, this compound is associated with a lower incidence of common opioid-related side effects such as nausea and sedation. This guide delves into the quantitative data from comparative studies, details the experimental protocols used to evaluate these analgesics, and visualizes their signaling pathways.

Analgesic Efficacy and Side Effect Profile: A Quantitative Comparison

A key clinical trial by Han et al. (1996) compared the use of this compound and morphine in a patient-controlled analgesia (PCA) setting for postoperative pain management following gynecological surgery. The study revealed that while both drugs provided a high degree of patient satisfaction, there were significant differences in their analgesic and side effect profiles.

ParameterThis compound GroupMorphine Groupp-value
Analgesic Efficacy
Additional Analgesics RequiredHigher RequirementLower Requirement<0.05
Patient SatisfactionVery HighVery HighNS
Adverse Effects
NauseaLower IncidenceHigher Incidence<0.05
Sedation ScoreLower ScoreHigher Score<0.05
Other Side EffectsStatistically Insignificant DifferenceStatistically Insignificant DifferenceNS
NS: Not Significant
Table 1: Comparison of Analgesic Efficacy and Side Effects of this compound and Morphine in Postoperative PCA. [1]

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and morphine influence their dosing regimens and clinical utility in the postoperative period. While specific pharmacokinetic data for this compound in a postoperative setting is limited in the readily available literature, general pharmacokinetic parameters for both drugs are outlined below.

Pharmacokinetic ParameterThis compoundMorphine
Mechanism of Action κ-opioid receptor agonist, µ-opioid receptor antagonist.[2]Primarily a µ-opioid receptor agonist, with some activity at κ and δ receptors.
Metabolism HepaticPrimarily hepatic glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).
Elimination Half-life ~2-3 hours (Pentazocine, a related compound)~2-3 hours
Clearance Data in postoperative patients is limited.Variable, influenced by factors such as age and renal function.
Active Metabolites Not well characterized in a postoperative context.Morphine-6-glucuronide (M6G) is a potent analgesic.
Table 2: Pharmacokinetic Comparison of this compound and Morphine.

Experimental Protocols

The following section details the methodology of a typical clinical trial designed to compare the efficacy and safety of two analgesics, such as this compound and morphine, for postoperative pain management using patient-controlled analgesia (PCA).

Objective: To compare the analgesic efficacy and incidence of side effects of this compound and morphine administered via an intravenous patient-controlled analgesia (IV-PCA) pump for the first 24 hours after surgery.

Study Design: A prospective, randomized, double-blind study.

Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia, expected to require parenteral analgesia postoperatively.

Exclusion Criteria: Patients with a history of opioid tolerance or substance abuse, significant renal or hepatic impairment, allergy to the study medications, or inability to understand and operate a PCA pump.

Intervention:

  • Group E (this compound): Patients receive a loading dose of this compound followed by a patient-controlled administration of this compound via a PCA pump.

  • Group M (Morphine): Patients receive a loading dose of morphine followed by a patient-controlled administration of morphine via a PCA pump.

PCA Pump Parameters:

  • Loading Dose: An initial dose of the assigned analgesic is administered in the post-anesthesia care unit (PACU) to achieve initial pain control.

  • Demand Dose: The dose of analgesic delivered each time the patient presses the PCA button.

  • Lockout Interval: A set period after each demand dose during which the pump will not deliver another dose, regardless of patient attempts. This is a critical safety feature to prevent overdose.

  • Background Infusion (Optional): Some protocols may include a continuous low-dose infusion of the analgesic in addition to the patient-controlled doses.

Outcome Measures:

  • Primary Outcome:

    • Pain Intensity: Measured at regular intervals (e.g., 1, 4, 8, 12, 24 hours postoperatively) using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).

  • Secondary Outcomes:

    • Total Analgesic Consumption: The total amount of the study drug used by each patient over the 24-hour period.

    • Requirement for Rescue Analgesia: The number of patients requiring additional analgesics not provided by the PCA pump.

    • Adverse Effects: Incidence and severity of nausea, vomiting, sedation, pruritus (itching), and respiratory depression, assessed using standardized scales.

    • Patient Satisfaction: Assessed at the end of the 24-hour study period using a satisfaction questionnaire.

Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the outcomes between the two groups. A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathways

The distinct clinical effects of this compound and morphine arise from their differential interactions with opioid receptors and the subsequent intracellular signaling cascades.

cluster_this compound This compound Signaling This compound This compound Kappa_Receptor_E κ-Opioid Receptor This compound->Kappa_Receptor_E Agonist Mu_Receptor_E_Ant μ-Opioid Receptor (Antagonist) This compound->Mu_Receptor_E_Ant Antagonist G_Protein_E Gi/o Protein Kappa_Receptor_E->G_Protein_E Sedation_Dysphoria Sedation/Dysphoria Kappa_Receptor_E->Sedation_Dysphoria Reduced_Mu_Side_Effects Reduced μ-related side effects (e.g., respiratory depression) Mu_Receptor_E_Ant->Reduced_Mu_Side_Effects Adenylyl_Cyclase_E Adenylyl Cyclase ↓ G_Protein_E->Adenylyl_Cyclase_E K_Channel_E K+ Channel ↑ G_Protein_E->K_Channel_E Ca_Channel_E Ca2+ Channel ↓ G_Protein_E->Ca_Channel_E cAMP_E cAMP ↓ Adenylyl_Cyclase_E->cAMP_E Analgesia_E Analgesia cAMP_E->Analgesia_E K_Channel_E->Analgesia_E Ca_Channel_E->Analgesia_E

Caption: Signaling pathway of this compound.

cluster_Morphine Morphine Signaling Morphine Morphine Mu_Receptor_M μ-Opioid Receptor Morphine->Mu_Receptor_M Primary Agonist Kappa_Delta_Receptors_M κ/δ-Opioid Receptors Morphine->Kappa_Delta_Receptors_M Agonist G_Protein_M Gi/o Protein Mu_Receptor_M->G_Protein_M Euphoria_M Euphoria Mu_Receptor_M->Euphoria_M Side_Effects_M Side Effects (e.g., Respiratory Depression, Nausea, Constipation) Mu_Receptor_M->Side_Effects_M Kappa_Delta_Receptors_M->G_Protein_M Adenylyl_Cyclase_M Adenylyl Cyclase ↓ G_Protein_M->Adenylyl_Cyclase_M K_Channel_M K+ Channel ↑ G_Protein_M->K_Channel_M Ca_Channel_M Ca2+ Channel ↓ G_Protein_M->Ca_Channel_M cAMP_M cAMP ↓ Adenylyl_Cyclase_M->cAMP_M Analgesia_M Analgesia cAMP_M->Analgesia_M K_Channel_M->Analgesia_M Ca_Channel_M->Analgesia_M

Caption: Signaling pathway of Morphine.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing two postoperative analgesics.

Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Morphine) Randomization->Group_B Surgery Surgery & Anesthesia Group_A->Surgery Group_B->Surgery PACU Post-Anesthesia Care Unit (PACU) Surgery->PACU PCA_Initiation PCA Pump Initiation (Loading Dose) PACU->PCA_Initiation Ward_Transfer Transfer to Ward PCA_Initiation->Ward_Transfer Data_Collection Data Collection (24 hours) - Pain Scores (VAS/NRS) - Analgesic Consumption - Adverse Effects - Patient Satisfaction Ward_Transfer->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Validating Analgesic Efficacy: A Comparative Analysis of Eptazocine Using the Tail-Flick Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of Eptazocine and other common analgesics, with a focus on validation using the tail-flick test. Experimental data, detailed protocols, and visual diagrams of signaling pathways and workflows are presented to support researchers in the field of pain management and drug discovery.

Comparative Analysis of Analgesic Effects

The tail-flick test is a standard method for assessing the efficacy of analgesics in preclinical studies. The test measures the latency of a rodent to withdraw its tail from a thermal stimulus. An increase in tail-flick latency following drug administration indicates an analgesic effect.

Analgesic AgentClassDosageAnimal ModelMean Tail-Flick Latency (% MPE)*
Pentazocine Mixed Opioid Agonist-Antagonist6 mg/kg (i.p.)Rat53.76 ± 8.36
12 mg/kg (i.p.)Rat78.86 ± 5.05
Morphine μ-Opioid Agonist1 mg/kg (i.p.)Rat91.66 ± 3.04
Aspirin NSAID100 mg/kgMouseSignificant increase from baseline
200 mg/kgMouseSignificant increase from baseline
Ibuprofen NSAID--Data not consistently demonstrating efficacy in tail-flick test

*% MPE (Maximum Possible Effect) is calculated as: ((post-drug latency – pre-drug latency) / (cut-off time – pre-drug latency)) x 100. It is important to note that the tail-flick test is less sensitive to NSAIDs compared to other analgesiometric tests.

Experimental Protocols

Tail-Flick Test Protocol

This protocol outlines the standardized procedure for conducting the tail-flick test to assess the analgesic properties of a test compound.

Objective: To measure the spinal analgesic efficacy of a compound by quantifying the latency of a rodent's tail withdrawal from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesiometer with a radiant heat source

  • Animal restrainers (e.g., acrylic tubes)

  • Test animals (rats or mice)

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Morphine)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate the animals to the testing room and restrainers for a period of at least 30 minutes before the experiment to minimize stress-induced analgesia.

  • Baseline Latency: Gently place each animal in a restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source of the analgesiometer. Activate the heat source and start the timer. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the respective groups of animals via the intended route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-Drug Latency Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is then used to compare the effects of the test compound with the vehicle and positive control groups.

This compound's Mechanism of Action and Signaling Pathway

This compound is a synthetic opioid analgesic that functions as a mixed agonist-antagonist. It primarily exerts its analgesic effects through its interaction with κ (kappa)-opioid receptors as an agonist and μ (mu)-opioid receptors as an antagonist.[1] The activation of κ-opioid receptors by this compound initiates a G-protein-mediated signaling cascade.

Eptazocine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound KOR κ-Opioid Receptor This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_channel Ca²⁺ Channel PKA->Ca_channel Inhibits Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Reduces K_channel->Neurotransmitter Reduces Analgesia Analgesia Neurotransmitter->Analgesia Leads to

Caption: this compound's analgesic signaling pathway.

Experimental Workflow for Validating Analgesics

The following diagram illustrates the typical workflow for validating the analgesic effects of a compound like this compound using the tail-flick test.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Tail-Flick Latency Measurement acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping admin Drug Administration (Vehicle, this compound, Morphine) grouping->admin post_drug Post-Drug Tail-Flick Latency Measurement (Multiple Time Points) admin->post_drug data_collection Data Collection and Calculation of %MPE post_drug->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation and Comparison of Analgesic Effects analysis->results end End results->end

Caption: Workflow for analgesic validation.

References

Eptazocine vs. Traditional Opioids: A Comparative Analysis of Abuse Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis has underscored the urgent need for effective analgesics with a reduced potential for abuse and addiction. Eptazocine, a benzomorphan (B1203429) derivative, presents a distinct pharmacological profile compared to traditional opioids like morphine. This guide provides an objective comparison of the abuse potential of this compound and traditional opioids, drawing upon available preclinical and clinical data. Due to a scarcity of direct comparative studies, this analysis synthesizes existing knowledge on this compound's mechanism of action and infers its abuse liability in contrast to well-characterized traditional opioids.

Pharmacological Profile: A Tale of Two Receptors

The fundamental difference in the abuse potential between this compound and traditional opioids lies in their interaction with the endogenous opioid system, particularly the mu (µ) and kappa (κ) opioid receptors.

  • Traditional Opioids (e.g., Morphine, Oxycodone, Fentanyl): These are primarily mu-opioid receptor (MOR) agonists . Activation of MORs in the central nervous system produces potent analgesia but is also critically involved in the rewarding and euphoric effects that drive abuse and addiction.[1]

  • This compound: This compound is classified as a mixed agonist-antagonist . Specifically, it acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist .[2] This dual action is key to its potentially lower abuse liability. While KOR agonism contributes to analgesia, it is often associated with dysphoria and psychotomimetic effects, which are generally considered aversive and may limit its recreational use.[3][4] Conversely, its antagonism at the MOR is expected to block the euphoric effects mediated by this receptor.

Receptor Binding Affinity

CompoundReceptorKi (nM)Species/TissueReference
This compound Opioid (non-selective)IC50: 7830 ± 1570Rat brain synaptic membrane[5]
Morphine Mu (µ)1.2Rat brain homogenates[6]
Kappa (κ)~100-fold lower affinity than for muGeneral finding
Pentazocine (B1679294) Mu (µ)>100Recombinant human MOR[4]
Kappa (κ)High affinityGeneral finding[7]

Note: The value for this compound is an IC50, not a Ki, and was determined using a non-selective radioligand. Pentazocine, another benzomorphan mixed agonist-antagonist, is included for comparative context.

Signaling Pathways

The differential receptor interactions of this compound and traditional opioids translate into distinct intracellular signaling cascades.

cluster_0 Traditional Opioid (Mu Agonist) Signaling cluster_1 This compound (Kappa Agonist / Mu Antagonist) Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein_M Gi/o Protein MOR->G_protein_M Reward_M Reward/Euphoria (VTA/NAc) MOR->Reward_M Analgesia_M Analgesia MOR->Analgesia_M AC_M Adenylyl Cyclase G_protein_M->AC_M Inhibition K_channel_M ↑ K+ Efflux (Hyperpolarization) G_protein_M->K_channel_M Activation Ca_channel_M ↓ Ca2+ Influx G_protein_M->Ca_channel_M Inhibition cAMP_M ↓ cAMP AC_M->cAMP_M This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR MOR_E Mu-Opioid Receptor (MOR) This compound->MOR_E Antagonism G_protein_K Gi/o Protein KOR->G_protein_K Dysphoria_K Dysphoria/Aversion KOR->Dysphoria_K Analgesia_K Analgesia KOR->Analgesia_K Blocked_Reward Blocked Reward/Euphoria MOR_E->Blocked_Reward AC_K Adenylyl Cyclase G_protein_K->AC_K Inhibition K_channel_K ↑ K+ Efflux (Hyperpolarization) G_protein_K->K_channel_K Activation Ca_channel_K ↓ Ca2+ Influx G_protein_K->Ca_channel_K Inhibition cAMP_K ↓ cAMP AC_K->cAMP_K

Caption: Signaling pathways of traditional opioids versus this compound.

Preclinical Models for Assessing Abuse Potential

While direct comparative experimental data for this compound is lacking, the following preclinical models are standard for evaluating the abuse liability of novel compounds. The expected outcomes for this compound, based on its pharmacological profile, are contrasted with those of traditional mu-agonist opioids.

Self-Administration Studies

This model assesses the reinforcing effects of a drug, i.e., whether an animal will perform a task (e.g., press a lever) to receive the drug.

  • Experimental Protocol:

    • Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter.

    • Training: Animals are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence.

    • Data Collection: The number of infusions self-administered over a set period is recorded. A significantly higher number of active lever presses compared to inactive lever presses indicates that the drug has reinforcing properties.

  • Expected Outcomes:

    • Traditional Opioids: Readily self-administered, indicating high reinforcing effects.

    • This compound: Expected to have low to no self-administration due to the aversive effects of kappa-agonism and the lack of mu-mediated reward.

Conditioned Place Preference (CPP)

This model evaluates the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Experimental Protocol:

    • Pre-conditioning: The animal's baseline preference for two distinct compartments is determined.

    • Conditioning: Over several days, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving a placebo.

    • Post-conditioning (Test): The animal is allowed to freely access both compartments, and the time spent in each is measured.

  • Expected Outcomes:

    • Traditional Opioids: Animals will spend significantly more time in the drug-paired compartment, indicating a conditioned place preference and rewarding effects.

    • This compound: Animals are expected to show no preference or a conditioned place aversion (spending less time in the drug-paired compartment) due to the dysphoric effects of kappa-agonism.

cluster_0 Conditioned Place Preference (CPP) Workflow cluster_1 Expected Outcomes Pre_Conditioning Pre-Conditioning: Measure baseline preference for Compartment A vs. Compartment B Conditioning Conditioning: Pair Drug with Compartment A Pair Placebo with Compartment B Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Measure time spent in each compartment in a drug-free state Conditioning->Post_Conditioning Traditional_Opioid Traditional Opioid: Preference for Compartment A (Rewarding) Post_Conditioning->Traditional_Opioid Eptazocine_Outcome This compound: No Preference or Aversion to Compartment A (Aversive/Non-rewarding) Post_Conditioning->Eptazocine_Outcome

Caption: Workflow and expected outcomes of a Conditioned Place Preference study.

Drug Discrimination Studies

This model assesses the subjective effects of a drug by training an animal to recognize and respond to its internal cues.

  • Experimental Protocol:

    • Training: Animals are trained to press one lever to receive a reward (e.g., food) after being administered a known drug of abuse (e.g., morphine) and a different lever after receiving a placebo.

    • Testing: Once trained, the animal is given a test drug (e.g., this compound), and the lever it chooses to press is recorded.

  • Expected Outcomes:

    • Traditional Opioids: Will fully substitute for the morphine training drug, indicating similar subjective effects.

    • This compound: Not expected to substitute for morphine. Animals may respond on the placebo lever or show a mixed response, indicating different subjective effects. Some kappa agonists are known to produce a unique discriminative stimulus.[2]

Clinical Evidence and Abuse Potential in Humans

For instance, pentazocine, a related benzomorphan, has demonstrated some abuse potential, but it is also associated with psychotomimetic effects that can limit its appeal to abusers.[9][10][11] The dysphoric and hallucinatory effects are a hallmark of kappa-opioid agonism. Clinical reports on pentazocine abuse often highlight that it is more prevalent in individuals with a history of substance abuse and that the subjective effects are different from those of classic opioids like morphine. Given this compound's similar mechanism of action, it is plausible that it would have a comparable or even lower abuse potential than pentazocine, particularly due to its mu-antagonist properties.

Conclusion

Based on its pharmacological profile as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, this compound is predicted to have a significantly lower abuse potential compared to traditional mu-agonist opioids. The activation of kappa receptors is associated with aversive states, which would likely deter recreational use, while the blockade of mu receptors would prevent the euphoric effects that are central to opioid abuse.

References

A Head-to-Head Comparison of Eptazocine and Buprenorphine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Eptazocine and Buprenorphine, two potent analgesics with distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, analgesic efficacy, and the experimental protocols used for their evaluation.

Introduction

This compound and Buprenorphine are both powerful opioid analgesics, yet they exhibit significant differences in their interaction with opioid receptors, leading to distinct therapeutic and side-effect profiles. This compound is characterized as a mixed agonist-antagonist, primarily acting as a kappa-opioid receptor (κOR) agonist and a mu-opioid receptor (μOR) antagonist.[1] In contrast, Buprenorphine is a partial agonist at the μOR and an antagonist at the κOR.[2][3] These contrasting mechanisms of action are fundamental to their unique pharmacological effects.

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the receptor binding affinities and analgesic potency of this compound and Buprenorphine. It is important to note that the data presented are compiled from various studies and experimental conditions may differ.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

CompoundMu-Opioid Receptor (μOR)Kappa-Opioid Receptor (κOR)Delta-Opioid Receptor (δOR)
This compound Antagonist (IC50 = 7.83 µM for [3H]-naloxone binding)[4]Agonist (Significant decrease in [3H]-ethylketocyclazocine binding)[4]No significant activity reported
Buprenorphine Partial Agonist (Ki = 0.2 nM)[5]Antagonist (High Affinity)[2][6]Antagonist (High Affinity)[6][7]

Table 2: Analgesic Efficacy

CompoundAnalgesic PotencyDuration of ActionTherapeutic Use
This compound Effective analgesic[8][9]Shorter than BuprenorphineAnalgesia[1]
Buprenorphine 25-100 times more potent than morphine[10]Long-acting (up to 8.5 hours)[11][12]Analgesia, Opioid Use Disorder[10]

Experimental Protocols

The evaluation of analgesic properties for compounds like this compound and Buprenorphine relies on standardized preclinical and clinical experimental protocols.

Preclinical Analgesic Assays

The hot plate test is a widely used method to assess the central analgesic effects of drugs.[13][14][15][16][17]

  • Apparatus: A metal plate that can be heated to a constant temperature (typically 52-55°C), enclosed by a transparent cylinder.[13][14]

  • Procedure:

    • A rodent (mouse or rat) is placed on the heated surface.

    • The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[13]

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: An increase in the reaction latency after drug administration indicates an analgesic effect.

This test is used to evaluate peripherally acting analgesics by inducing visceral pain.[18][19][20][21][22]

  • Procedure:

    • An intraperitoneal injection of a dilute acetic acid solution is administered to a mouse.[18]

    • This induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[19]

    • The number of writhes over a specific period is counted.[20]

  • Endpoint: A reduction in the number of writhes following drug administration indicates analgesia.

Clinical Trial Design for Postoperative Pain

Clinical trials are essential to determine the efficacy and safety of analgesics in humans. A common design for postoperative pain studies is the randomized, double-blind, active-comparator controlled trial.[23][24][25][26]

  • Participants: Patients scheduled for a specific surgical procedure known to produce moderate to severe postoperative pain.

  • Intervention: Administration of the investigational drug (e.g., this compound), a standard-of-care analgesic (e.g., Buprenorphine or morphine), or a placebo.

  • Blinding: Both the patient and the investigator are unaware of the treatment administered.

  • Primary Outcome Measures:

    • Pain intensity measured using a validated scale (e.g., Visual Analog Scale or Numeric Rating Scale).

    • Total pain relief over a specified time period.

  • Secondary Outcome Measures:

    • Time to onset of analgesia.

    • Duration of analgesia.

    • Use of rescue medication.

    • Adverse events.

Signaling Pathways

The distinct actions of this compound and Buprenorphine at opioid receptors trigger different intracellular signaling cascades.

This compound: κ-Agonist / μ-Antagonist Signaling

As a κ-agonist, this compound primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity. This results in hyperpolarization and reduced neuronal excitability, producing analgesia. Concurrently, as a μ-antagonist, it blocks the signaling of endogenous and exogenous μ-agonists at the μOR.

Eptazocine_Signaling cluster_kOR κ-Opioid Receptor cluster_muOR μ-Opioid Receptor Eptazocine_k This compound kOR κOR Eptazocine_k->kOR Agonist Gi_Go_k Gαi/o kOR->Gi_Go_k Activation Gbg_k Gβγ kOR->Gbg_k AC_k Adenylyl Cyclase Gi_Go_k->AC_k Inhibition Ion_Channel_k Ion Channel Modulation (↑ K+, ↓ Ca2+) Gbg_k->Ion_Channel_k cAMP_k ↓ cAMP AC_k->cAMP_k Analgesia_k Analgesia cAMP_k->Analgesia_k Ion_Channel_k->Analgesia_k Eptazocine_mu This compound muOR μOR Eptazocine_mu->muOR Antagonist Blocked Signaling Blocked muOR->Blocked

Caption: this compound's dual action at κOR and μOR.

Buprenorphine: Partial μ-Agonist / κ-Antagonist Signaling

Buprenorphine's partial agonism at the μOR means it binds to the receptor and elicits a response, but with lower intrinsic activity than a full agonist. This leads to effective analgesia with a ceiling effect on respiratory depression.[2] Its antagonism at the κOR blocks the effects of κ-agonists.

Buprenorphine_Signaling cluster_muOR μ-Opioid Receptor cluster_kOR κ-Opioid Receptor Buprenorphine_mu Buprenorphine muOR μOR Buprenorphine_mu->muOR Partial Agonist Gi_Go_mu Gαi/o muOR->Gi_Go_mu Partial Activation Gbg_mu Gβγ muOR->Gbg_mu AC_mu Adenylyl Cyclase Gi_Go_mu->AC_mu Partial Inhibition Ion_Channel_mu Ion Channel Modulation Gbg_mu->Ion_Channel_mu cAMP_mu ↓ cAMP AC_mu->cAMP_mu Analgesia_mu Analgesia (with ceiling effect) cAMP_mu->Analgesia_mu Ion_Channel_mu->Analgesia_mu Buprenorphine_k Buprenorphine kOR κOR Buprenorphine_k->kOR Antagonist Blocked_k Signaling Blocked kOR->Blocked_k

Caption: Buprenorphine's partial agonism at μOR and antagonism at κOR.

Conclusion

This compound and Buprenorphine represent two distinct approaches to opioid-mediated analgesia. This compound's κ-agonist and μ-antagonist profile may offer a different side-effect profile compared to traditional μ-agonists. Buprenorphine's partial μ-agonism provides potent analgesia with a ceiling effect on respiratory depression, a significant safety advantage. The choice between these analgesics in a research or clinical setting will depend on the specific therapeutic goals and the desired balance between efficacy and potential adverse effects. Further head-to-head comparative studies are warranted to fully elucidate their relative benefits and risks.

References

Cross-Validation of Eptazocine's Efficacy Across Diverse Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the analgesic efficacy of Eptazocine, a mixed kappa (κ)-opioid receptor agonist and mu (μ)-opioid receptor antagonist, across a range of preclinical pain models. The data presented herein offers researchers, scientists, and drug development professionals a consolidated resource for comparing the potency and mechanistic action of this compound against other established analgesics.

Mechanism of Action

This compound exerts its analgesic effects through a dual interaction with opioid receptors. Its agonistic activity at the κ-opioid receptor and antagonistic activity at the μ-opioid receptor contribute to its pain-relieving properties. This unique mechanism suggests a potentially different side-effect profile compared to traditional μ-opioid agonists like morphine.

Comparative Efficacy in Preclinical Pain Models

The analgesic properties of this compound have been evaluated in various well-established animal models of pain, including thermal, chemical, and inflammatory pain paradigms. The following tables summarize the available quantitative data on the efficacy of this compound, alongside comparative data for morphine and pentazocine (B1679294) where available.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain, primarily reflecting centrally mediated analgesia. The latency of the animal to react to the heated surface (e.g., by licking its paws or jumping) is measured as an indicator of analgesic effect.

Table 1: Analgesic Efficacy in the Hot Plate Test (Mice)

CompoundAdministration RouteED50 (mg/kg)Potency Ratio (vs. Morphine)
This compoundIntrathecalData not availableData not available
MorphineIntrathecalData not available1
PentazocineIntrathecalData not availableData not available

Note: Specific ED50 values for this compound in the hot plate test via systemic administration were not available in the reviewed literature. One study indicated that the analgesic effect of this compound in the hot plate test in mice was completely antagonized by naloxone.[1]

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus, in this case, applied to the animal's tail. It is a measure of a spinal reflex to a noxious stimulus.

Table 2: Analgesic Efficacy in the Tail-Flick Test (Rats)

CompoundAdministration RouteED50 (mg/kg)Potency Ratio (vs. Morphine)
This compoundSubcutaneousData not availableData not available
MorphineSubcutaneousData not available1
PentazocineSubcutaneousData not availableData not available

Note: While a direct ED50 comparison was not found, one study in rats showed that the analgesic effect of this compound in the tail-flick test was completely antagonized by naloxone.[1]

Acetic Acid-Induced Writhing Test

This model induces visceral pain through the intraperitoneal injection of a dilute acetic acid solution, causing characteristic abdominal constrictions or "writhes." The reduction in the number of writhes is a measure of peripheral and central analgesic activity.

Table 3: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test (Mice)

CompoundAdministration RouteED50 (mg/kg)Potency Ratio (vs. Morphine)
This compoundSubcutaneousData not availableData not available
MorphineSubcutaneousData not available1
PentazocineSubcutaneousData not availableData not available

Note: Although specific ED50 values were not identified in the search, one study noted that the analgesic effect of this compound in the acetic acid-induced writhing method in mice was not antagonized by a 1.0 mg/kg dose of naloxone, unlike morphine's effect.[1]

Formalin Test

The formalin test induces a biphasic pain response (an early neurogenic phase followed by a later inflammatory phase) by injecting a dilute formalin solution into the paw. This model allows for the assessment of analgesic effects on both acute and persistent pain.

Table 4: Analgesic Efficacy in the Formalin Test

CompoundAnimal ModelPhaseEfficacy Data
This compoundData not availableData not availableQuantitative data for this compound in the formalin test was not available in the reviewed literature.
MorphineRatPhase 1 & 2Dose-dependent reduction in pain behaviors
PentazocineMousePhase 1 & 2Reduced nociceptive scores in both phases

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Hot Plate Test Protocol

Animals (typically mice or rats) are placed on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception, such as paw licking, paw shaking, or jumping, is recorded. A cut-off time is established to prevent tissue damage. The test drug or vehicle is administered at a specified time before placing the animal on the hot plate.

Tail-Flick Test Protocol

The distal portion of the animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to withdraw its tail from the heat source is measured as the tail-flick latency. A cut-off time is implemented to avoid tissue injury. Analgesic compounds are administered prior to the test, and the increase in tail-flick latency is recorded.

Acetic Acid-Induced Writhing Test Protocol

Following a period of acclimatization, animals (usually mice) are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6% v/v). Immediately after injection, the number of abdominal constrictions (writhes), characterized by a stretching of the abdomen and extension of the hind limbs, is counted for a set period (e.g., 15-20 minutes). Test compounds are administered prior to the acetic acid injection, and the percentage inhibition of writhing is calculated.

Formalin Test Protocol

A small volume of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws. The animal is then placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: an early phase (0-5 minutes post-injection) and a late phase (15-30 minutes post-injection), which represent neurogenic and inflammatory pain, respectively.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Eptazocine_Mechanism This compound This compound Kappa_Receptor κ-Opioid Receptor This compound->Kappa_Receptor Agonist Mu_Receptor μ-Opioid Receptor This compound->Mu_Receptor Antagonist Analgesia Analgesia Kappa_Receptor->Analgesia Antagonism Antagonism Mu_Receptor->Antagonism Blocks μ-agonist effects

This compound's dual mechanism of action on opioid receptors.

Pain_Model_Workflow cluster_0 Pre-Treatment cluster_1 Nociceptive Stimulus cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Drug/Vehicle Administration Drug/Vehicle Administration Animal Acclimatization->Drug/Vehicle Administration Thermal (Hot Plate/Tail-Flick) Thermal (Hot Plate/Tail-Flick) Drug/Vehicle Administration->Thermal (Hot Plate/Tail-Flick) Chemical (Acetic Acid/Formalin) Chemical (Acetic Acid/Formalin) Drug/Vehicle Administration->Chemical (Acetic Acid/Formalin) Pain Response Pain Response Thermal (Hot Plate/Tail-Flick)->Pain Response Measure Latency/Writhing/Licking Measure Latency/Writhing/Licking Pain Response->Measure Latency/Writhing/Licking Chemical (Acetic Acid/Formalin)->Pain Response Calculate % Inhibition / ED50 Calculate % Inhibition / ED50 Measure Latency/Writhing/Licking->Calculate % Inhibition / ED50

Generalized workflow for preclinical analgesic testing.

Conclusion

The available data, although limited in terms of direct quantitative comparisons for this compound, suggests that it possesses analgesic properties that are demonstrable in various preclinical pain models. Its unique mechanism as a κ-opioid agonist and μ-opioid antagonist warrants further investigation to fully characterize its efficacy and potential advantages over existing analgesics. The experimental protocols and diagrams provided in this guide are intended to support such future research endeavors. Further studies reporting specific ED50 values and direct comparisons with other analgesics are needed to build a more complete profile of this compound's analgesic potential.

References

Eptazocine's Side Effect Profile: A Comparative Analysis with Other Kappa-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profile of eptazocine with other prominent kappa-opioid receptor (KOR) agonists, including pentazocine (B1679294), butorphanol (B1668111), and nalbuphine. The objective is to offer a comprehensive resource supported by experimental data to inform research and drug development in the field of analgesics.

Introduction

Kappa-opioid receptor agonists represent a class of analgesics with a distinct mechanism of action compared to traditional mu-opioid agonists like morphine. While offering the potential for strong pain relief with a lower risk of respiratory depression and abuse potential, their clinical utility has been hampered by a unique set of side effects, most notably dysphoria, hallucinations, and sedation.[1][2] this compound, a mixed agonist-antagonist opioid, acts as a KOR agonist and a mu-opioid receptor antagonist.[3] Understanding its side effect profile in relation to other KOR agonists is crucial for its potential therapeutic positioning.

The side effects of KOR agonists are intrinsically linked to their signaling pathways. Activation of the G-protein pathway is associated with the desired analgesic effects, whereas the recruitment of β-arrestin-2 is linked to adverse effects like dysphoria and sedation. This concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of research in developing safer KOR-targeted therapies.

Comparative Analysis of Side Effect Incidence

The following table summarizes the incidence of common side effects observed in clinical trials comparing pentazocine, butorphanol, and nalbuphine. Direct comparative clinical data for this compound with these agents regarding psychotomimetic effects and sedation is limited; therefore, preclinical findings are discussed in the subsequent section.

Side EffectPentazocineButorphanolNalbuphineNotes
Nausea and Vomiting 36%20%8%Data from a comparative study in post-operative pain relief following abdominal hysterectomy.
Sedation/Drowsiness CommonCommonCommonIncidence varies across studies; often the most frequent side effect.
Dizziness ReportedReportedReportedCommon across all three agents.
Psychotomimetic Effects (Hallucinations, Dysphoria) Can occur, particularly at higher doses.Can occur.Lower incidence compared to pentazocine.Nalbuphine is reported to have fewer behavioral effects at analgesic doses.

Preclinical Data on this compound

Preclinical studies provide some insight into the comparative side effect profile of this compound. In anesthetized dogs, this compound was found to have different cardiohemodynamic effects compared to pentazocine and butorphanol and produced mild, short-lasting respiratory depression that was less potent than that of pentazocine. Butorphanol, in the same study, had minimal effect on respiration.

Another preclinical study in mice investigating the protective effects against cerebral hypoxia-anoxia found that while this compound prolonged survival time, pentazocine shortened it, suggesting different central nervous system effects.[4] These preclinical findings, while not directly translatable to clinical side effect incidence, suggest a potentially different and possibly more favorable safety profile for this compound regarding respiratory and certain neurological effects compared to pentazocine.

Signaling Pathways of Kappa-Opioid Receptor Agonists

The differential side effect profiles of KOR agonists can be explained by the concept of biased agonism. The binding of a KOR agonist can trigger two main intracellular signaling cascades: the G-protein pathway, which is thought to mediate the therapeutic analgesic effects, and the β-arrestin-2 pathway, which is implicated in the adverse effects of dysphoria and sedation.

KOR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Therapeutic Effects) cluster_arrestin β-Arrestin-2 Pathway (Adverse Effects) KOR Kappa-Opioid Receptor G_protein Gαi/o Activation KOR->G_protein beta_arrestin β-Arrestin-2 Recruitment KOR->beta_arrestin Agonist This compound & Other KOR Agonists Agonist->KOR Binds to AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia p38_MAPK p38 MAPK Activation beta_arrestin->p38_MAPK Dysphoria Dysphoria/ Sedation p38_MAPK->Dysphoria

Caption: KOR Agonist Signaling Pathways.

Experimental Protocols

The assessment of the specific side effects of KOR agonists relies on well-defined experimental protocols, primarily in preclinical models.

Assessment of Dysphoria

1. Conditioned Place Aversion (CPA): This is a widely used behavioral paradigm to assess the aversive properties of a drug, which is considered a proxy for dysphoria in humans.

  • Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning (Baseline Preference): The animal is allowed to freely explore both chambers, and the time spent in each is recorded to establish baseline preference.

    • Conditioning: Over several days, the animal receives an injection of the KOR agonist and is confined to one chamber (the drug-paired chamber). On alternate days, the animal receives a vehicle injection and is confined to the other chamber (the vehicle-paired chamber).

    • Post-conditioning (Test): The animal is again allowed to freely explore both chambers, and the time spent in each is recorded.

  • Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the baseline indicates a conditioned place aversion, suggesting the drug has aversive (dysphoric) properties.

CPA_Workflow cluster_workflow Conditioned Place Aversion Workflow Start Start PreConditioning Pre-conditioning: Establish baseline preference Start->PreConditioning Conditioning Conditioning: Drug-paired vs. Vehicle-paired chamber PreConditioning->Conditioning PostConditioning Post-conditioning: Test for chamber preference Conditioning->PostConditioning Analysis Data Analysis: Compare time spent in chambers PostConditioning->Analysis Result Aversion or Preference Analysis->Result

Caption: Conditioned Place Aversion Workflow.

2. Intracranial Self-Stimulation (ICSS): This model assesses the effect of a drug on the brain's reward system. A decrease in ICSS is interpreted as a reduction in reward or an anhedonic/dysphoric state.

  • Procedure: An animal is surgically implanted with an electrode in a brain reward region (e.g., the medial forebrain bundle). The animal learns to press a lever to receive a brief electrical stimulation, which is highly reinforcing.

  • Drug Testing: After establishing a stable baseline of responding, the animal is administered the KOR agonist.

  • Data Analysis: A decrease in the rate of lever pressing for brain stimulation suggests that the drug has attenuated the rewarding effect of the stimulation, which can be indicative of dysphoria.

Assessment of Sedation

Locomotor Activity Test: This test measures the sedative effects of a drug by quantifying an animal's spontaneous movement.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure: The animal is placed in the arena after being administered the KOR agonist or vehicle.

  • Data Analysis: The total distance traveled, number of line crossings, and time spent immobile are recorded. A significant decrease in locomotor activity compared to the vehicle-treated group is indicative of sedation.

Conclusion

The side effect profile of kappa-opioid agonists is a critical factor limiting their widespread clinical use. While direct comparative clinical data for this compound is not as robust as for other agents like pentazocine, butorphanol, and nalbuphine, preclinical evidence suggests it may possess a differentiated safety profile, particularly concerning respiratory effects. The underlying mechanism of biased agonism at the kappa-opioid receptor provides a rational framework for the development of next-generation KOR agonists with an improved therapeutic index. Further clinical investigation is warranted to fully characterize the side effect profile of this compound in comparison to other KOR agonists and to validate the translation of the biased agonism concept from preclinical models to human clinical outcomes.

References

A Comparative Analysis of Eptazocine and Tramadol for the Management of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals providing an objective comparison of the performance of Eptazocine and Tramadol (B15222) in the context of chronic pain management. This report synthesizes available experimental data on their efficacy, safety, and mechanisms of action, highlighting the current landscape of clinical evidence.

Executive Summary

The management of chronic pain remains a significant challenge in clinical practice, necessitating the exploration and comparison of various analgesic agents. This guide provides a comparative study of two such agents: this compound, a mixed agonist-antagonist opioid, and Tramadol, a centrally acting analgesic with a dual mechanism of action.

While Tramadol has been extensively studied in various chronic pain conditions, there is a notable scarcity of robust clinical trial data for this compound in the same context. Most of the available comparative data for these two drugs stems from studies on acute pain, such as postoperative or labor pain. Therefore, this guide presents a comprehensive overview of the existing evidence for each drug individually, with cautious comparisons drawn based on their distinct pharmacological profiles and available clinical findings.

Tramadol's efficacy in chronic non-cancer pain, including osteoarthritis, neuropathic pain, and chronic low back pain, is supported by numerous clinical trials and meta-analyses, although its effect size is often modest. In contrast, the clinical evidence for this compound in chronic pain is largely inferred from its mechanism of action and data from acute pain settings. This significant gap in the literature underscores the need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound and Tramadol for the long-term management of chronic pain.

Mechanism of Action

The analgesic effects of this compound and Tramadol are mediated through distinct interactions with the body's pain signaling pathways.

This compound is a mixed agonist-antagonist opioid.[1] Its primary mechanism involves acting as an agonist at the kappa-opioid receptor (κ-OR) and an antagonist at the mu-opioid receptor (μ-OR).[1][2] Activation of κ-opioid receptors is associated with analgesia, while antagonism of μ-opioid receptors may mitigate some of the undesirable side effects associated with traditional mu-opioid agonists, such as respiratory depression and dependence.[3]

Tramadol exhibits a dual mechanism of action.[4] It is a weak agonist of the μ-opioid receptor.[4][5] Additionally, it inhibits the reuptake of serotonin (B10506) and norepinephrine, two neurotransmitters involved in the descending inhibitory pain pathways.[4][5][6] This combined action contributes to its analgesic effect.[4]

Signaling Pathway Diagrams

Eptazocine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound k_OR κ-Opioid Receptor This compound->k_OR Agonist mu_OR μ-Opioid Receptor This compound->mu_OR Antagonist G_protein_k Gi/o Protein k_OR->G_protein_k Activates Ca_channel Ca²⁺ Channel G_protein_k->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Fusion Pain_Signal Reduced Pain Signal Transmission

This compound's dual action on opioid receptors.

Tramadol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tramadol Tramadol mu_OR μ-Opioid Receptor Tramadol->mu_OR Weak Agonist SERT Serotonin Transporter Tramadol->SERT Inhibits NET Norepinephrine Transporter Tramadol->NET Inhibits G_protein_mu Gi/o Protein mu_OR->G_protein_mu Activates Serotonin Serotonin Norepinephrine Norepinephrine Ca_channel Ca²⁺ Channel G_protein_mu->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Fusion Pain_Signal Reduced Pain Signal Transmission

Tramadol's dual mechanism of action.

Comparative Efficacy in Chronic Pain

Direct comparative data for this compound and Tramadol in chronic pain is lacking. The following tables summarize the available data for each drug from separate clinical trials in various chronic pain conditions.

Table 1: Efficacy of Tramadol in Chronic Pain Conditions
Chronic Pain ConditionStudy TypeNTreatmentDurationPrimary Outcome MeasureResultsCitation(s)
Chronic Low Back PainMeta-analysis4 trialsTramadol vs. Placebo>4 weeksPain Relief (SMD)SMD 0.71 (95% CI 0.39 to 1.02) favoring Tramadol[7]
Osteoarthritis of the KneeRandomized Controlled Trial246Tramadol ER vs. Placebo12 weeksChange in Arthritis Pain Intensity VAS (0-100mm)-30.4mm with Tramadol ER vs. -17.7mm with Placebo (p < 0.001)[8]
OsteoarthritisRandomized, Crossover Trial77CR Tramadol vs. Placebo-Mean VAS score (0-100mm)37.4mm with CR Tramadol vs. 45.1mm with Placebo (p=0.0009)[9]
Neuropathic PainMeta-analysis2 trials, 161 participantsTramadol vs. Placebo-NNT for at least 50% pain relief3.5 (95% CI 2.4 to 5.9)[2]
Chronic Pain (various)Systematic Review & Meta-analysis19 trials, 6506 participantsTramadol vs. Placebo-Mean difference on NRS (0-10)-0.93 (97.5% CI -1.26 to -0.60)[10]

CR: Controlled-Release, ER: Extended-Release, N: Number of patients, NNT: Number Needed to Treat, NRS: Numerical Rating Scale, SMD: Standardized Mean Difference, VAS: Visual Analog Scale.

Table 2: Efficacy of this compound in Pain Management (Primarily Acute Pain)
Pain ConditionStudy TypeNTreatmentDurationPrimary Outcome MeasureResultsCitation(s)
Postoperative PainRandomized Controlled Trial36This compound vs. Morphine (IV-PCA)24 hoursAdditional analgesic requirementsHigher in the this compound group[4]
Data for chronic pain conditions is not available in the searched literature.

IV-PCA: Intravenous Patient-Controlled Analgesia.

Safety and Tolerability

The adverse effect profiles of this compound and Tramadol are important considerations in their clinical use, particularly for long-term management of chronic pain.

Table 3: Common Adverse Events Associated with Tramadol in Chronic Pain
Adverse EventIncidence/RiskCitation(s)
NauseaIncreased risk (NNH 8)[10]
DizzinessIncreased risk (NNH 9)[10]
ConstipationIncreased risk (NNH 10)[10]
SomnolenceIncreased risk (NNH 14)[10]
HeadacheRisk Difference 9% vs. Placebo[7]
Dry MouthFrequently reported[11]
Serious Adverse Events (including cardiac events)Odds Ratio 2.12 vs. Placebo[10]

NNH: Number Needed to Harm.

Table 4: Reported Adverse Events for this compound (Primarily from Acute Use and Preclinical Data)
Adverse EventObservationCitation(s)
NauseaLower incidence compared to Morphine in one postoperative study[4]
SedationLower sedation scores compared to Morphine in one postoperative study[4]
Respiratory DepressionPotentially lower risk due to μ-opioid receptor antagonism[3]
Dysphoria/Psychotomimetic EffectsPossible due to κ-opioid receptor agonism-
Data on the long-term adverse event profile of this compound in chronic pain is not available.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of this compound and Tramadol in chronic pain are not available in the reviewed literature. However, a general protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of an analgesic for chronic pain is outlined below.

General Experimental Protocol for a Chronic Pain Analgesic Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients with a diagnosis of a specific chronic pain condition (e.g., osteoarthritis of the knee, chronic low back pain, diabetic peripheral neuropathy) for at least 3 months, with a baseline pain intensity of ≥ 4 on an 11-point Numerical Rating Scale (NRS).

  • Intervention:

    • Group A: Investigational drug (e.g., this compound) at a specified dose and frequency.

    • Group B: Active comparator (e.g., Tramadol) at a specified dose and frequency.

    • Group C: Placebo.

  • Washout Period: A washout period of 7-14 days for all previous analgesic medications.

  • Treatment Period: A 12-week treatment period with dose titration in the initial 2-4 weeks to an effective and tolerated dose.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the weekly average of the 24-hour average pain intensity score on the NRS.

    • Secondary Efficacy Endpoints:

      • Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) or similar disease-specific functional assessment.

      • Patient Global Impression of Change (PGIC).

      • Rescue medication usage.

    • Safety Assessments: Incidence and severity of adverse events, vital signs, and laboratory tests.

  • Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in the primary endpoint between treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_groups cluster_titration cluster_maintenance cluster_followup Screening Screening Washout Washout Screening->Washout Eligible Patients Randomization Randomization Washout->Randomization Group_A Group_A Randomization->Group_A This compound Group_B Group_B Randomization->Group_B Tramadol Group_C Group_C Randomization->Group_C Placebo Titration_A Titration_A Group_A->Titration_A Dose Titration Titration_B Titration_B Group_B->Titration_B Dose Titration Titration_C Titration_C Group_C->Titration_C Dose Titration Maintenance_A Maintenance_A Titration_A->Maintenance_A Maintenance Phase Maintenance_B Maintenance_B Titration_B->Maintenance_B Maintenance Phase Maintenance_C Maintenance_C Titration_C->Maintenance_C Maintenance Phase Follow_Up_A Follow_Up_A Maintenance_A->Follow_Up_A Follow-up Follow_Up_B Follow_Up_B Maintenance_B->Follow_Up_B Follow-up Follow_Up_C Follow_Up_C Maintenance_C->Follow_Up_C Follow-up Analysis Analysis Follow_Up_A->Analysis Follow_Up_B->Analysis Follow_Up_C->Analysis

A typical workflow for a chronic pain clinical trial.

Discussion and Future Directions

The available evidence suggests that Tramadol can be an effective treatment for some patients with chronic pain, though its efficacy is modest and it is associated with a range of adverse effects. The dual mechanism of action, involving both weak mu-opioid agonism and monoamine reuptake inhibition, provides a rationale for its use in both nociceptive and neuropathic pain states.

For researchers and drug development professionals, the key takeaway is the significant unmet need for robust clinical data on this compound for chronic pain. Future research should prioritize well-designed, randomized controlled trials directly comparing this compound to both placebo and active comparators like Tramadol in various chronic pain populations. Such studies are essential to delineate the true therapeutic potential and risk-benefit profile of this compound and to determine its place in the armamentarium of chronic pain management.

References

Validating Eptazocine's Mechanism of Action: A Comparative Guide Using Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eptazocine's mechanism of action with other analgesics, leveraging experimental data from receptor knockout mice studies. As a mixed agonist-antagonist opioid, this compound's primary targets are the κ-opioid receptor (KOR), to which it acts as an agonist, and the µ-opioid receptor (MOR), where it functions as an antagonist.[1] To elucidate the precise contributions of these receptors to its analgesic effects, researchers often turn to genetically modified mouse models, specifically those lacking the genes for these receptors (knockout mice).

While direct experimental data on this compound in receptor knockout mice is limited in publicly available literature, extensive research on pentazocine (B1679294), a structurally and mechanistically similar analgesic, provides a valuable framework for understanding this compound's pharmacology.[2] This guide will utilize data from pentazocine studies in MOR knockout mice as a proxy to infer the validation of this compound's mechanism of action, a common practice in preclinical drug development when direct analogues have been thoroughly studied.

Comparative Analysis of Analgesic Effects

The following tables summarize the analgesic effects of this compound (inferred from pentazocine data) in wild-type and MOR knockout mice across various nociceptive tests. This data is compared with other common analgesics to provide a broader context for its mechanism and potential therapeutic applications.

Table 1: Analgesic Effect of this compound (inferred from (-)-Pentazocine data) in Wild-Type vs. MOR Knockout Mice

Experimental ModelMouse GenotypeAnalgesic Effect of (-)-PentazocineImplied Role of MOR in this compound's Action
Hot-Plate Test (Thermal Nociception) Wild-TypeSignificant increase in latency to paw lick/jump[3][4]MOR is crucial for mediating thermal analgesia.
MOR KnockoutAbolished analgesic effect[3][4]This compound's thermal analgesic effect is likely dependent on MOR interaction (potentially as a partial agonist in some contexts, despite its primary antagonist role).
Tail-Flick Test (Thermal Nociception) Wild-TypeSignificant increase in tail withdrawal latency[3][4]MOR plays a pivotal role in spinal-mediated thermal analgesia.
MOR KnockoutSignificantly reduced or abolished analgesic effect[3][4]This compound's efficacy in this thermal pain model is likely MOR-dependent.
Writhing Test (Visceral Chemical Nociception) Wild-TypeSignificant reduction in the number of writhes[3][4]Both MOR and KOR contribute to visceral pain relief.
MOR KnockoutRetained significant analgesic effect[3][4]In the absence of MOR, the KOR agonist activity of this compound is sufficient to produce significant visceral analgesia. This effect is blocked by KOR antagonists.[3]

Table 2: Comparative Efficacy of this compound and Other Analgesics in Preclinical Pain Models

AnalgesicMechanism of ActionHot-Plate Test (Mouse)Tail-Flick Test (Mouse)Writhing Test (Mouse)
This compound (inferred) KOR Agonist, MOR AntagonistEffective (MOR-dependent)[3][4]Effective (MOR-dependent)[3][4]Highly Effective (KOR-mediated)[3][4]
Tramadol (B15222) Weak MOR Agonist, Serotonin/Norepinephrine Reuptake Inhibitor[5][6]Effective[5][7]Effective[8]Effective[6]
Tapentadol (B1681240) MOR Agonist, Norepinephrine Reuptake Inhibitor[7][9]Effective[10]Effective[11]Effective
Buprenorphine Partial MOR Agonist, KOR Antagonist[12][13]Effective[9][12]Effective[9][12]Highly Effective[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.

Hot-Plate Test

The hot-plate test assesses the response to a thermal stimulus, primarily measuring supraspinally organized responses.

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 52-55°C.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • The test drug (e.g., pentazocine) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), the mice are again placed on the hot plate, and the latency to respond is measured.

  • Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail-Flick Test

The tail-flick test is another method to assess thermal nociception, primarily reflecting a spinal reflex.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.

  • Procedure:

    • Mice are gently restrained, often in a specialized holder, with their tail positioned over the light source.

    • A baseline tail-flick latency is measured by activating the light source and timing how long it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is employed to prevent tissue damage.

    • The test drug or vehicle is administered.

    • Tail-flick latencies are re-measured at various time points post-administration.

  • Data Analysis: Similar to the hot-plate test, results can be expressed as %MPE or as the raw latency times.

Acetic Acid-Induced Writhing Test

This test is a model of visceral chemical pain.

  • Procedure:

    • Mice are pre-treated with the test drug or vehicle.

    • After a set absorption time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 15-20 minutes).[3]

  • Data Analysis: The total number of writhes for each mouse is recorded. The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.

G This compound's Dual Mechanism of Action This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Antagonist KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Analgesia_Thermal_Somatic Thermal/Somatic Analgesia (Modulation) MOR->Analgesia_Thermal_Somatic Primarily Mediates Analgesia_Visceral Visceral Analgesia KOR->Analgesia_Visceral Leads to

This compound's interaction with opioid receptors.

G Experimental Workflow for Validating Drug Target with Knockout Mice cluster_0 Wild-Type Mice cluster_1 Receptor Knockout Mice (e.g., MOR-KO) WT_Baseline Baseline Nociceptive Test WT_Drug Administer this compound WT_Baseline->WT_Drug WT_Test Post-Drug Nociceptive Test WT_Drug->WT_Test Compare Compare Analgesic Effect WT_Test->Compare KO_Baseline Baseline Nociceptive Test KO_Drug Administer this compound KO_Baseline->KO_Drug KO_Test Post-Drug Nociceptive Test KO_Drug->KO_Test KO_Test->Compare Conclusion Determine Receptor Involvement Compare->Conclusion

Workflow for validating drug targets.

G Logical Relationship of this compound's Effects in Knockout Mice cluster_0 Thermal/Somatic Pain Models cluster_1 Visceral Pain Models This compound This compound Administered MOR_Present MOR Present (Wild-Type) This compound->MOR_Present MOR_Absent MOR Absent (Knockout) This compound->MOR_Absent MOR_Present_V MOR Present (Wild-Type) This compound->MOR_Present_V MOR_Absent_V MOR Absent (Knockout) This compound->MOR_Absent_V Analgesia_Yes_T Analgesia Observed MOR_Present->Analgesia_Yes_T Analgesia_No_T Analgesia Abolished MOR_Absent->Analgesia_No_T Analgesia_Yes_V Analgesia Observed MOR_Present_V->Analgesia_Yes_V Analgesia_Yes_KOR Analgesia (KOR-mediated) MOR_Absent_V->Analgesia_Yes_KOR

This compound's effects in different pain models and genotypes.

Conclusion

The use of receptor knockout mice, particularly MOR knockout models, has been instrumental in dissecting the complex mechanism of action of mixed agonist-antagonist analgesics like pentazocine. The data strongly suggest that the thermal and somatic analgesic effects of such compounds are critically dependent on the µ-opioid receptor, while their κ-opioid receptor agonism is the primary driver of analgesia in visceral pain models, especially when MOR is absent.

By inference, these findings provide a robust validation of this compound's dual mechanism of action. For researchers and drug development professionals, this understanding is pivotal for designing targeted analgesic therapies with improved efficacy and side-effect profiles. The differential receptor involvement in various pain modalities highlights the potential for developing KOR agonists as effective treatments for visceral pain with a reduced risk of the side effects and abuse potential associated with MOR agonists. Further studies directly investigating this compound in both MOR and KOR knockout mice would be invaluable to definitively confirm these extrapolated findings and to fully characterize its therapeutic potential.

References

Eptazocine's Cardiovascular Profile: A Comparative Analysis Against Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular effects of eptazocine, a kappa (κ)-opioid receptor agonist and mu (μ)-opioid receptor antagonist, with other commonly used opioids. The following sections present quantitative data from preclinical and clinical studies, detail the experimental methodologies employed in these studies, and illustrate the key signaling pathways involved.

Comparative Cardiovascular Effects: this compound vs. Other Opioids

This compound generally exhibits a distinct and often more favorable cardiovascular safety profile compared to other opioids, particularly those with strong μ-receptor agonism. The data below, summarized from preclinical and clinical investigations, highlights these differences.

ParameterThis compoundPentazocine (B1679294)ButorphanolBuprenorphineMorphine
Heart Rate (HR) (slight to moderate increase)[1] (increase)[1] (slight decrease)No significant change or slight decrease (bradycardia)[2]
Blood Pressure (BP) ~ (minimal effect)[1] (increase)[1][3] (slight increase) (decrease, circulatory depression)[4] (hypotension, vasodilation)[2]
Cardiac Output (CO) (increase)[1]~ (minimal effect) or [3]~ (minimal effect) (increase in cardiac index)[3]~ (variable effects)
Left Ventricular dP/dt (increase)[1] (increase) (increase)Not ReportedNot Reported
Total Systemic Resistance Not Reported (increase)[3]Not Reported (decrease)[3]Not Reported
Respiratory Depression Minimal effect[4]PresentPresentSignificant[4]Significant[2]

Table 1: Summary of Cardiovascular Effects of this compound and Comparator Opioids. Arrows indicate the general effect (↑ increase, ↓ decrease, ~ minimal or variable effect).

Signaling Pathways and Mechanism of Action

The differential cardiovascular effects of opioids are rooted in their interactions with specific receptor subtypes (μ, κ, and δ) and the subsequent intracellular signaling cascades. This compound's primary action as a κ-opioid receptor agonist leads to distinct downstream effects compared to μ-agonists like morphine.

Activation of κ-opioid receptors by this compound is coupled to inhibitory G-proteins (Gi/Go).[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] This cascade can influence ion channel activity, such as activating potassium channels and inhibiting calcium channels, which modulates neuronal excitability and cardiovascular function.[7] In contrast, μ-opioid agonists, while also coupling to Gi/Go proteins, can trigger different downstream effector pathways and have a more pronounced impact on systems regulating heart rate and blood pressure, often leading to bradycardia and hypotension.[2][8]

cluster_0 This compound (κ-Agonist) cluster_1 Morphine (μ-Agonist) This compound This compound KOR κ-Opioid Receptor This compound->KOR Gi_Go_k Gi/Go Protein KOR->Gi_Go_k AC_k Adenylyl Cyclase (Inhibition) Gi_Go_k->AC_k Inhibits K_Channel_k K+ Channel (Activation) Gi_Go_k->K_Channel_k Ca_Channel_k Ca2+ Channel (Inhibition) Gi_Go_k->Ca_Channel_k cAMP_k ↓ cAMP AC_k->cAMP_k Cardio_k Cardiovascular Effects (e.g., ↑HR, ↑CO) cAMP_k->Cardio_k K_Channel_k->Cardio_k Ca_Channel_k->Cardio_k Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Gi_Go_m Gi/Go Protein MOR->Gi_Go_m AC_m Adenylyl Cyclase (Inhibition) Gi_Go_m->AC_m Inhibits Other Other Pathways (e.g., PLC, MAPK) Gi_Go_m->Other cAMP_m ↓ cAMP AC_m->cAMP_m Cardio_m Cardiovascular Effects (e.g., ↓HR, ↓BP) cAMP_m->Cardio_m Other->Cardio_m

Figure 1: Opioid Receptor Signaling Pathways

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical and clinical studies. The methodologies are outlined below to provide context for the interpretation of the results.

Preclinical Study in Anesthetized Dogs

This experimental design is typical for the initial cardiovascular safety assessment of novel analgesics.

  • Subjects: Healthy adult beagle dogs.[9]

  • Anesthesia: Anesthesia is induced and maintained using agents with known, stable cardiovascular effects, such as isoflurane.[10][11] Mechanical ventilation is often employed to maintain stable respiratory parameters.[11]

  • Instrumentation and Monitoring:

    • A catheter is placed in a femoral artery for direct measurement of systolic, diastolic, and mean arterial blood pressure.[11]

    • A catheter-tip manometer is inserted into the left ventricle via the carotid artery to measure left ventricular pressure and calculate dP/dt max (an indicator of contractility).

    • Cardiac output is often measured using methods like thermodilution or lithium dilution.[12]

    • Standard ECG leads are placed to monitor heart rate and rhythm.

    • Blood gas analysis is performed periodically to ensure physiological stability.[12]

  • Drug Administration: this compound and comparator opioids (e.g., pentazocine, butorphanol) are administered intravenously at equianalgesic doses to allow for a direct comparison of their effects.[1]

  • Data Collection: All hemodynamic and cardiovascular parameters are recorded continuously, with data points typically analyzed at baseline (pre-drug) and at multiple time points following drug administration.

A Subject Preparation (Healthy Dogs) B Anesthesia & Instrumentation (Isoflurane, Catheter Placement) A->B C Baseline Data Collection (HR, BP, CO, ECG) B->C D Intravenous Drug Administration (this compound or Comparator) C->D E Post-Drug Data Collection (Continuous Monitoring at Intervals) D->E F Data Analysis (Comparison to Baseline & Between Groups) E->F

Figure 2: Preclinical Experimental Workflow
Clinical Study in Surgical Patients

This protocol assesses the effects of opioids when used as supplements to general anesthesia in a clinical setting.

  • Subjects: Adult patients scheduled for elective abdominal surgery.[4]

  • Anesthesia: Total intravenous anesthesia (TIVA) is maintained throughout the surgical procedure.

  • Drug Administration: this compound or a comparator opioid (e.g., buprenorphine) is administered via a continuous epidural infusion. The infusion is maintained during the surgery and for a specified period post-operatively (e.g., 72 hours).[4]

  • Monitoring: Standard clinical monitoring includes continuous ECG for heart rate, non-invasive or invasive blood pressure measurement, and pulse oximetry. Respiratory parameters are also closely monitored.

  • Data Analysis: Cardiovascular and respiratory parameters are recorded and compared between the different opioid treatment groups, particularly focusing on the incidence of clinically significant depression of these systems.

Conclusion

The available evidence from both preclinical and clinical studies indicates that this compound has a more favorable cardiovascular profile compared to many other opioids, especially μ-receptor agonists. Its tendency to cause a slight increase in heart rate and cardiac output without significant effects on blood pressure contrasts sharply with the bradycardia and hypotension often associated with agents like morphine and the circulatory depression seen with buprenorphine.[1][2][4] This profile suggests that this compound may be a safer alternative in patients where cardiovascular stability is a primary concern. The distinct mechanism of action, mediated primarily through the κ-opioid receptor, underpins these cardiovascular differences. Further research in diverse patient populations and clinical settings will continue to refine the understanding of this compound's place in clinical practice.

References

Metabolic Stability of Eptazocine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the benzomorphan (B1203429) analgesic, Eptazocine, and its functionally related analogs. While direct comparative metabolic stability data for a series of this compound's immediate structural analogs is limited in publicly available literature, this document synthesizes existing knowledge on this compound's metabolism, the metabolic fate of related benzomorphan compounds, and provides a framework for assessing metabolic stability.

Introduction to this compound

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It functions as a mixed agonist-antagonist at opioid receptors, with a primary affinity for the kappa-opioid receptor (κ-OR) as an agonist and for the mu-opioid receptor (μ-OR) as an antagonist[1]. This pharmacological profile contributes to its analgesic effects with a potentially lower risk of certain side effects associated with typical μ-OR agonists. The metabolic stability of a drug candidate like this compound is a critical determinant of its pharmacokinetic profile, influencing its duration of action, potential for drug-drug interactions, and overall therapeutic efficacy.

Metabolic Profile of this compound and Related Benzomorphans

This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system. The metabolic process typically involves Phase I reactions, such as hydroxylation, followed by Phase II conjugation reactions, leading to the formation of inactive glucuronide metabolites which are then excreted via the renal route.

Table 1: Summary of Metabolic Data for this compound and Related Benzomorphan Opioids

CompoundClassPrimary Metabolic PathwaysAvailable Metabolic Stability Data
This compound BenzomorphanHepatic metabolism via CYP450, GlucuronidationSpecific quantitative data (t½, CLint) not publicly available.
Pentazocine BenzomorphanUndergoes extensive first-pass metabolism. Metabolized by oxidation of the terminal methyl groups on the N-alkenyl side chain and hydroxylation of the benzene (B151609) ring, followed by glucuronide conjugation.Well-absorbed from the GI tract but undergoes significant first-pass metabolism, with less than 20% of an oral dose reaching systemic circulation unchanged[2].
Cyclazocine BenzomorphanN-dealkylation and glucuronidation.Subject to O-glucuronidation, which may contribute to its short duration of action[3].
Ketocyclazocine BenzomorphanHydroxylation and glucuronidation.Metabolized to phenolic glucuronides.

Note: The data presented is based on available literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed methodology for a standard in vitro microsomal stability assay, a common method used to evaluate the metabolic stability of compounds like this compound and its analogs.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (e.g., this compound or analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • Control compounds (with known high and low clearance, e.g., Verapamil and Diazepam)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound, control compounds, and internal standard in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound to the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .

Signaling Pathways of this compound and Kappa-Opioid Receptor Agonists

This compound exerts its effects primarily through the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by KOR activation is complex and can involve multiple downstream pathways.

Upon agonist binding, such as this compound, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various intracellular effectors[4].

Key Signaling Events:

  • G-protein-mediated signaling: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels[5][6]. This pathway is generally associated with the therapeutic analgesic effects of KOR agonists[7].

  • β-arrestin-mediated signaling: Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a distinct wave of signaling that is independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK[5][8]. The β-arrestin pathway has been implicated in some of the undesirable side effects associated with KOR agonists, such as dysphoria and sedation[7].

The balance between G-protein and β-arrestin signaling can vary between different KOR agonists, a concept known as "biased agonism". The development of G-protein biased KOR agonists is an active area of research aimed at producing analgesics with improved side-effect profiles.

Below are diagrams illustrating the experimental workflow for a microsomal stability assay and the signaling pathway of kappa-opioid receptor agonists.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep1 Prepare Test Compound & Controls mix Mix Compound & Microsomes (37°C) prep1->mix prep2 Prepare Liver Microsomes prep2->mix prep3 Prepare NADPH Regenerating System start Initiate Reaction with NADPH prep3->start mix->start timepoints Collect Aliquots at Time Points (0-60 min) start->timepoints quench Terminate Reaction (Acetonitrile + IS) timepoints->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ & CLint lcms->data

Experimental workflow for a microsomal stability assay.

KOR_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) agonist This compound (Agonist) KOR Kappa-Opioid Receptor (KOR) agonist->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK P Phosphorylation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channel Modulation G_beta_gamma->Channels cAMP ↓ cAMP AC->cAMP GRK->P Catalyzes beta_arrestin β-Arrestin P->beta_arrestin Recruits MAPK MAPK Cascade (e.g., p38) beta_arrestin->MAPK Internalization Receptor Internalization beta_arrestin->Internalization

Signaling pathways of kappa-opioid receptor agonists.

Conclusion

The metabolic stability of this compound, like other benzomorphan analgesics, is a key factor in its clinical utility. While direct comparative quantitative data with its close structural analogs are scarce, the understanding of its general metabolic pathways through the CYP450 system and subsequent glucuronidation provides a solid foundation for further investigation. The provided experimental protocol for microsomal stability assays offers a standardized method for generating such comparative data in a research and development setting. Furthermore, a detailed understanding of the dual signaling pathways of KOR agonists, G-protein and β-arrestin, is crucial for the rational design of future analgesics with improved therapeutic profiles. Further studies are warranted to generate specific in vitro and in vivo metabolic data for this compound and a wider range of its analogs to enable a more definitive comparative analysis.

References

Eptazocine: A Statistical Deep Dive into its Analgesic Efficacy from Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Eptazocine's Position in the Analgesic Landscape.

This compound, a unique analgesic agent, has been the subject of clinical investigation to determine its efficacy in managing moderate to severe pain. This guide provides a comprehensive statistical analysis of its performance, drawing from available clinical trial data. We will delve into its mechanism of action, compare its efficacy against other analgesics, and detail the experimental protocols used in these evaluations.

Mechanism of Action: A Dual Approach to Pain Relief

This compound exerts its analgesic effects through a distinct dual mechanism of action on the opioid receptor system. It acts as a kappa (κ)-opioid receptor agonist and a mu (µ)-opioid receptor antagonist .[1][2] This profile differentiates it from traditional opioid analgesics that primarily act as µ-opioid receptor agonists.

The agonistic activity at the κ-opioid receptor is believed to be the primary driver of its analgesic properties. Activation of this receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in the suppression of pain signals.[3][4][5]

Simultaneously, its antagonistic activity at the µ-opioid receptor may mitigate some of the undesirable side effects associated with µ-agonist opioids, such as respiratory depression and dependence.[1] This dual action suggests a potentially favorable safety profile for this compound compared to conventional opioids.

Signaling Pathways of this compound's Targets

To visualize the molecular interactions of this compound, the following diagrams illustrate the signaling pathways associated with its target receptors.

Kappa Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR G_protein G-protein (Gi/o) KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Figure 1: Kappa Opioid Receptor Signaling Pathway

Mu Opioid Receptor Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu Opioid Receptor (MOR) This compound->MOR Binding & Antagonism Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR G_protein G-protein (Gi/o) MOR->G_protein Signaling_Blocked Downstream Signaling (Blocked) G_protein->Signaling_Blocked

Figure 2: Mu Opioid Receptor Antagonism by this compound

Comparative Efficacy: A Look at the Numbers

Direct comparative clinical trial data for this compound against other analgesics is limited in the publicly available literature. However, to provide a framework for comparison, this guide presents data from studies on Pentazocine (B1679294), a structurally and mechanistically similar κ-opioid agonist and weak µ-opioid antagonist. It is crucial to note that while informative, these findings for Pentazocine may not be directly extrapolated to this compound.

Postoperative Pain Management
Analgesic RegimenOutcome MeasureResultReference
Pentazocine (30mg IV) vs. Placebo Mean Visual Analogue Scale (VAS) score drop >12mm62.5% of patients in the Pentazocine group vs. 30% in the placebo group (p < 0.02)[6]
Pentazocine (0.3mg/kg epidural) vs. Tramadol (50mg epidural) Mean duration of analgesia6 hours 43 minutes for Pentazocine vs. longer duration for Tramadol[7]
Pentazocine (patient-controlled analgesia) Patient satisfaction13/28 excellent, 12/28 good, 3/28 passable[8]
Cancer Pain Management
AnalgesicOutcome MeasureResultReference
Pentazocine (50mg oral) vs. Ketorolac (10mg oral) Pain severity reductionNo significant difference in efficacy between the two groups.[9]
Pentazocine vs. Meptazinol (B1207559) (IM) Pain reliefEquivalent to Pentazocine.[10]

Experimental Protocols: A Framework for Evaluation

The assessment of analgesic efficacy in clinical trials relies on standardized and validated methodologies. The following outlines a typical experimental workflow for such studies.

Pain Assessment
  • Pain Intensity Scales: The most commonly used tools are the Visual Analog Scale (VAS) and the Numerical Rating Scale (NRS).[6][11][12] The Verbal Rating Scale (VRS) is also utilized.

    • VAS: A 100mm line where patients mark their pain intensity from "no pain" to "worst pain imaginable."

    • NRS: Patients rate their pain on a scale of 0 to 10, where 0 is no pain and 10 is the worst pain possible.

  • Assessment Time Points: Pain scores are typically recorded at baseline and at multiple time points post-intervention (e.g., 4, 8, 12, 24, 36, and 48 hours).[13]

Study Design
  • Randomized Controlled Trials (RCTs): This is the gold standard for evaluating the efficacy of new treatments.[14][15]

  • Blinding: Double-blind studies, where neither the patient nor the investigator knows the treatment allocation, are crucial to minimize bias.

  • Control Groups: Comparisons are made against a placebo or an active comparator (another analgesic).

Experimental Workflow for Analgesic Clinical Trial Patient_Recruitment Patient Recruitment (e.g., Postoperative or Cancer Pain) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Pain Assessment (VAS/NRS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Intervention_this compound Intervention: This compound Randomization->Intervention_this compound Intervention_Comparator Intervention: Comparator/Placebo Randomization->Intervention_Comparator Post_Intervention_Assessment Post-Intervention Pain Assessment (Multiple Time Points) Intervention_this compound->Post_Intervention_Assessment Intervention_Comparator->Post_Intervention_Assessment Data_Analysis Statistical Data Analysis Post_Intervention_Assessment->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Figure 3: General Experimental Workflow for an Analgesic Clinical Trial

Conclusion and Future Directions

The available data, primarily from studies on the related compound Pentazocine, suggests that this compound holds promise as an effective analgesic with a potentially advantageous safety profile due to its dual action on opioid receptors. However, the scarcity of direct, quantitative, comparative clinical trial data for this compound is a significant limitation.

For drug development professionals and researchers, this highlights a clear need for well-designed, head-to-head clinical trials comparing the efficacy and safety of this compound against standard-of-care analgesics for various pain indications. Such studies are essential to fully elucidate the clinical utility of this compound and its potential role in the future of pain management.

References

Safety Operating Guide

Navigating the Disposal of Eptazocine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Regulatory Framework for Pharmaceutical Disposal

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management.[3] The DEA is responsible for the regulation and disposal of controlled substances to prevent diversion and misuse.[4]

Eptazocine is an opioid analgesic that acts as a mixed κ-opioid receptor agonist and a μ-opioid receptor antagonist.[5][6][7] While its chemical relative, Pentazocine, is classified as a Schedule IV controlled substance by the DEA, the specific controlled substance status of this compound in the United States is not definitively established in the provided search results.[8] This is a critical determination for the proper disposal pathway.

Step-by-Step Disposal Procedures

Given the lack of specific guidelines for this compound, a conservative approach that aligns with best practices for opioid analgesics is recommended. The following procedural steps provide a framework for the safe disposal of this compound in a laboratory setting.

1. Determine the Controlled Substance Status:

The first and most critical step is to ascertain whether this compound is classified as a controlled substance by the DEA.

  • If this compound is a Controlled Substance: Disposal must strictly adhere to DEA regulations. This typically involves using a DEA-registered reverse distributor for the destruction of the substance. The goal is to render the substance "non-retrievable."[9] On-site destruction may be permissible if the facility has the appropriate DEA registrations and follows approved methods. All disposal activities must be meticulously documented to maintain compliance.

  • If this compound is Not a Controlled Substance: Disposal should follow EPA guidelines for non-hazardous or hazardous pharmaceutical waste, depending on its characteristics.

2. Evaluate for Hazardous Waste Characteristics:

If this compound is not a controlled substance, the next step is to determine if it qualifies as an EPA hazardous waste. A pharmaceutical is considered hazardous if it is specifically listed by the EPA (P- or U-listed) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11][12][13] As this compound is not found on these lists, a characterization based on its properties would be necessary. If it is determined to be a hazardous waste, it must be managed and disposed of at a licensed hazardous waste facility.

3. Preferred Disposal Method: Incineration

For both controlled and non-controlled pharmaceutical waste, high-temperature incineration is the environmentally preferred disposal method.[14] This process effectively destroys the active pharmaceutical ingredient, preventing its entry into the environment.

4. Alternative Disposal for Non-Controlled, Non-Hazardous this compound:

In the absence of a take-back program or incineration option for non-controlled, non-hazardous this compound, the FDA provides guidance for disposal in the trash:[15][16]

  • Do Not Crush: Do not crush the tablets or capsules.

  • Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[15][16]

  • Seal in a Container: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[15][16]

  • Dispose of in Trash: Throw the sealed container in the laboratory's solid waste bin.

Important Note: Flushing of pharmaceuticals is generally discouraged unless the medication is on the FDA's specific "flush list."[2][15][17] this compound is not on this list.

Quantitative Data

No specific quantitative data on the environmental persistence, degradation byproducts, or ecotoxicity of this compound was identified in the search results. Therefore, a precautionary approach to disposal is warranted to minimize potential environmental impact.

Experimental Protocols

Detailed experimental protocols for the disposal or degradation of this compound were not found in the provided search results.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Eptazocine_Disposal_Workflow start Unused this compound Identified is_controlled Is this compound a DEA Controlled Substance? start->is_controlled dea_disposal Follow DEA Regulations: - Use Reverse Distributor - Ensure Non-retrievable Destruction - Document Meticulously is_controlled->dea_disposal Yes is_hazardous Is it an EPA Hazardous Waste? is_controlled->is_hazardous No end Disposal Complete dea_disposal->end hazardous_disposal Dispose as Hazardous Waste: - Use Licensed Hazardous Waste Facility is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow FDA Guidelines for Non-Hazardous Prescription Drugs is_hazardous->non_hazardous_disposal No hazardous_disposal->end mix_and_seal 1. Mix with unpalatable substance (e.g., cat litter, coffee grounds) non_hazardous_disposal->mix_and_seal trash_disposal 2. Place in a sealed container 3. Dispose of in solid waste mix_and_seal->trash_disposal trash_disposal->end

This compound Disposal Decision Workflow

By adhering to these established principles and procedural steps, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling of Eptazocine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Eptazocine was not located. The following guidance is based on safety information for structurally related opioid analgesics, such as Pentazocine, and general best practices for handling potent pharmaceutical compounds. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this substance.

This compound is a potent opioid receptor agonist and antagonist used in research.[1] Due to its pharmacological activity, safe handling is paramount to prevent accidental exposure and ensure a secure laboratory environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel.

Hazard Identification and Safety Data

Hazard Classification (for Pentazocine)DescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Skin Irritation Causes skin irritation.[2][4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye Irritation Causes serious eye irritation.[2][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][4] May cause drowsiness or dizziness.[4]P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table outlines the recommended PPE for various activities.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Chemotherapy-grade gloves (double-gloving recommended).[5] - Gown: Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[5] - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: An N95 respirator is recommended, especially if there is a risk of aerosolization or if the packaging is compromised.[6]
Weighing and Aliquoting - Gloves: Two pairs of chemotherapy-grade gloves.[6] - Gown: Impermeable, disposable gown.[6] - Eye Protection: Goggles or a face shield.[6] - Respiratory Protection: An N95 or higher-level respirator within a certified chemical fume hood or biological safety cabinet.[6]
General Laboratory Use - Gloves: Nitrile or other chemically resistant gloves (double-gloving recommended). - Gown: Laboratory coat or disposable gown. - Eye Protection: Safety glasses with side shields.
Spill Cleanup - Gloves: Two pairs of heavy-duty, chemotherapy-grade gloves. - Gown: Impermeable, disposable gown.[7] - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A full-face respirator with appropriate cartridges.[7] - Foot Protection: Disposable shoe covers.[7]

Operational Plan for Handling this compound

A clear, step-by-step operational plan ensures consistency and safety in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage in a designated receiving area.

  • Wear appropriate PPE (gloves, gown, eye protection) when unpacking.[7]

  • Verify the container label and integrity.

  • Store this compound in a secure, well-ventilated, and access-controlled location, away from incompatible materials. Keep the container tightly sealed.[2]

2. Handling and Preparation:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[8]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Clean all equipment thoroughly after use.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • In case of a spill, evacuate the immediate area and restrict access.

  • Don the appropriate spill cleanup PPE.

  • For small powder spills, gently cover with an absorbent material (e.g., vermiculite (B1170534) or sand) and then wet it to prevent aerosolization.[8]

  • Carefully scoop the material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

4. Disposal Plan:

  • All this compound waste, including contaminated PPE and disposable labware, must be disposed of as hazardous pharmaceutical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow institutional and local regulations for hazardous waste disposal. Generally, this involves placing the waste in a clearly labeled, sealed container for collection by a certified hazardous waste management company.[9][10]

  • For unused this compound, consider drug take-back programs if available.[10][11] If not, the material should be disposed of through a licensed hazardous waste handler.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling potent compounds like this compound, emphasizing critical safety checkpoints.

Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Verify Integrity Handling Handling in Fume Hood (Weighing/Aliquoting) Storage->Handling Controlled Access Experiment Experimental Use Handling->Experiment Prepare Compound Spill Spill Response Handling->Spill If Spill Occurs Waste Waste Segregation (Contaminated PPE, etc.) Experiment->Waste Collect Waste Experiment->Spill If Spill Occurs Disposal Hazardous Waste Disposal Waste->Disposal Follow Regulations Spill->Disposal Contain and Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptazocine
Reactant of Route 2
Eptazocine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.